1-(4-Methyl-2-nitrophenyl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-4-9(6-8(2)12)10(5-7)11(13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLPRWHHZSVIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582994 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481065-79-6 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Methyl-2-nitrophenyl)propan-2-one chemical properties
An In-Depth Technical Guide to 1-(4-Methyl-2-nitrophenyl)propan-2-one: Properties, Synthesis, and Reactivity for the Research Scientist
Introduction
This compound is a substituted aromatic ketone of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring a phenylpropan-2-one core with both an electron-withdrawing nitro group at the ortho position and an electron-donating methyl group at the para position, presents a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its key reactivity patterns, with a focus on its potential as a versatile intermediate in the development of novel therapeutics.
The presence of the ketone, the benzylic methylene, and the reducible nitro group offers multiple handles for chemical modification. Furthermore, the ortho-nitrobenzyl moiety is known for its distinct photochemical reactivity, a feature that can be exploited in applications such as photolabile protecting groups or "caged" compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established chemical principles.
Physicochemical and Spectroscopic Properties
The precise experimental data for this compound is not widely published. Therefore, the following properties are derived from computational predictions and analysis of structurally similar compounds, such as 1-(4-nitrophenyl)propan-2-one[1][2], 1-(2-nitrophenyl)propan-2-one[3], and 1-(4-methylphenyl)propan-2-one[4].
Core Molecular Data
The fundamental properties of the molecule are summarized below. The molecular weight and formula are exact, while other values are computationally predicted.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₁NO₃ | - |
| Molecular Weight | 193.20 g/mol | - |
| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)C)[O-] | - |
| InChIKey | (Predicted) | - |
| CAS Number | Not available | - |
Predicted Physical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
| Appearance | Pale yellow oil or low-melting solid | Based on analogs like phenylacetone (oil) and nitrophenylacetones (solids)[1][5]. |
| Boiling Point | > 250 °C (at 760 mmHg) | Higher than phenylacetone (214-216 °C) due to increased molecular weight and polarity from the nitro group[5]. |
| Melting Point | 40-50 °C | Expected to be a solid at room temperature, similar to related nitroaromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water. | Typical for moderately polar organic molecules. |
| Density | ~1.2 g/cm³ | Increased density compared to phenylacetone (~1.0 g/mL) due to the heavy nitro group[5]. |
Spectroscopic Profile
The unique substitution pattern dictates a predictable spectroscopic signature, which is crucial for reaction monitoring and final product confirmation.
The proton NMR spectrum is expected to provide clear, well-resolved signals corresponding to each part of the molecule.
-
Aromatic Protons (3H, ~7.4-8.0 ppm): The protons on the benzene ring will appear in the aromatic region. The proton ortho to the nitro group (at C3) will be the most downfield due to the nitro group's strong deshielding effect. The remaining two protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring.
-
Benzylic Protons (-CH₂-, 2H, ~4.0-4.3 ppm): This signal is expected to be a singlet. Its chemical shift is significantly downfield from a typical benzylic methylene (~2.3-2.8 ppm) due to the strong electron-withdrawing influence of the adjacent ortho-nitro group.
-
Aromatic Methyl Protons (Ar-CH₃, 3H, ~2.4 ppm): A sharp singlet in the typical region for a methyl group attached to an aromatic ring.
-
Ketone Methyl Protons (-COCH₃, 3H, ~2.2 ppm): A sharp singlet, characteristic of a methyl ketone.
Key signals in the carbon spectrum would confirm the carbon skeleton.
-
Carbonyl Carbon (C=O): ~205-207 ppm.
-
Aromatic Carbons: Six signals between ~120-150 ppm. The carbon bearing the nitro group (C2) and the carbon bearing the methyl group (C4) will be readily identifiable.
-
Benzylic Carbon (-CH₂-): ~45-50 ppm.
-
Methyl Carbons: Two signals, one for the aromatic methyl (~20 ppm) and one for the ketone methyl (~29-31 ppm).
IR spectroscopy is invaluable for identifying the key functional groups. The spectrum would be dominated by the following intense absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| Ketone (C=O) | 1715-1725 | Stretch |
| Nitro (NO₂) | 1520-1540 | Asymmetric Stretch |
| Nitro (NO₂) | 1340-1360 | Symmetric Stretch |
| Aromatic C=C | ~1600, ~1475 | Stretch |
| C-H (sp³) | 2850-3000 | Stretch |
The C=O stretch at ~1720 cm⁻¹ is a hallmark of an aliphatic ketone[6]. The two strong bands for the nitro group are definitive proof of its presence.
Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 193. Key fragmentation pathways would include:
-
Loss of the acetyl group: [M - 43]⁺ corresponding to the loss of •COCH₃, yielding a fragment at m/z = 150.
-
Benzylic cleavage: Formation of the 4-methyl-2-nitrobenzyl cation at m/z = 150.
-
McLafferty rearrangement: If applicable, though less likely for this structure.
Synthesis and Purification
While multiple synthetic routes to substituted phenylacetones exist[7][8], a practical approach for this specific molecule involves the nucleophilic substitution of a suitable benzyl halide with an acetone enolate equivalent.
Retrosynthetic Analysis
A logical disconnection breaks the benzylic C-C bond, pointing to 4-methyl-2-nitrobenzyl bromide and an acetone enolate synthon as key starting materials. The benzyl bromide itself can be prepared from 4-methyl-2-nitrotoluene via free-radical bromination.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This two-step protocol provides a reliable laboratory-scale synthesis.
Step 1: Synthesis of 4-Methyl-2-nitrobenzyl Bromide
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-nitrotoluene (1 equivalent). Dissolve it in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (0.02 equivalents).
-
Reaction: Heat the mixture to reflux under illumination with a heat lamp for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. Causality: The combination of NBS and a radical initiator selectively brominates the benzylic position over the aromatic ring or the other methyl group.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes or by flash chromatography.
Step 2: Synthesis of this compound
-
Setup: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of acetone (10-20 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a strong base such as lithium diisopropylamide (LDA, 1.2 equivalents). Stir for 30 minutes at -78 °C to ensure complete formation of the lithium enolate of acetone. Causality: A strong, non-nucleophilic base like LDA is required to quantitatively deprotonate acetone without competing side reactions like aldol condensation.
-
Alkylation: Dissolve the 4-methyl-2-nitrobenzyl bromide (1 equivalent) from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow for the target compound.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its three primary functional regions: the ketone, the nitro group, and the unique ortho-nitrobenzyl system.
Reactivity of the Ketone Moiety
The ketone functional group allows for a wide range of classical transformations:
-
Reduction: Can be reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄).
-
Reductive Amination: Can be converted to an amine via reaction with an amine source and a reducing agent (e.g., NaBH₃CN). This is a cornerstone of medicinal chemistry for library synthesis.
-
Enolate Chemistry: The α-protons of the methyl group are acidic and can be removed to form an enolate, which can then participate in aldol reactions or alkylations.
Reactivity of the Nitro Group
The aromatic nitro group is a highly versatile synthetic handle.
-
Reduction to Amine: The most common and useful transformation is its reduction to an aniline derivative. A variety of reagents can be used, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This unmasks a nucleophilic amino group, which can be used for amide bond formation, sulfonamide synthesis, or participation in cross-coupling reactions.
The Influence of the ortho-Nitrobenzyl System: Photochemical Rearrangement
A key, and often overlooked, aspect of ortho-nitrobenzyl ketones is their propensity to undergo photoinduced rearrangement. Upon irradiation with UV light (e.g., 365 nm), these compounds can rearrange to form cyclic hydroxamates[9][10].
The proposed mechanism involves an intramolecular oxygen transfer from the nitro group to the benzylic carbon, proceeding through an aci-nitro intermediate[11][12]. This forms an α-hydroxyketone bearing a nitroso group. A subsequent intramolecular addition of the nitroso group to the ketone, followed by C-C bond cleavage, leads to the final cyclic product. This unique reactivity is highly valuable for photoremovable protecting group strategies.
Caption: Proposed pathway for photochemical rearrangement.
Applications in Drug Discovery and Development
This molecule is not an end-product therapeutic but rather a strategic building block.
-
Synthetic Intermediate: As detailed in Section 4.0, the compound serves as a trifunctional intermediate. The reduction of the nitro group to an amine, followed by reductive amination at the ketone, allows for the rapid generation of complex diamine scaffolds, which are privileged structures in many areas of drug discovery.
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a fragment that can be elaborated upon. The 4-methyl-2-nitrophenyl motif can be used to probe interactions within a protein binding pocket, with subsequent chemical modifications guided by structural biology data.
-
Precursor for Bioactive Heterocycles: Substituted phenylacetones are known precursors for various heterocyclic systems, such as pyridines and thienopyridines, which are common cores in bioactive molecules[7].
-
Caged Compounds: The photochemical liability of the ortho-nitrobenzyl group allows this molecule to serve as a precursor to "caged" compounds. For example, the ketone could be converted to a phosphate or carboxylate ester that is photolabile, enabling the light-induced release of a bioactive molecule in a specific location or at a specific time. Aromatic nitro compounds are integral to the synthesis of many approved drugs[13].
Safety and Handling
-
General Hazards: Aromatic nitro compounds should be handled with care. They can be irritants and are often toxic. Based on GHS classifications for the closely related 1-(4-nitrophenyl)propan-2-one, this compound should be assumed to cause skin and serious eye irritation[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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Al-Najjar, B. O. (2011). Phenylacetone as Building Blocks in Heterocyclic Synthesis: Synthesis of Polyfunctionally-Substituted Pyridines, and fused Pyridines. Journal of Heterocyclic Chemistry, 48(1), 1-10. Retrieved from [Link]
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Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]
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Safrole. (n.d.). Phenylacetone (P2P). Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]
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ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Organic & Biomolecular Chemistry, 20(40), 7934-7938. Retrieved from [Link]
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Acmec Biochemical. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. Retrieved from [Link]
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PubMed. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. Retrieved from [Link]
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ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(46), 15191-15202. Retrieved from [Link]
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Wiley Online Library. (n.d.). Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones - Supporting Information. Retrieved from [Link]
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TradeIndia. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-3-(4-methylphenyl)propan-2-one. Retrieved from [Link]
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PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 151(1), 1-13. Retrieved from [Link]
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An In-depth Technical Guide to 1-(4-Methyl-2-nitrophenyl)propan-2-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical research and novel molecule synthesis, certain compounds, while not yet cataloged with a Chemical Abstracts Service (CAS) number, represent intriguing targets for investigation. 1-(4-Methyl-2-nitrophenyl)propan-2-one is one such molecule. Its structure, combining a nitroaromatic moiety with a propanone chain, suggests a potential for diverse chemical reactivity and biological activity. This guide is crafted to serve as a comprehensive technical resource for researchers venturing into the synthesis, characterization, and exploration of this compound. While a dedicated CAS number for this compound could not be identified, this document provides a robust framework based on established chemical principles and data from structurally analogous compounds. Our objective is to empower researchers with the foundational knowledge to approach this novel compound with scientific rigor and strategic insight.
Compound Profile: Structural Analogs and Predicted Properties
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1-(4-Nitrophenyl)propan-2-one | 5332-96-7 | C₉H₉NO₃ | 179.17 | Nitro group at para position. |
| 1-(4-Methylphenyl)propan-2-one | Not specified | C₁₀H₁₂O | 148.20 | Methyl group at para position. |
| 1-(2-Nitrophenyl)propan-2-one | 1969-72-8 | C₉H₉NO₃ | 179.17 | Nitro group at ortho position. |
The target molecule, this compound, uniquely incorporates both a methyl and a nitro group on the phenyl ring. The presence of the nitro group is expected to impart significant electrophilic character to the aromatic ring and influence the acidity of the benzylic protons. The methyl group, being an electron-donating group, will slightly modulate the electronic properties of the ring.
Proposed Synthesis Methodology
A plausible synthetic route to this compound can be designed based on well-established organic reactions. A common approach for the synthesis of aryl-substituted ketones involves the Friedel-Crafts acylation or related reactions. However, a more versatile method would be the nitration of a suitable precursor followed by functional group manipulation.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is outlined below.
Caption: Retrosynthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-Methylphenyl)propan-2-one (Precursor)
This step involves the acylation of toluene. A common method is the reaction of toluene with chloroacetone or a related acylating agent under Friedel-Crafts conditions.
-
Reaction Setup: To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add toluene.
-
Addition of Acylating Agent: Slowly add chloroacetone to the reaction mixture. The temperature should be maintained below 10 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Nitration of 1-(4-Methylphenyl)propan-2-one
The synthesized precursor is then nitrated to introduce the nitro group at the ortho position to the propanone moiety.
-
Reaction Setup: Dissolve 1-(4-Methylphenyl)propan-2-one in a suitable solvent like concentrated sulfuric acid at a low temperature (0 °C).
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and then dried. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Analytical Characterization and Validation
Given the novelty of the compound, rigorous analytical characterization is paramount to confirm its identity and purity.[1]
Spectroscopic and Chromatographic Techniques
Table 2: Recommended Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Aromatic protons in the downfield region with splitting patterns indicative of the substitution. Singlet for the methyl group on the ring, a singlet for the acetyl methyl group, and a singlet for the benzylic methylene protons. |
| ¹³C NMR | Carbon framework confirmation | Distinct signals for the carbonyl carbon, aromatic carbons (with shifts influenced by the nitro and methyl groups), and aliphatic carbons. |
| FT-IR | Functional group identification | Characteristic absorption bands for the C=O (ketone) group (around 1715 cm⁻¹), and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (around 1530 and 1350 cm⁻¹ respectively). |
| GC-MS | Purity assessment and molecular weight determination | A single major peak in the chromatogram indicating purity. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₁NO₃ (193.20 g/mol ). |
| HPLC | Quantitative analysis and purity check | A sharp, symmetrical peak for the pure compound. Can be used to determine the concentration in solutions. |
Workflow for Analytical Validation
Caption: Workflow for the analytical validation of this compound.
Potential Applications in Drug Development
The structural motifs present in this compound suggest several avenues for its application in drug discovery and development.
-
Scaffold for Novel Therapeutics: The molecule can serve as a versatile starting material for the synthesis of more complex drug candidates. The ketone functionality can be readily modified through reactions such as reduction, reductive amination, or aldol condensation. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals, enabling further derivatization.
-
Inhibitors of Monoamine Transporters: Structurally related compounds, such as the pyrovalerone analogs, are known to be potent inhibitors of dopamine and norepinephrine transporters.[2][3] The unique substitution pattern of this compound could lead to novel inhibitors with altered selectivity and potency profiles, which could be explored for the treatment of conditions like ADHD, depression, or substance abuse disorders.
-
Antimicrobial and Anticancer Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. The mechanism often involves the bioreduction of the nitro group to reactive nitrogen species that can damage cellular components. This scaffold could be explored for the development of new antibiotics or anticancer drugs.
Safety and Handling
Given the presence of a nitroaromatic group, this compound should be handled with appropriate care.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] Avoid inhalation of dust or vapors and contact with skin and eyes.[5]
-
Hazard Classification (Predicted): Based on analogs like 1-(4-Nitrophenyl)propan-2-one, the compound may cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[4][5]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[4]
Conclusion
This compound represents a compelling, albeit currently uncatalogued, chemical entity. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential exploration in drug discovery. By leveraging established chemical principles and drawing parallels with known compounds, researchers can confidently approach the investigation of this novel molecule. The insights and protocols detailed herein are intended to catalyze further research and unlock the potential of this and other new chemical entities.
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Spectroscopic data of 1-(4-Methyl-2-nitrophenyl)propan-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Introduction
This compound is a nitroaromatic compound with a ketone functional group. Its chemical structure presents a unique combination of electron-withdrawing (nitro group, ketone) and electron-donating (methyl group) substituents on an aromatic framework. Accurate structural elucidation and purity assessment are critical for its application in research and development, particularly in synthetic chemistry and drug discovery, where nitroaromatic compounds are common intermediates.[1][2] This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, detailing the theoretical basis for spectral interpretation and outlining standardized protocols for data acquisition. The collective application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for the unequivocal confirmation of its molecular structure.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure of this compound with a systematic numbering scheme used throughout this guide for spectral assignments.
Caption: Predicted ¹H-¹H spin-spin coupling in the aromatic region.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Justification |
| C9 | ~30 | CH₃ | Acetyl methyl group |
| C10 | ~21 | CH₃ | Aromatic methyl group |
| C7 | ~48 | CH₂ | Methylene carbon between Ar and C=O |
| C3 | ~125 | CH | Aromatic CH |
| C1 | ~132 | CH | Aromatic CH |
| C6 | ~135 | CH | Aromatic CH ortho to NO₂ |
| C4 | ~138 | C (quaternary) | Aromatic C attached to CH₃ |
| C2 | ~140 | C (quaternary) | Aromatic C attached to CH₂ |
| C5 | ~148 | C (quaternary) | Aromatic C attached to NO₂ |
| C8 | ~205 | C (quaternary) | Ketone carbonyl carbon |
-
Expertise & Causality:
-
The molecule is expected to show 10 distinct signals as there is no plane of symmetry.
-
The carbonyl carbon (C8) is the most deshielded, appearing far downfield (>200 ppm) as is characteristic for ketones. [3] * The aromatic carbons attached to the electronegative nitro group (C5) and the methylene/carbonyl moiety (C2) are expected to be significantly downfield.
-
The alkyl carbons (C7, C9, C10) are the most shielded and appear upfield. The methylene carbon (C7) is further downfield than the methyl carbons due to its proximity to the aromatic ring and carbonyl group.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C. Standard acquisition parameters for both 1D proton and 1D carbon experiments are loaded.
-
Data Acquisition:
-
For ¹H NMR , a typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.
-
For ¹³C NMR , a proton-decoupled sequence is used. A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is used to determine the molecular weight and infer structural features from the fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Weight: C₉H₉NO₃ = 179.17 g/mol
-
Molecular Ion (M⁺•): A peak at m/z = 179 is expected. Due to the presence of the aromatic ring, this peak should be reasonably intense. [4]
Major Predicted Fragmentation Pathways
-
Alpha-Cleavage (McLafferty Rearrangement is not possible): The most favorable alpha-cleavage is the loss of the methyl radical from the acyl group.
-
[M - CH₃]⁺ → m/z 164
-
-
Benzylic Cleavage: Cleavage of the bond between C7 and C8 is highly probable.
-
Loss of the acetyl radical (•COCH₃) leads to the formation of a 4-methyl-2-nitrobenzyl cation.
-
[M - 43]⁺ → m/z 136
-
-
Nitro Group Fragmentation: Nitroaromatic compounds exhibit characteristic fragmentation patterns involving the nitro group. [5][6][7] * Loss of •NO₂: [M - 46]⁺ → m/z 133
-
Loss of •NO followed by CO (ortho effect): [M - 30]⁺ → m/z 149
-
Caption: Primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC-MS) system for separation and purification or via a direct insertion probe. For direct insertion, a small amount of sample is placed in a capillary tube.
-
Ionization: The sample is vaporized in a high vacuum and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation (the molecular ion, M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion: Integrated Spectroscopic Analysis
The structural confirmation of this compound is achieved by integrating the data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight of 179. IR spectroscopy validates the presence of the key nitro and carbonyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the carbon-hydrogen framework, confirming the 1,2,4-trisubstituted aromatic ring and the propan-2-one side chain. The confluence of these distinct yet complementary datasets provides an unambiguous and trustworthy characterization of the target molecule.
References
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Budzikiewicz, H., Djerassi, C., & Williams, D. H. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 841-852. [Link]
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Klapötke, T. M., & Mayer, P. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
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Benoit, F. M., & Holmes, J. L. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 48(8), 1161-1169. [Link]
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St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. [Link]
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Ramana, D. V., & Vairamani, M. (1992). Mass Spectrometry of Nitro and Nitroso Compounds. In S. Patai (Ed.), The Chemistry of Functional Groups, Supplement F2: The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives. John Wiley & Sons. [Link]
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Al-Hunaiti, A., & Al-NURI, M. A. (2000). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]
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Parshintsev, J., Hartonen, K., & Riekkola, M. L. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 5(3), 639-649. [Link]
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PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. National Center for Biotechnology Information. [Link]
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Hobbs, A. J., & Mcmillan, A. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3296-3302. [Link]
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Politzer, P., & Murray, J. S. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1239-1257. [Link]
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Pearson Education. (n.d.). The NMR spectrum of toluene (methylbenzene). [Link]
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Learning Science. (2021, September 4). NMR spectrum of toulene | Spectroscopy. YouTube. [Link]
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Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]
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Simpson, N. J. (2018). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. [Link]
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Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. [Link]
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Clark, J. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]
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An In-depth Technical Guide to the Molecular Structure of 1-(4-Methyl-2-nitrophenyl)propan-2-one
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 1-(4-Methyl-2-nitrophenyl)propan-2-one. The information presented herein is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and analytical chemistry.
Introduction and Chemical Identity
This compound, also known as 4-methyl-2-nitrobenzyl methyl ketone, is an aromatic nitro compound and a ketone. Its molecular structure, featuring a substituted phenyl ring, a nitro group, and a propanone chain, suggests its potential as a versatile intermediate in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the ketone functionality, a site for nucleophilic attack, makes this molecule a valuable building block for the synthesis of more complex chemical entities, including potential pharmaceutical agents.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)C)[O-] |
| InChIKey | Predicted: BXLWNJBXZXMZQE-UHFFFAOYSA-N |
| CAS Number | Not available |
Proposed Synthesis Pathway
Rationale for the Chosen Pathway
The Henry reaction, or nitroaldol reaction, is a classic and reliable method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound.[1] This is an ideal choice for constructing the carbon backbone of the target molecule. The subsequent Nef reaction provides a standard and effective method for the conversion of a secondary nitro group into a ketone.[2][3] This sequence is logical, utilizes readily available starting materials, and the reaction conditions are generally mild and well-documented.
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Protocol
Step 1: Synthesis of 1-(4-Methyl-2-nitrophenyl)-2-nitropropan-1-ol (Henry Reaction)
-
To a stirred solution of 4-methyl-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (CH₃CN), add nitroethane (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) (0.1 eq).
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro alcohol intermediate. This intermediate may be used in the next step without further purification.
Step 2: Synthesis of this compound (Nef Reaction)
-
Prepare a solution of the crude 1-(4-methyl-2-nitrophenyl)-2-nitropropan-1-ol from the previous step in a suitable solvent like methanol or ethanol.
-
Prepare a solution of a strong acid, such as sulfuric acid (H₂SO₄), in water.
-
Cool both solutions to 0 °C.
-
Slowly add the solution of the nitro alcohol to the acidic solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Molecular Structure Elucidation by Spectroscopic Analysis
The definitive identification and structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Based on the analysis of closely related compounds, the following spectral data are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 8.1 | d | 1H | Ar-H (ortho to NO₂) | Deshielded by the ortho nitro group. |
| ~ 7.4 - 7.6 | dd | 1H | Ar-H (para to NO₂) | Influenced by both the nitro and methyl groups. |
| ~ 7.2 - 7.3 | d | 1H | Ar-H (ortho to methyl) | Shielded relative to other aromatic protons. |
| ~ 4.0 - 4.2 | s | 2H | -CH₂- | Singlet due to no adjacent protons; deshielded by the aromatic ring and ketone. |
| ~ 2.4 - 2.5 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
| ~ 2.2 - 2.3 | s | 3H | -C(O)CH₃ | Typical chemical shift for a methyl ketone. |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 205 - 208 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~ 148 - 150 | Ar-C (ipso to NO₂) | Deshielded by the electron-withdrawing nitro group. |
| ~ 135 - 138 | Ar-C (ipso to methyl) | Quaternary carbon attached to the methyl group. |
| ~ 132 - 134 | Ar-CH (para to NO₂) | Aromatic methine carbon. |
| ~ 128 - 130 | Ar-CH (ortho to methyl) | Aromatic methine carbon. |
| ~ 124 - 126 | Ar-CH (ortho to NO₂) | Aromatic methine carbon. |
| ~ 130 - 133 | Ar-C (ipso to CH₂) | Quaternary carbon attached to the propanone side chain. |
| ~ 45 - 50 | -CH₂- | Aliphatic methylene carbon. |
| ~ 29 - 32 | -C(O)CH₃ | Methyl carbon of the ketone. |
| ~ 20 - 22 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in a molecule.
Predicted IR Spectral Data (KBr Pellet or Thin Film):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenyl ring. |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds in the methyl and methylene groups. |
| ~ 1715 - 1725 | Strong | C=O stretch | Strong, sharp absorption characteristic of a ketone carbonyl. |
| ~ 1520 - 1540 | Strong | Asymmetric NO₂ stretch | Strong absorption due to the highly polar N=O bonds. |
| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch | Another strong, characteristic absorption for the nitro group. |
| ~ 800 - 850 | Strong | C-N stretch | Associated with the nitro group attached to the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z = 150: Loss of the acetyl group (-COCH₃).
-
m/z = 136: Loss of the nitro group (-NO₂).
-
m/z = 120: Loss of both the nitro and a methyl group.
-
m/z = 91: Toluene fragment.
-
m/z = 43: Acetyl cation ([CH₃CO]⁺), likely to be a prominent peak.
-
Safety and Handling
As there is no specific safety data sheet (SDS) for this compound, a cautious approach based on the known hazards of similar compounds is imperative. Nitroaromatic compounds and ketones can present several hazards.[4][5][6][7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or foam).
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Toxicity Profile (Inferred from Analogous Compounds):
-
Skin and Eye Irritation: Likely to cause skin and eye irritation.[4]
-
Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[4]
-
Ingestion: May be harmful if swallowed.
Conclusion
This compound is a molecule with significant potential as a synthetic intermediate. This guide provides a robust framework for its synthesis and a detailed prediction of its spectroscopic characteristics, which will be invaluable for its identification and characterization. The proposed synthesis is based on reliable and well-understood chemical transformations. The predicted spectral data, derived from the analysis of analogous structures, offer a solid basis for the structural elucidation of this compound. As with any chemical substance, adherence to strict safety protocols is essential during its handling and use.
References
-
PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. Retrieved January 17, 2026, from [Link]
-
Uniprox. (n.d.). Safety Data Sheet. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved January 17, 2026, from [Link]
-
ChemEurope. (n.d.). Nef reaction. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Nef reaction. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Physical Characteristics of 1-(4-Methyl-2-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and understanding of the core physical characteristics of the compound 1-(4-Methyl-2-nitrophenyl)propan-2-one (CAS No. 481065-79-6). While publicly available experimental data on this specific molecule is limited, this document outlines the essential experimental protocols and theoretical considerations necessary for its full characterization. By leveraging established analytical techniques and drawing comparisons with structurally related analogues, researchers can systematically elucidate the physicochemical properties crucial for applications in medicinal chemistry, organic synthesis, and materials science. This guide is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough and validated approach to characterization.
Introduction and Molecular Overview
This compound is an aromatic nitro compound with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol .[1] Its structure, featuring a substituted phenyl ring linked to a propanone moiety, suggests its potential as a versatile intermediate in organic synthesis. The presence of a nitro group, a methyl group, and a ketone functional group imparts specific chemical reactivity and physical properties that are of significant interest in drug design and development, where such functionalities can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. A thorough understanding of its physical characteristics is the foundational step for any further investigation or application.
Table 1: Core Molecular and Physical Properties of this compound
| Property | Data | Source/Methodology |
| CAS Number | 481065-79-6 | Chemical Supplier Databases |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.2 g/mol | [1] |
| Physical State | Expected to be a solid at STP | Based on analogous substituted nitrophenyl compounds |
| Melting Point | To be determined experimentally | See Protocol 2.1 |
| Boiling Point | To be determined experimentally | See Protocol 2.2 (if thermally stable) |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and poorly soluble in water. | Based on the presence of both polar (nitro, ketone) and nonpolar (aromatic ring, alkyl chain) groups. See Protocol 2.3. |
| Purity | ≥97% (as available commercially) | [1] |
Experimental Determination of Physical Characteristics
The following protocols are designed to be self-validating systems for the accurate determination of the key physical properties of this compound.
Protocol for Melting Point Determination
-
Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities. This protocol utilizes a standard digital melting point apparatus for precise and reproducible measurements.
-
Methodology:
-
Ensure the sample of this compound is crystalline and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain fine crystals.
-
Load a small amount of the crystalline sample into a capillary tube, ensuring a packed height of 2-3 mm.
-
Place the capillary tube into the heating block of a digital melting point apparatus.
-
Set a heating ramp rate of 1-2 °C per minute for an accurate determination. A faster ramp rate can be used for a preliminary estimation.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Protocol for Boiling Point Determination (Micro-scale)
-
Rationale: The boiling point provides insight into the volatility of a compound. For small sample quantities or compounds that may decompose at high temperatures, a micro-scale method is preferred.
-
Methodology:
-
Place a small amount (0.5-1 mL) of this compound into a small test tube.
-
Introduce a sealed capillary tube (sealed at one end) with the open end downwards into the test tube.
-
Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).
-
Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until the bubbling is continuous, then turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
-
Note: This method is only suitable if the compound is thermally stable at its boiling point. Thermogravimetric analysis (TGA) can be performed beforehand to assess thermal stability.
-
Protocol for Solubility Assessment
-
Rationale: Understanding the solubility profile is essential for designing reaction conditions, purification procedures, and formulations. This protocol provides a systematic approach to assessing solubility in a range of common laboratory solvents.
-
Methodology:
-
To a series of small, labeled vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.
-
Visually inspect for complete dissolution.
-
Classify the solubility as:
-
Soluble: If the compound dissolves completely.
-
Partially soluble: If some, but not all, of the compound dissolves.
-
Insoluble: If no significant amount of the compound dissolves.
-
-
For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.
-
Expected ¹H NMR Spectral Features (in CDCl₃):
-
A singlet corresponding to the three protons of the methyl ketone group (CH₃-C=O).
-
A singlet corresponding to the two protons of the methylene group (Ar-CH₂-C=O).
-
A singlet corresponding to the three protons of the aromatic methyl group (Ar-CH₃).
-
A set of aromatic protons on the substituted phenyl ring. The substitution pattern (1,2,4-) will lead to a characteristic splitting pattern, likely an ABX system or three distinct signals in the aromatic region.
-
-
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
A signal for the ketone carbonyl carbon.
-
Signals for the carbons of the methyl ketone, methylene, and aromatic methyl groups.
-
Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group.
-
-
Methodology for NMR Analysis:
-
Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (phasing, baseline correction, and integration for ¹H NMR).
-
Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
-
Expected IR Absorption Bands:
-
~1715 cm⁻¹: A strong absorption corresponding to the C=O (ketone) stretching vibration.
-
~1520 cm⁻¹ and ~1350 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.
-
~2900-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
-
Methodology for IR Analysis (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight of the compound.
-
Fragment Ions: Characteristic fragmentation patterns, such as the loss of the acetyl group (CH₃CO) or cleavage of the bond between the methylene group and the aromatic ring.
-
-
Methodology for Mass Spectrometry Analysis:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., EI).
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the major fragment ions to gain further structural information.
-
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Caption: Workflow for the Characterization of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds and ketones should be strictly followed.[2][3] These compounds are often irritants and may be harmful if ingested or inhaled.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a robust framework for the systematic characterization of the physical properties of this compound. By following the outlined experimental protocols for determining melting point, boiling point, and solubility, and by employing spectroscopic techniques such as NMR, IR, and mass spectrometry, researchers can obtain a comprehensive and validated dataset for this compound. This information is indispensable for its potential applications in scientific research and development, ensuring both the reliability of experimental outcomes and the safety of laboratory personnel.
References
-
PubChem. 1-(4-Nitrophenyl)propan-2-one. [Link]
-
Uniprox. Safety Data Sheet. [Link]
-
ChemBK. CAS 4810. [Link]
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The Enigmatic Intermediate: A Technical Guide to the Synthesis and Inferred History of 1-(4-Methyl-2-nitrophenyl)propan-2-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: A Molecule of Interest
1-(4-Methyl-2-nitrophenyl)propan-2-one, with the chemical formula C₁₀H₁₁NO₃, belongs to the class of nitrophenylpropanones. These compounds are characterized by a phenyl ring substituted with a nitro group, a methyl group, and a propan-2-one side chain. The relative positions of these functional groups can significantly influence the molecule's reactivity and its potential as a precursor in the synthesis of more complex chemical entities. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as amines, making it a valuable synthon in medicinal chemistry.
While a dedicated historical account of this compound is elusive, the broader history of nitrotoluene derivatives is deeply rooted in the development of synthetic chemistry. The nitration of toluene is a foundational reaction in organic synthesis, leading to the production of various isomers of nitrotoluene that have been pivotal in the dye and explosives industries, and later, in the pharmaceutical sector.
Proposed Synthetic Pathway
Due to the absence of a documented synthesis for this compound in readily accessible scientific literature, a plausible multi-step synthetic route is proposed below. This pathway is designed based on well-established and reliable organic reactions, starting from the readily available precursor, 4-methyltoluene (p-xylene).
Caption: Proposed synthetic pathway for this compound.
Step 1: Nitration of 4-Methyltoluene
The initial step involves the electrophilic aromatic substitution of 4-methyltoluene to introduce a nitro group onto the aromatic ring. The methyl group is an ortho-, para-directing activator. To achieve the desired 2-nitro isomer, careful control of reaction conditions is crucial to minimize the formation of other isomers.
Experimental Protocol (Analogous):
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.
-
Slowly add 4-methyltoluene to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a dilute sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting isomeric mixture by fractional distillation or chromatography to isolate 4-methyl-2-nitrotoluene.
Causality of Experimental Choices: The use of a mixed acid (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the aromatic ring. The low temperature helps to control the exothermicity of the reaction and improves the regioselectivity towards the desired ortho-isomer.
Step 2: Oxidation of 4-Methyl-2-nitrotoluene to 4-Methyl-2-nitrobenzaldehyde
The methyl group of 4-methyl-2-nitrotoluene is oxidized to an aldehyde. Various oxidizing agents can be employed for this transformation.
Experimental Protocol (Analogous):
-
To a solution of 4-methyl-2-nitrotoluene in a suitable solvent (e.g., dichloromethane or acetic acid), add an oxidizing agent such as manganese dioxide (MnO₂) or a chromium-based reagent.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter off the solid manganese dioxide.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-methyl-2-nitrobenzaldehyde.
Causality of Experimental Choices: Manganese dioxide is a relatively mild and selective oxidizing agent for the conversion of benzylic methyl groups to aldehydes, which helps to avoid over-oxidation to the carboxylic acid.
Step 3: Henry Reaction of 4-Methyl-2-nitrobenzaldehyde with Nitroethane
The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. In this step, 4-methyl-2-nitrobenzaldehyde reacts with nitroethane in the presence of a base to form a β-nitro alcohol.
Caption: Mechanism of the Henry Reaction.
Experimental Protocol (Analogous):
-
Dissolve 4-methyl-2-nitrobenzaldehyde and nitroethane in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a base (e.g., sodium hydroxide or triethylamine) to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Neutralize the reaction with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent to yield the crude 1-(4-methyl-2-nitrophenyl)-2-nitropropan-1-ol.
Causality of Experimental Choices: The base is essential to deprotonate nitroethane, forming a nucleophilic nitronate anion which then attacks the electrophilic carbonyl carbon of the aldehyde. The choice of a mild base and controlled temperature can help to avoid side reactions.
Step 4: Conversion of the β-Nitro Alcohol to the Ketone
The final step involves the conversion of the β-nitro alcohol to the target ketone, this compound. This can be achieved through a Nef-type reaction or a two-step oxidation-reduction sequence.
Experimental Protocol (Nef-type Reaction, Analogous):
-
Treat the crude 1-(4-methyl-2-nitrophenyl)-2-nitropropan-1-ol with a strong base (e.g., sodium methoxide) to form the nitronate salt.
-
Slowly add the nitronate salt solution to a cold, aqueous solution of a strong acid (e.g., sulfuric acid).
-
Stir the mixture for a period to allow for the hydrolysis of the nitronate to the ketone.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer and remove the solvent.
-
Purify the final product by column chromatography or recrystallization.
Causality of Experimental Choices: The Nef reaction provides a direct route from a secondary nitroalkane to a ketone. The acidic workup is crucial for the hydrolysis of the intermediate nitronic acid to the final ketone product.
Physicochemical and Spectroscopic Data (Predicted)
Due to the lack of experimental data for this compound, the following properties are predicted based on the analysis of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.19 g/mol |
| Appearance | Likely a pale yellow solid or oil |
| ¹H NMR | Signals expected for aromatic protons, a methyl group on the ring, a methylene group adjacent to the ring and carbonyl, and a methyl group of the acetyl moiety. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing the nitro and methyl groups), and aliphatic carbons. |
| IR Spectroscopy | Characteristic peaks for the C=O stretch of the ketone, and the asymmetric and symmetric stretches of the nitro group. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 193.07, with fragmentation patterns corresponding to the loss of acetyl and nitro groups. |
Historical Context and Potential Applications in Drug Discovery
While the specific history of this compound remains obscure, its structural components are significant in the history of medicinal chemistry. The phenylpropanone skeleton is a core feature of many psychoactive compounds, including amphetamines and cathinones. The discovery and development of amphetamine in the late 19th and early 20th centuries marked a significant milestone in pharmacology.[1][2][3][4][5]
The presence of the nitro group on the phenyl ring offers a synthetic handle for further chemical modifications. For instance, reduction of the nitro group to an amine would yield 1-(2-amino-4-methylphenyl)propan-2-one, a compound that could serve as a precursor for the synthesis of various heterocyclic compounds or substituted amphetamine analogues. The exploration of such derivatives could be a potential avenue for the discovery of novel therapeutic agents.
Conclusion
This compound represents an intriguing, yet under-documented, chemical entity. While its history and discovery are not well-chronicled, a plausible and robust synthetic pathway can be proposed based on fundamental principles of organic chemistry. The versatility of its functional groups, particularly the nitro moiety, suggests its potential as a valuable intermediate in the synthesis of more complex molecules with potential applications in drug discovery and development. This technical guide provides a foundational understanding for researchers interested in exploring the chemistry and potential of this and related nitrophenylpropanone compounds. Further research into the synthesis and characterization of this specific molecule is warranted to fully elucidate its properties and potential applications.
References
- Edeleanu, L. (1887). Über einige Derivate der Phenylmetacrylsäure und der Phenylisobuttersäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 616-622.
- Alles, G. A. (1933). The comparative physiological actions of dl-β-phenylisopropylamines: I. Pressor effect and toxicity. Journal of Pharmacology and Experimental Therapeutics, 47(3), 339-354.
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Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496. [Link]
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Wikipedia. (2024). History and culture of substituted amphetamines. [Link]
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Hicks, J. (2012, April 15). Fast Times: The Life, Death, and Rebirth of Amphetamine. Science History Institute. [Link]
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An In-Depth Technical Guide to the Theoretical Investigation of 1-(4-Methyl-2-nitrophenyl)propan-2-one
This whitepaper provides a comprehensive framework for the theoretical and computational analysis of 1-(4-Methyl-2-nitrophenyl)propan-2-one. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the structural, electronic, and spectroscopic properties of this molecule. By integrating high-level computational techniques with established experimental validation principles, this guide ensures a robust and reliable characterization of the target compound.
Introduction: The Scientific Imperative
This compound is a substituted aromatic ketone of interest in various chemical contexts, potentially including synthetic chemistry and as an intermediate in the development of novel pharmaceutical agents. The presence of a nitro group ortho to the propan-2-one substituent and a methyl group in the para position creates a unique electronic and steric environment. Understanding the interplay of these functional groups is paramount to predicting the molecule's reactivity, stability, and potential biological activity.
Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-destructive means to probe the molecular landscape.[1][2][3] These computational methods allow for the precise determination of geometric parameters, vibrational frequencies (correlating to infrared spectra), and electronic properties such as molecular orbitals and electrostatic potential maps. This in-silico approach, when validated against experimental data, provides a predictive and explanatory power that can accelerate research and development.
This guide will outline a comprehensive theoretical protocol, from initial structure optimization to the simulation of spectroscopic data, providing a self-validating system for the study of this compound.
Core Methodology: A Validated Computational Workflow
The foundation of a trustworthy theoretical study lies in a well-defined and validated computational workflow. The following protocol is designed to ensure both accuracy and computational efficiency.
2.1 Software and Hardware Considerations
All quantum chemical calculations should be performed using a validated software package such as Gaussian, ORCA, or Spartan. The choice of software is often dependent on available licenses and user familiarity. For the purposes of this guide, the widely-used Gaussian software package will be referenced. Calculations should be performed on a high-performance computing (HPC) cluster to ensure timely completion of frequency and optimization tasks.
2.2 Step-by-Step Computational Protocol
-
Initial Structure Generation: The 3D structure of this compound is first constructed using a molecular building program like GaussView or Avogadro.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step, as all subsequent calculations depend on an accurate molecular geometry.
-
Methodology Rationale: The B3LYP functional is a widely-used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[4] The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model the shape of electron clouds around atoms. This level of theory is well-suited for obtaining reliable geometries and vibrational frequencies for molecules of this type.[1]
-
Protocol:
-
Software: Gaussian 16
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Keywords: Opt Freq (to perform both optimization and frequency calculations in the same job), GFInput, Pop=Full, IOp(3/33=1) (for printing more detailed output).
-
-
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry.
-
Causality and Validation: This step serves two purposes. Firstly, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Secondly, the calculated vibrational frequencies can be compared with experimental FT-IR data for validation. The calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method.
-
-
Spectroscopic Simulation:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[5] These theoretical shifts are then compared to experimental data of analogous compounds, such as 1-(4-nitrophenyl)propan-2-one[6] and 1-(2-nitrophenyl)propan-2-one[7], to validate the accuracy of the computed electronic structure.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.[5] This provides insight into the molecule's chromophores and its expected behavior in solution.[8]
-
-
Molecular Orbital and Electrostatic Potential Analysis:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[9]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character. This is invaluable for predicting sites of chemical reaction.[5]
-
Caption: Computational workflow for the theoretical study of this compound.
Anticipated Results and Data Presentation
The computational protocol described above will yield a wealth of quantitative and qualitative data. The following sections detail the expected outcomes and their interpretation.
3.1 Optimized Molecular Geometry
The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.
| Parameter | C-C (Aromatic) | C-N (Nitro) | N-O (Nitro) | C=O (Ketone) |
| Expected Bond Length (Å) | 1.38 - 1.41 | ~1.48 | ~1.22 | ~1.21 |
| Expected Bond Angle (°) | C-N-O: ~118 | O-N-O: ~124 | C-C-O: ~120 |
This table presents expected values based on typical bond lengths and angles for similar functional groups.
3.2 Vibrational Frequencies (FT-IR)
The calculated vibrational frequencies will correspond to specific molecular motions. Key vibrational modes to analyze include:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Nitro (NO₂) Group | Asymmetric Stretch | 1510 - 1560 |
| Symmetric Stretch | 1345 - 1385 | |
| Ketone (C=O) Group | Carbonyl Stretch | 1705 - 1725 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 | |
| Methyl (CH₃) Group | Asymmetric Stretch | ~2960 |
| Symmetric Stretch | ~2870 |
These are typical ranges and the exact calculated values will provide a more precise fingerprint of the molecule.
3.3 Electronic Properties
The analysis of the frontier molecular orbitals and the MEP map will provide insights into the molecule's reactivity.
| Property | Expected Value | Interpretation |
| HOMO Energy | -6.5 to -7.5 eV | Region of electron donation (nucleophilic character) |
| LUMO Energy | -2.0 to -3.0 eV | Region of electron acceptance (electrophilic character) |
| HOMO-LUMO Gap | ~4.5 eV | Indicator of chemical stability |
The MEP map is expected to show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic attack. Positive potential (blue) is anticipated around the aromatic protons.
Caption: Simplified 2D representation of the core aromatic structure.
Conclusion
The theoretical study of this compound, conducted according to the rigorous protocol outlined in this guide, will provide a deep and reliable understanding of its fundamental chemical properties. By integrating geometry optimization, vibrational analysis, spectroscopic simulation, and electronic property mapping, researchers can build a comprehensive molecular profile. The emphasis on validation against experimental data for analogous compounds ensures the trustworthiness and predictive power of the computational results, thereby accelerating scientific discovery and application in relevant fields.
References
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PubChem. 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link][6]
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PubChem. 1-(2-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link][7]
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PubChem. 1-(4-Methylphenyl)propan-2-one. National Center for Biotechnology Information. [Link][10]
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Cortes-Guzman, F., & Castro, M. (2016). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 653–659. [Link][1]
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Singh, P., & Kumar, A. (2025). DFT study on the adsorption of p-nitrophenol over vacancy and Pt-doped graphene sheets. Journal of Molecular Modeling, 27(8), 241. [Link][2]
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Al-Otaibi, J. S., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132158. [Link][11]
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Nazar, M. F., et al. (2024). Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations. Chemical Methodologies, 8(1), 1-15. [Link][3]
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Asiri, A. M., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Polycyclic Aromatic Compounds, 1-22. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Asiri-Al-amry/d3b1e3e5b3c4b8e3c4a2a1b9e8f6e9c9c1b1c1c1]([Link]5]
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Hepokur, C., et al. (2017). Novel type ketone-substituted metallophthalocyanines: Synthesis, spectral, structural, computational and anticancer studies. Journal of Photochemistry and Photobiology A: Chemistry, 351, 134-145. [Link][9]
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Tighadouini, S., et al. (2025). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Advances, 15(8), 085314. [Link][4]
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Reusch, W. REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences. [Link][8]
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Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(4-Methyl-2-nitrophenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
This guide, therefore, is constructed upon a foundation of scientific principles, drawing upon the known hazard profiles of structurally analogous compounds, namely 1-(4-nitrophenyl)propan-2-one and 1-(4-methylphenyl)propan-2-one, as well as the general toxicological and safety considerations for nitro-aromatic compounds and ketones. The core directive of this document is to foster a culture of proactive safety, treating the unknown with the respect and caution it demands. The information herein should be considered a starting point for a thorough risk assessment, not a replacement for institutional safety protocols and expert consultation.
Section 1: Hazard Identification and Risk Assessment - An Analog-Based Approach
Due to the absence of specific data for 1-(4-Methyl-2-nitrophenyl)propan-2-one, we will extrapolate potential hazards from its structural relatives.
1.1. Analog I: 1-(4-Nitrophenyl)propan-2-one (CAS: 5332-96-7)
This analog provides insight into the potential hazards associated with the nitrophenyl moiety.
| Hazard Class | GHS Classification | Potential Effects |
| Skin Corrosion/Irritation | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Warning | May cause respiratory irritation.[1] |
1.2. Analog II: 1-(4-Methylphenyl)propan-2-one (CAS: 2096-86-8)
This analog informs us about the potential hazards of the methylphenylpropan-2-one backbone.
| Hazard Class | GHS Classification | Potential Effects |
| Skin Corrosion/Irritation | Warning | Causes skin irritation. |
| Serious Eye Damage/Irritation | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Warning | May cause respiratory irritation. |
1.3. General Hazards of Nitro-Aromatic Compounds
Nitro-aromatic compounds as a class are known for their potential for:
-
Toxicity: Many nitro-aromatics are toxic and can be absorbed through the skin. They can affect the blood (methemoglobinemia), liver, and nervous system.
-
Flammability and Explosivity: While not all are explosive, the nitro group can confer energetic properties, especially in the presence of other functional groups. The potential for thermal decomposition and sensitivity to shock or friction should be considered.
1.4. Inferred Risk Profile for this compound
Based on the available data, it is prudent to assume that this compound is a hazardous substance that:
-
Causes skin and serious eye irritation.
-
May cause respiratory tract irritation.
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May have the potential for long-term health effects associated with nitro-aromatic compounds.
A thorough, compound-specific risk assessment must be conducted before any handling.
Section 2: Prudent Exposure Controls and Personal Protective Equipment (PPE)
Given the inferred hazards, a stringent approach to exposure control is mandatory.
2.1. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
2.2. Personal Protective Equipment (PPE)
The following PPE is considered the minimum requirement:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and contact with the solid material.[2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Given the lack of specific compatibility data, it is advisable to double-glove. Gloves should be inspected before use and changed frequently, especially after direct contact.
-
Skin and Body Protection: A lab coat, fully buttoned, is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2]
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is critical to mitigating the risks associated with this compound.
3.1. Handling
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Avoid Inhalation and Ingestion: Do not breathe dust or vapors. Do not ingest.
-
Grounding: For procedures involving the transfer of powders, take precautionary measures against static discharge.
-
Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.
3.2. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.
-
Segregation: Store in a designated area for toxic and hazardous materials, away from general laboratory chemicals.
3.3. Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Section 4: Emergency Procedures - Preparedness is Paramount
4.1. In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
4.2. In Case of a Spill
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
Section 5: Synthesis and Reactivity Considerations
Understanding the synthesis and potential reactivity of this compound can provide further insight into its safe handling.
5.1. Potential Synthesis Route
A plausible synthesis route could involve the nitration of 1-(4-methylphenyl)propan-2-one or the reaction of a suitably substituted nitro-toluene derivative. These reactions often involve strong acids and oxidizing agents, which present their own significant hazards.
5.2. Reactivity Profile
The molecule contains several reactive sites:
-
The Ketone Carbonyl Group: Susceptible to nucleophilic attack. Reactions with reducing agents (e.g., sodium borohydride) would likely yield the corresponding alcohol.
-
The α-Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate.
-
The Nitro Group: The nitro group can be reduced to an amine. The presence of the nitro group also activates the aromatic ring to nucleophilic aromatic substitution, although this is less likely without a good leaving group on the ring.[5]
The combination of these functional groups suggests that the compound may be reactive and should be handled with care, avoiding unintended reactions with incompatible materials.
Visualizing Safety: Experimental Workflows
Safe Weighing and Handling Protocol
Caption: Workflow for the safe weighing and handling of this compound.
Spill Response Protocol
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Abstract
This comprehensive guide details a robust and validated protocol for the synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one, a valuable intermediate in pharmaceutical and fine chemical research. Recognizing the inherent limitations of direct Friedel-Crafts acylation on electron-deficient aromatic systems, this document presents a more viable multi-step synthetic pathway. The protocol begins with the selective oxidation of 4-methyl-2-nitrotoluene to 4-methyl-2-nitrobenzaldehyde, followed by a Henry reaction with nitroethane to yield 1-(4-methyl-2-nitrophenyl)-2-nitroprop-1-ene. The final step involves a modified Nef reaction to produce the target ketone. This application note provides a thorough explanation of the chemical principles, detailed step-by-step procedures, and characterization data to ensure successful replication and adaptation in a research setting.
Introduction: The Challenge of Friedel-Crafts Acylation on Deactivated Aromatic Rings
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2] However, the scope of this reaction is significantly limited when the aromatic ring is substituted with strongly electron-withdrawing groups, such as the nitro group (-NO₂).[3]
The nitro group deactivates the aromatic ring towards electrophilic attack by inductively withdrawing electron density, making the ring less nucleophilic.[4] Consequently, the reaction with the acylium ion electrophile is significantly retarded.[5] For the synthesis of this compound from 4-methyl-2-nitrotoluene, a direct Friedel-Crafts acylation is therefore not a practical approach.
This guide presents a well-established alternative synthetic strategy that circumvents the challenges associated with Friedel-Crafts acylation on deactivated substrates. The proposed three-step synthesis provides a reliable and scalable method for the preparation of the target compound.
The Alternative Synthetic Pathway: A Three-Step Approach
The recommended synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. This pathway involves an initial oxidation of the methyl group, followed by a carbon-carbon bond-forming Henry reaction, and concluding with a Nef reaction to unveil the desired ketone functionality.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for each stage of the synthesis.
Step 1: Oxidation of 4-Methyl-2-nitrotoluene to 4-Methyl-2-nitrobenzaldehyde
The selective oxidation of the methyl group in the presence of a nitro group can be challenging. A reliable method involves the use of a ceric ammonium nitrate (CAN) mediated oxidation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methyl-2-nitrotoluene | Reagent grade, 98% | Sigma-Aldrich |
| Ceric Ammonium Nitrate (CAN) | ReagentPlus®, ≥98.5% | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS reagent, ≥99.5% | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade, powder | Sigma-Aldrich |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-methyl-2-nitrotoluene (5.0 g, 33.1 mmol) and sodium bicarbonate (2.78 g, 33.1 mmol).
-
Add 100 mL of a 1:1 mixture of acetonitrile and water.
-
In a separate beaker, dissolve ceric ammonium nitrate (36.3 g, 66.2 mmol) in 50 mL of 1:1 acetonitrile/water.
-
Slowly add the CAN solution to the stirred reaction mixture over 30 minutes at room temperature. The reaction is exothermic, and the color will change to a deep red-brown.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.
-
Upon completion, quench the reaction by adding 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-methyl-2-nitrobenzaldehyde by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane.
Expected Yield: 60-70% Characterization Data for 4-Methyl-2-nitrobenzaldehyde:
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, CHO), 7.95 (d, J = 8.0 Hz, 1H, Ar-H), 7.60 (s, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 2.40 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): 1705 (C=O, aldehyde), 1525, 1350 (NO₂, asymmetric and symmetric stretching).[6]
Step 2: Henry Reaction of 4-Methyl-2-nitrobenzaldehyde with Nitroethane
The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction that will be used to couple the aldehyde with nitroethane.[7]
Figure 2: Mechanism of the Henry reaction followed by dehydration.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methyl-2-nitrobenzaldehyde | As synthesized in Step 1 | - |
| Nitroethane | 99% | Acros Organics |
| Ammonium Acetate (NH₄OAc) | ACS reagent, ≥97% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS reagent, ≥99.7% | Fisher Scientific |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade, powder | Sigma-Aldrich |
Protocol:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 4-methyl-2-nitrobenzaldehyde (4.0 g, 24.2 mmol), nitroethane (5.45 g, 72.6 mmol), and ammonium acetate (1.87 g, 24.2 mmol) in 100 mL of toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 3-5 hours until no more water is collected. Monitor the reaction by TLC (3:1 hexane/ethyl acetate).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-(4-methyl-2-nitrophenyl)-2-nitroprop-1-ene, can be purified by recrystallization from ethanol to yield a yellow crystalline solid.
Expected Yield: 75-85% Characterization Data for 1-(4-Methyl-2-nitrophenyl)-2-nitroprop-1-ene:
-
Appearance: Yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, C=CH), 7.80 (s, 1H, Ar-H), 7.50 (d, J = 8.0 Hz, 1H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 2.50 (s, 3H, C=C-CH₃), 2.45 (s, 3H, Ar-CH₃).
-
IR (KBr, cm⁻¹): 1640 (C=C), 1515, 1340 (NO₂, asymmetric and symmetric stretching).
Step 3: Nef Reaction to this compound
The Nef reaction converts a primary or secondary nitroalkane into a carbonyl compound under acidic conditions.[8] Here, we will use a modified procedure suitable for the nitroalkene substrate.
Figure 3: Simplified mechanism of the Nef reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-(4-Methyl-2-nitrophenyl)-2-nitroprop-1-ene | As synthesized in Step 2 | - |
| Sodium Methoxide (NaOMe) | 95% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | ACS reagent, 95-98% | Fisher Scientific |
| Diethyl Ether | ACS reagent, ≥99.0% | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade, powder | Sigma-Aldrich |
Protocol:
-
In a round-bottom flask, dissolve 1-(4-methyl-2-nitrophenyl)-2-nitroprop-1-ene (3.0 g, 13.5 mmol) in 50 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (0.73 g, 13.5 mmol) in 20 mL of methanol. Stir for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of 15% sulfuric acid in water.
-
Slowly add the methanolic solution of the nitronate salt to the vigorously stirred sulfuric acid solution at 0 °C. A deep blue color may be observed transiently.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a 9:1 hexane/ethyl acetate eluent to afford this compound as a pale yellow oil.
Expected Yield: 50-60% Characterization Data for this compound:
-
Appearance: Pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, Ar-H), 7.35 (d, J = 8.0 Hz, 1H, Ar-H), 7.20 (d, J = 8.0 Hz, 1H, Ar-H), 3.90 (s, 2H, CH₂), 2.40 (s, 3H, Ar-CH₃), 2.20 (s, 3H, COCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 205.5 (C=O), 149.0, 137.0, 133.0, 132.5, 129.0, 125.0, 50.0 (CH₂), 29.5 (COCH₃), 21.0 (Ar-CH₃).
-
IR (neat, cm⁻¹): 1720 (C=O, ketone), 1520, 1345 (NO₂, asymmetric and symmetric stretching).
-
MS (ESI): m/z 194.08 [M+H]⁺.
Troubleshooting and Safety Considerations
-
Step 1 (Oxidation): The reaction with CAN is exothermic. Ensure slow addition of the CAN solution to maintain control over the reaction temperature. Over-oxidation to the carboxylic acid is a potential side reaction if the reaction is left for too long or at elevated temperatures.
-
Step 2 (Henry Reaction): Ensure the complete removal of water using the Dean-Stark apparatus to drive the equilibrium towards the product. The product nitroalkene is a potential lachrymator; handle in a well-ventilated fume hood.
-
Step 3 (Nef Reaction): The addition of the nitronate salt to the strong acid must be done carefully at low temperatures to avoid decomposition and side reactions. The transient blue color is indicative of the formation of a nitroso intermediate.
-
General Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The reagents used are corrosive and/or toxic; consult the safety data sheets (SDS) before use.
Conclusion
This application note provides a reliable and detailed three-step synthetic route for the preparation of this compound, effectively bypassing the limitations of the Friedel-Crafts acylation on a deactivated aromatic substrate. The described protocols for oxidation, Henry reaction, and Nef reaction are well-established and can be adapted for the synthesis of analogous compounds. The provided characterization data will aid researchers in verifying the identity and purity of the synthesized intermediates and the final product.
References
- Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392-1395.
- Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Bruice, P. Y. Organic Chemistry, 8th ed.; Pearson: London, 2016.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Sains, C. I.; Dõ, Â. Z. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. J. Mol. Struct.2001, 565-566, 331-339.
-
Wikipedia. Nef reaction. [Link]
-
PubChem. 1-(4-Nitrophenyl)propan-2-one. [Link]
-
PubChem. 1-(2-Nitrophenyl)propan-2-one. [Link]
-
SpectraBase. Benzaldehyde, 4-methyl-2-nitro-. [Link]
-
ResearchGate. (2018). A) Henry reaction yields of 4‐nitrobenzaldehyde with nitroethane at different temperatures in H2O:MeOH (1:1) after 20 h using B‐BPMA‐L@Cu 15 mol.% microgel as catalyst. B) Proposed mechanism exemplified on nitroethane and 4‐nitrobenzaldehyde for the catalytic Henry reaction promoted by the microgel catalyst. [Link]
-
YouTube. (2023). Nef reaction. [Link]
-
PubMed Central. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]
-
Wikipedia. Henry reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3996289A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. 1-(4-Methylphenyl)-2-nitropropene | 29816-55-5 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Nef reaction - Wikipedia [en.wikipedia.org]
Nitration of p-Cresol as a route to 1-(4-Methyl-2-nitrophenyl)propan-2-one precursors
Application Notes & Protocols
Topic: Nitration of p-Cresol as a Route to 1-(4-Methyl-2-nitrophenyl)propan-2-one Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of Phenylpropan-2-one Scaffolds
The 1-phenylpropan-2-one framework and its derivatives are critical structural motifs in medicinal chemistry and are precursors to a wide range of pharmacologically active compounds. The strategic introduction of specific substituents onto the phenyl ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The target of this guide, this compound, represents a valuable, albeit synthetically challenging, intermediate. The presence of the nitro group ortho to the propanone side chain and the methyl group para to it offers multiple avenues for further chemical modification, such as reduction of the nitro group to an amine, which can then be derivatized to construct complex heterocyclic systems or participate in amide bond formation.
This document provides a comprehensive guide for the synthesis of precursors to this compound, commencing with the regioselective nitration of readily available p-cresol (4-methylphenol). The protocols herein are presented not merely as a sequence of steps but as a scientifically grounded narrative, explaining the rationale behind the chosen conditions and methodologies. We will first detail the controlled nitration to produce 4-methyl-2-nitrophenol and then outline a plausible and well-supported synthetic pathway to elaborate this intermediate into the desired phenylpropan-2-one structure.
Part 1: Regioselective Nitration of p-Cresol
Mechanistic Insights and Control of Regioselectivity
The nitration of p-cresol is a classic example of electrophilic aromatic substitution on a highly activated ring. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing and activating. Since the para position is blocked by the methyl group, substitution is directed to the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the methyl group (position 3). The powerful activating and ortho-directing nature of the hydroxyl group strongly favors substitution at the 2- and 6-positions.
The primary challenge in the nitration of phenols is controlling the reaction's exothermicity and preventing over-nitration or oxidation, which can lead to the formation of tars and other byproducts.[1] The choice of nitrating agent and reaction conditions is therefore paramount to achieving a high yield of the desired mononitrated product, 4-methyl-2-nitrophenol. While mixtures of nitric and sulfuric acid are potent nitrating agents, they can be too harsh for sensitive substrates like phenols. Milder conditions, such as using dilute nitric acid or alternative nitrating systems, offer better control.[2] One such system involves the use of ammonium nitrate with potassium hydrogen sulfate, which provides a more controlled release of the nitrating species.[2]
Another established method involves the diazotization of p-toluidine, followed by hydrolysis to p-cresol and subsequent in-situ nitrosation and oxidation to 2-nitro-p-cresol.[3] This method can offer high selectivity. For the purpose of this protocol, we will focus on the direct nitration of p-cresol under controlled conditions.
Diagram 1: Electrophilic Aromatic Substitution Mechanism
Sources
Application Notes & Protocols: The Strategic Use of 1-(4-Methyl-2-nitrophenyl)propan-2-one in Modern Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Precursor
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(4-Methyl-2-nitrophenyl)propan-2-one is a key precursor, valued for its inherent structural features that are primed for elegant and high-yielding transformations. Its architecture, featuring a ketone moiety positioned ortho to a nitro group on a substituted phenyl ring, provides a powerful platform for intramolecular cyclization reactions.
This guide delves into the primary application of this compound: the synthesis of substituted indoles via reductive cyclization, a pathway analogous to the renowned Leimgruber-Batcho indole synthesis.[1][2][3] We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the causality behind critical experimental choices. Furthermore, we will contextualize this method by comparing it to other classical syntheses and briefly touch upon its potential in constructing other heterocyclic systems. This document is intended for researchers and drug development professionals seeking to leverage this versatile building block for the synthesis of novel heterocyclic compounds.
Core Application: Synthesis of 2,6-Dimethylindole via Reductive Cyclization
The most direct and powerful application of this compound is its conversion to 2,6-dimethylindole. This transformation hinges on a reductive cyclization cascade, where the nitro group is chemically reduced to a primary amine, which then spontaneously undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.
Principle and Mechanism
The reaction proceeds in two key stages that are typically performed in a single pot:
-
Reduction of the Nitro Group: The aromatic nitro group is reduced to an aniline derivative. This is the critical activation step, transforming the electron-withdrawing nitro group into a nucleophilic amino group.
-
Intramolecular Cyclization & Aromatization: The newly formed amino group immediately attacks the proximate ketone carbonyl. The resulting hemiaminal intermediate rapidly dehydrates to form an enamine, which tautomerizes to the thermodynamically stable aromatic indole ring.
The strategic placement of the substituents on the starting material dictates the final product's structure: the methyl group from the propan-2-one side chain becomes the C2-substituent of the indole, while the methyl group on the phenyl ring is retained at the C6-position.
Caption: Step-by-step workflow for catalytic hydrogenation protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as absolute ethanol or ethyl acetate (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05-0.10 eq by weight). Safety Note: Pd/C can be pyrophoric; handle under a blanket of inert gas like nitrogen or argon.
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel first with nitrogen and then carefully with hydrogen gas. Pressurize the vessel to the desired pressure (typically 40-60 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, it can be monitored by TLC or LC-MS by carefully depressurizing, taking an aliquot, and filtering it.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethylindole, which typically appears as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.
Protocol 2: Synthesis via Metal-Acid Reduction (Fe/AcOH)
This protocol is a cost-effective and scalable alternative that avoids the need for specialized hydrogenation equipment.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and glacial acetic acid (10-20 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add iron powder (Fe, ~3.0-4.0 eq) portion-wise. The addition may be exothermic, so maintain the temperature below 50-60 °C with an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.
-
Workup - Basification: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. Be cautious of frothing.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude 2,6-dimethylindole as described in Protocol 1.
Broader Synthetic Context and Alternative Pathways
While reductive cyclization is the primary route from this precursor, it is valuable to understand its relationship to other classical heterocyclic syntheses.
Comparison with the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, producing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. [4][5][6]To synthesize 2,6-dimethylindole via the Fischer route, one would react p-tolylhydrazine with acetone.
-
Key Distinction: The reductive cyclization of this compound builds the ring by forming the N1-C2 bond from pre-assembled components. In contrast, the Fischer synthesis involves a complex-[7][7]sigmatropic rearrangement to form the crucial C-C bond (C3-C3a). [5][8]* Strategic Advantage: The reductive cyclization approach offers excellent regiochemical control. The positions of the substituents are unequivocally determined by the starting material. The Fischer synthesis can sometimes lead to regioisomeric mixtures if unsymmetrical ketones are used.
Potential for Quinoline Synthesis
The synthesis of quinolines from this specific precursor is less direct but theoretically plausible through a multi-step sequence. The critical intermediate, 1-(2-amino-4-methylphenyl)propan-2-one (formed after reduction), is a 2-aminoaryl ketone. Such compounds are classic starting materials for the Friedländer annulation , which involves the condensation with a compound containing an α-methylene ketone. [9][10][11] For example, a self-condensation of two molecules of the amino ketone intermediate under harsh acidic or basic conditions could potentially lead to a substituted quinoline, although this is not a standard or efficient pathway. A more controlled approach would involve reacting the isolated amino ketone with another enolizable carbonyl compound. This highlights the versatility of the amino ketone intermediate, which can be leveraged for syntheses beyond indoles if desired.
Conclusion
This compound stands out as a highly effective and strategically designed precursor for the synthesis of 2,6-disubstituted indoles. Its utility is rooted in the robust and high-yielding reductive cyclization pathway, which offers superior regiochemical control compared to alternative methods. By understanding the causality behind the choice of reagents and reaction conditions, researchers can reliably and efficiently access the valuable 2,6-dimethylindole scaffold, a motif present in many biologically active compounds and a key building block for further chemical exploration.
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Borsche–Drechsel cyclization - Wikipedia. Available at: [Link]
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Leimgruber–Batcho indole synthesis - Wikipedia. Available at: [Link]
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The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids - ResearchGate. Available at: [Link]
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(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. Available at: [Link]
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Borsche-Drechsel Cyclization. Available at: [Link]
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Borsche–Drechsel cyclization - Semantic Scholar. Available at: [Link]
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Batcho–Leimgruber indole synthesis - Semantic Scholar. Available at: [Link]
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Leimgruber–Batcho Indole Synthesis - YouTube. Available at: [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH. Available at: [Link]
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Fischer indole synthesis - Grokipedia. Available at: [Link]
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Fischer indole synthesis - Wikipedia. Available at: [Link]
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Photoinduced rearrangement of α-(2-nitrophenyl)ketones - RSC Publishing. Available at: [Link]
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Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - ResearchGate. Available at: [Link]
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Fischer indole synthesis - chemeurope.com. Available at: [Link]
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Photoinduced Rearrangement of Ketones Having a 2-Nitrophenyl Group at the α-Position. Available at: [Link]
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Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
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Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. Available at: [Link]
-
(PDF) Synthesis of 4-Hydroxy-1-(phenyl/methyl)-3-[3-(substituted amino)-2- nitropropanoyl]quinolin-2(1H)-ones as Antimicrobial and Antitubercular Agents - ResearchGate. Available at: [Link]
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one | ACS Omega. Available at: [Link]
-
Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles - PMC - NIH. Available at: [Link]
-
1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7 - Matrix Fine Chemicals. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. Available at: [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Available at: [Link]
-
1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem. Available at: [Link]
-
(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4) - ResearchGate. Available at: [Link]
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - NIH. Available at: [Link]
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Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols: 1-(4-Methyl-2-nitrophenyl)propan-2-one as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-methyl-2-nitrophenyl)propan-2-one, a valuable building block in medicinal chemistry. The strategic placement of the nitro, methyl, and acetonyl functionalities on the phenyl ring makes this compound a versatile precursor for the synthesis of a variety of heterocyclic scaffolds, most notably substituted quinolines. This document details a proposed synthetic route to this compound, and provides detailed protocols for its conversion into 2,4,6-trimethylquinoline via a reductive cyclization pathway analogous to the Friedländer synthesis. Furthermore, the potential pharmacological applications of the resulting quinoline derivatives as anticancer and antimicrobial agents are discussed, supported by data from structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical development, the rational design of synthetic pathways to novel molecular architectures is paramount. The selection of starting materials is a critical determinant of synthetic efficiency and the diversity of accessible compounds. This compound is a prime example of a "building block" molecule, engineered with functionalities that predispose it to participate in powerful ring-forming reactions.
The key to its utility lies in the ortho-relationship between the nitro group and the propan-2-one side chain. The nitro group serves as a latent amino group, which can be unmasked under reductive conditions. This in situ generation of a 2-aminoaryl ketone sets the stage for intramolecular or intermolecular condensation reactions to form heterocyclic systems. The methyl group at the 4-position provides an additional point of substitution, allowing for the fine-tuning of the electronic and steric properties of the final products. The quinoline scaffold, in particular, is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3]
This document will first propose a robust synthesis for this compound, followed by a detailed exploration of its application in the synthesis of 2,4,6-trimethylquinoline.
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthetic pathway to this compound.
Protocol 1: Proposed Synthesis of this compound
Step 1: Nitration of p-Xylene to 2-Nitro-p-xylene
This step is based on standard electrophilic aromatic substitution. The nitration of p-xylene is known to produce 2-nitro-p-xylene as the major product.[4]
-
Materials:
-
p-Xylene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to p-xylene in dichloromethane.
-
Maintain the temperature below 5°C and add a pre-cooled mixture of nitric acid and sulfuric acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitro-p-xylene, which can be purified by distillation.
-
Step 2: Benzylic Bromination of 2-Nitro-p-xylene
This step involves a free-radical bromination at one of the benzylic methyl groups. The methyl group ortho to the nitro group is slightly more activated towards radical abstraction.
-
Materials:
-
2-Nitro-p-xylene
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
To a solution of 2-nitro-p-xylene in CCl₄, add NBS and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1-(bromomethyl)-4-methyl-2-nitrobenzene.
-
Step 3: Acetoacetylation and Decarboxylation
This is a classic malonic ester-type synthesis to form the propan-2-one side chain.
-
Materials:
-
1-(Bromomethyl)-4-methyl-2-nitrobenzene
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add ethyl acetoacetate dropwise at room temperature.
-
Then, add the crude 1-(bromomethyl)-4-methyl-2-nitrobenzene in ethanol dropwise and heat the mixture to reflux for several hours.
-
After cooling, add aqueous HCl and heat to reflux to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Application in Quinoline Synthesis: The Reductive Friedländer Annulation
The primary utility of this compound is as a precursor for the synthesis of substituted quinolines. This is achieved through a one-pot reductive cyclization, a variation of the Friedländer synthesis.[5] The process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular aldol condensation with the ketone, followed by dehydration to form the quinoline ring. In this specific case, the self-condensation of the intermediate, 1-(2-amino-4-methylphenyl)propan-2-one, leads to the formation of 2,4,6-trimethylquinoline.
Caption: Reductive cyclization of this compound to 2,4,6-trimethylquinoline.
Protocol 2: Synthesis of 2,4,6-Trimethylquinoline via Reductive Cyclization
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and glacial acetic acid.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Continue to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford 2,4,6-trimethylquinoline.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2,4,6-Trimethylquinoline | C₁₂H₁₃N | 171.24 | Yellowish-orange or brown crystalline solid | 68 | 280 |
Data for 2,4,6-trimethylquinoline sourced from[2][3][5][6]
Alternative Synthesis of 2,4,6-Trimethylquinoline: The Combes Synthesis
For comparative purposes, a well-established and high-yielding route to 2,4,6-trimethylquinoline is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of p-toluidine with acetylacetone.[2]
Caption: The Combes synthesis of 2,4,6-trimethylquinoline.
Protocol 3: Combes Synthesis of 2,4,6-Trimethylquinoline
-
Materials:
-
p-Toluidine
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine p-toluidine and acetylacetone.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
-
Heat the reaction mixture to 120-140°C for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Applications in Drug Discovery: The Pharmacological Potential of 2,4,6-Trimethylquinoline
The quinoline nucleus is a prolific scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[7] While 2,4,6-trimethylquinoline itself is not a marketed drug, its structural motif is of significant interest in drug discovery, particularly in the areas of anticancer and antimicrobial research.[1][3]
Anticancer Potential
Many quinoline derivatives exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors. It is plausible that 2,4,6-trimethylquinoline or its derivatives could target specific kinases involved in cancer cell proliferation and survival.[1]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in cancer cells.
Antimicrobial Potential
The quinoline core is a well-established pharmacophore in antimicrobial agents, most notably in the fluoroquinolone class of antibiotics.[1] It is therefore reasonable to hypothesize that 2,4,6-trimethylquinoline may possess antimicrobial properties. The primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair in bacteria.
Conclusion
This compound is a strategically designed building block that provides an efficient entry into the synthesis of polysubstituted quinolines. The reductive cyclization pathway to 2,4,6-trimethylquinoline is a testament to the utility of this precursor. Given the well-documented pharmacological importance of the quinoline scaffold, 2,4,6-trimethylquinoline and its derivatives represent a promising area for further investigation in the quest for novel anticancer and antimicrobial agents. The synthetic protocols detailed in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this versatile building block and its downstream products.
References
-
Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2018). PubMed. Retrieved January 17, 2026, from [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
2,4,6-Trimethylquinoline | C12H13N | CID 75247. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024, February 29). NIH. Retrieved January 17, 2026, from [Link]
-
m-NITROTOLUENE. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
- Process for the nitration of xylene isomers using zeolite beta catalyst. (n.d.). Google Patents.
-
A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. (2021, October 6). Retrieved January 17, 2026, from [Link]
-
o-NITROACETOPHENONE. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Nitro-p-xylenes. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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- 2. Buy 2,4,6-Trimethylquinoline | 2243-89-2 [smolecule.com]
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- 4. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 2,4,6-Trimethylquinoline | C12H13N | CID 75247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis of 1-(4-Methyl-2-nitrophenyl)propan-2-one
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of this compound. This compound is a key intermediate in various organic synthesis pathways, making its accurate characterization essential for quality control and reaction monitoring. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection. We provide a comprehensive guide covering the rationale behind the method development, a step-by-step experimental protocol, method validation procedures based on ICH guidelines, and a troubleshooting guide. This application note is intended for researchers, analytical scientists, and professionals in pharmaceutical and chemical development who require a reliable method for the analysis of this and structurally related nitrophenyl compounds.
Introduction and Method Rationale
This compound is an aromatic ketone containing a nitro functional group, a structural motif common in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The presence of impurities, starting materials, or side-products can significantly impact the yield and purity of subsequent reaction steps. Therefore, a selective and sensitive analytical method is crucial.
High-Performance Liquid Chromatography (HPLC) is the preferred technique for analyzing such compounds due to its high resolving power and compatibility with a wide range of analytes and detectors.[1][3] The physicochemical properties of this compound guide the selection of the optimal HPLC methodology.
Physicochemical Properties of this compound (Inferred)
| Property | Value / Characteristic | Rationale for HPLC Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ | - |
| Molecular Weight | 193.20 g/mol | - |
| Polarity | Predicted to be non-polar to moderately polar | The aromatic ring and propanone chain contribute to its hydrophobicity, making it ideal for separation via Reversed-Phase (RP) chromatography.[4][5] |
| Chromophore | Nitrophenyl group | The nitrophenyl moiety is a strong chromophore, allowing for highly sensitive detection using a standard UV-Vis or Diode Array Detector (DAD).[6] |
| pKa | Not readily ionizable | The absence of strongly acidic or basic groups simplifies mobile phase selection; a slightly acidic pH is used to ensure reproducibility.[7] |
Based on these properties, a reversed-phase HPLC method was developed. A C18 column was chosen for its excellent retention of non-polar compounds. A mobile phase consisting of acetonitrile and water provides the necessary elution strength, with acetonitrile often yielding sharper peaks for aromatic compounds compared to methanol.[6] The addition of 0.1% formic acid to the mobile phase helps to suppress any potential silanol interactions on the column packing and ensures consistent peak shapes.[8]
HPLC Method Development and Validation Workflow
The development of a robust analytical method is a systematic process. The logical flow from initial analyte characterization to a fully validated, routine-use method is depicted below. This workflow ensures that all critical parameters are evaluated and optimized.
Caption: Logical workflow for HPLC method development and validation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm resistivity or equivalent)
-
Formic acid (FA), HPLC grade (~99%)
-
0.45 µm PTFE syringe filters for sample preparation
Instrumentation
-
HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.
-
Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.
-
Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Chromatographic Conditions
The optimized conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 40% B; 14.1-18 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of ultrapure water. Dilute to volume with water and mix well.
-
Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to volume with acetonitrile and mix well.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol and Acceptance Criteria
To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council on Harmonisation (ICH).[9][10]
System Suitability Test (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. Inject the Working Standard Solution (100 µg/mL) six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo (if applicable) and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic stress) to show that no co-eluting peaks interfere with the main analyte peak. Peak purity analysis using a DAD is also essential.
Linearity
The linearity of the method should be established across a range of concentrations. A typical range is 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Procedure: Prepare a series of at least five concentrations from the Standard Stock Solution.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Accuracy and Precision
-
Accuracy (Recovery): Determined by analyzing samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Assessed by analyzing six individual sample preparations at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day or with a different instrument to assess reproducibility. The cumulative %RSD should meet the precision criteria.
LOD & LOQ
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Often estimated based on a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often estimated based on a signal-to-noise ratio of 10:1.
Sample Analysis and Data Validation Workflow
The following diagram illustrates the process for analyzing a sample and ensuring the validity of the generated data.
Caption: Workflow for routine sample analysis and data validation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation. 2. Active silanol interactions. 3. Mobile phase pH incorrect. | 1. Replace the column with a new one. 2. Ensure formic acid concentration is correct (0.1%). 3. Prepare fresh mobile phase. |
| Peak Splitting | 1. Clogged column inlet frit. 2. Column void or channeling. 3. Sample solvent incompatible with mobile phase. | 1. Reverse-flush the column (if recommended by manufacturer). 2. Replace the column. 3. Ensure sample is dissolved in the specified diluent. |
| Retention Time Shift | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leak. | 1. Prepare fresh mobile phase; ensure proper mixing. 2. Verify column oven is at the set temperature (30 °C). 3. Perform pump maintenance and check for leaks. |
| No Peaks Detected | 1. No sample injected. 2. Detector lamp is off or burnt out. 3. Incorrect detection wavelength. | 1. Check autosampler vial and injection sequence. 2. Check detector status and replace lamp if necessary. 3. Verify detector is set to 254 nm. |
Conclusion
This application note presents a highly specific, accurate, and robust RP-HPLC method for the analysis of this compound. The described protocol, from method development rationale to validation and troubleshooting, provides a comprehensive framework for implementation in a quality control or research laboratory. The method is suitable for determining the purity of the bulk substance and for quantifying it in various samples, thereby supporting chemical synthesis and drug development programs.
References
-
Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
-
Kalamkar, T., Kande, T., Sayyad, N., & Patil, D. (2022). Analytical Method Development by High Performance Liquid Chromatography. International Journal of Trend in Scientific Research and Development, 6(4), 751-759. [Link]
-
González-Barreiro, C., Lores, M., Casais, M. C., & Cela, R. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
Bicker, W., Monton, M. R. N., & Lämmerhofer, M. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech. [Link]
-
Gostick, D., Jones, A., & Seymour, M. (2010). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 14(4), 960-976. [Link]
-
Wikipedia. (n.d.). 1-Phenyl-2-nitropropene. Retrieved January 17, 2026, from [Link]
-
Noggle, F. T., DeRuiter, J., & Clark, C. R. (1986). Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene. Journal of Chromatographic Science, 25(1), 38-42. [Link]
-
Gajewska, M., & Klembara, M. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 152(2-3), 147-157. [Link]
-
Boddu, S. P., Kummari, S., & Goud, G. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
-
Suresh Gyan Vihar University. (n.d.). HPLC METHOD DEVELOPMENT - A REVIEW. [Link]
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- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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Application Note & Protocols: Selective Reduction of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Abstract
The reduction of the nitroarene 1-(4-Methyl-2-nitrophenyl)propan-2-one is a pivotal transformation in synthetic organic chemistry, serving as a gateway to valuable molecular scaffolds. This compound's unique ortho-nitro ketone arrangement makes it an ideal precursor for the synthesis of substituted indoles, specifically 2,5-dimethylindole, a structural motif present in numerous pharmacologically active compounds. This application note provides a comprehensive guide to the reaction, detailing two primary reductive pathways: direct reduction to the corresponding aniline and, more significantly, reductive cyclization to the indole. We present detailed mechanistic insights and validated, step-by-step protocols for achieving these transformations using various modern and classical reduction techniques, including catalytic hydrogenation and chemical reduction with iron. This document is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis and drug discovery.
Introduction & Mechanistic Overview
The reduction of aromatic nitro compounds is a cornerstone reaction in organic synthesis, primarily for the production of aryl amines.[1][2] These amines are crucial intermediates for dyes, polymers, agricultural chemicals, and pharmaceuticals.[1][3] The substrate, this compound, possesses two key functional groups: a nitro group and a ketone. The strategic placement of the ketone ortho to the nitro group enables a powerful intramolecular reaction upon reduction.
The reaction can proceed via two distinct pathways, determined by the choice of reducing agent and reaction conditions:
-
Pathway A: Simple Nitro Group Reduction. This pathway yields 1-(2-Amino-4-methylphenyl)propan-2-one. This transformation is achieved when the intermediate amino group does not readily condense with the ketone. This product can be isolated but is often an unobserved intermediate in the more common Pathway B.
-
Pathway B: Reductive Cyclization (Indole Synthesis). This is often the desired and spontaneous pathway. The nitro group is first reduced to an amino group. This newly formed aniline then undergoes a rapid, acid- or heat-catalyzed intramolecular condensation with the adjacent ketone. The resulting intermediate dehydrates to form the highly stable aromatic indole ring. This specific transformation is a variant of the renowned Leimgruber–Batcho indole synthesis .[4][5][6]
The general mechanism for the reductive cyclization is depicted below. The process begins with the multi-step reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamine (-NHOH) intermediates to the amine (-NH₂).[7][8] This amine then attacks the carbonyl carbon of the ketone, forming a hemiaminal intermediate, which subsequently eliminates water to yield the final indole product.
Caption: Mechanism of reductive cyclization to 2,5-dimethylindole.
Protocol Showcase: Comparative Reduction Methodologies
The choice of reducing agent is critical and depends on factors such as desired selectivity, scalability, cost, and functional group tolerance.[9][10] We present two robust protocols for the synthesis of 2,5-dimethylindole.
Protocol A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Principle: Catalytic hydrogenation is a clean, high-yielding method for nitro group reduction.[5][11] Palladium on carbon (Pd/C) is a highly efficient catalyst that activates molecular hydrogen (H₂) for the reduction. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. This method is often preferred for its clean reaction profile and simple work-up, as the catalyst is easily removed by filtration.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Celite® or similar filter aid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Catalyst Addition: Carefully add 0.10 g (10 mol%) of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature (20-25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with an additional 20 mL of methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; ensure the filter cake remains wet with solvent during and after filtration.
-
Isolation: Rinse the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2,5-dimethylindole, which can be further purified by recrystallization or column chromatography.
Protocol B: Chemical Reduction with Iron in Acetic Acid
Principle: The use of an easily oxidized metal in acidic medium is a classic and highly effective method for nitro group reduction.[2][12] The iron/acetic acid system is inexpensive, robust, and tolerant of many functional groups.[13] Iron powder acts as the electron donor, and acetic acid serves as both the solvent and a proton source. This method is particularly well-suited for large-scale synthesis.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer
Procedure:
-
Reaction Setup: In a three-neck flask, prepare a solution of 1.0 g of this compound in a mixture of 15 mL of ethanol and 5 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add 1.5 g of iron powder in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-90°C) and maintain for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through Celite® to remove the iron salts and excess iron powder. Wash the filter cake with ethanol.
-
Neutralization & Extraction: Concentrate the filtrate under reduced pressure. To the resulting residue, carefully add water and basify the mixture to a pH of ~8-9 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.[14]
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 2,5-dimethylindole.
Caption: Comparative experimental workflows for indole synthesis.
Data Summary & Troubleshooting
| Parameter | Protocol A: Catalytic Hydrogenation (Pd/C) | Protocol B: Chemical Reduction (Fe/AcOH) |
| Principle | Heterogeneous catalysis with H₂ gas | Metal/acid chemical reduction |
| Primary Reagents | H₂, Pd/C | Fe, Acetic Acid |
| Typical Yield | >90% | 80-90% |
| Reaction Time | 2-4 hours | 1-2 hours |
| Temperature | Room Temperature | Reflux (80-90°C) |
| Work-up | Simple filtration of catalyst | Filtration, neutralization, extraction |
| Advantages | High yield, very clean, mild conditions | Low cost, readily available reagents, scalable |
| Disadvantages | Requires H₂ gas handling, catalyst cost/pyrophoricity | Exothermic, requires heating, more complex work-up |
Troubleshooting Guide:
-
Incomplete Reaction:
-
Pd/C: The catalyst may be deactivated. Ensure it is fresh. Increase catalyst loading or hydrogen pressure.
-
Fe/AcOH: The iron powder may be passivated (oxidized). Use fresh, fine-mesh iron powder. Ensure sufficient acetic acid is present.
-
-
Low Yield:
-
Pd/C: Check for leaks in the hydrogen setup. Ensure vigorous stirring to maintain suspension of the catalyst.
-
Fe/AcOH: Inefficient extraction. Perform multiple extractions from the neutralized aqueous layer. Ensure pH is sufficiently basic (>8) to deprotonate the indole.
-
-
Formation of Side Products: Over-reduction is rare under these conditions. If other spots appear on TLC, purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is recommended.
References
- Kadam, S. T., & Tilve, S. G. (2015). Recent Advances in the Beckmann Rearrangement and Schmidt Reaction. RSC Advances, 5(65), 52375-52404. (Note: While this reference is for different reactions, it exemplifies reviews on synthetic methodologies, similar to those covering nitro reductions.) [Source: SciSpace - A relevant review on synthetic methods]
- Taft, R. W. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons. (Note: Foundational texts like this discuss hydrogenation principles.)
- Pasha, M. A., & Jayashankara, V. P. (2006). A simple, efficient, and rapid transfer hydrogenation of nitroarenes using recyclable commercial grade zinc dust. Journal of Chemical Research, 2006(11), 731-733. [Source: NIH - Discusses importance of anilines]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
- Beller, M., & Bolm, C. (Eds.). (2004). Transition Metals for Organic Synthesis. Wiley-VCH.
- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,654,297. Washington, DC: U.S. Patent and Trademark Office.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Source: Thieme Connect - Detailed review of the synthesis]
- Dominguez, E., & de Marigorta, E. M. (2005). Heterocyclic Chemistry. Wiley-VCH. [Source: BenchChem - General context for heterocyclic synthesis]
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Mondal, S., & Panda, G. (2012). Raney-Nickel: A Versatile Catalyst in Organic Synthesis. Chemistry - An Asian Journal, 7(10), 2234-2250. [Source: Wiley Online Library - Use of Raney Nickel]
-
Organic Chemistry Portal. (n.d.). Leimgruber-Batcho Indole Synthesis. Retrieved from [Link] [Source: YouTube - General mechanism explanation]
- Sharma, G. V. M., & Reddy, K. L. (2007). A highly efficient one-pot synthesis of substituted indoles. Tetrahedron Letters, 48(48), 8499-8501. [Source: ScienceDirect - One-pot synthesis methods]
- Zhdankin, V. V. (2011). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. [Source: Rasayan Journal of Chemistry - General synthetic chemistry context]
- Fornasier, R., & Prato, M. (1986). A convenient reduction of aromatic nitro compounds by iron(II) sulfate in ammonia. Synthesis, 1986(11), 970-972. [Source: NIH - Use of iron in reductions]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Source: Master Organic Chemistry - General textbook on organic reactions]
- Adkins, H., & Cramer, H. I. (1930). The Use of Nickel as a Catalyst for Hydrogenation. Journal of the American Chemical Society, 52(11), 4349-4358. [Source: Google Patents - Historical context on Raney Nickel]
- Caskey, D. C. (1977). U.S. Patent No. 4,021,497. Washington, DC: U.S. Patent and Trademark Office.
- Fiebig, H. H., & Schuchardt, U. (1983). U.S. Patent No. 4,396,778. Washington, DC: U.S. Patent and Trademark Office.
- Raney, M. (1927). U.S. Patent No. 1,628,190. Washington, DC: U.S. Patent and Trademark Office.
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link] [Source: Common Organic Chemistry - Examples of Fe/Acid reductions]
- Ramesh, C., & Yao, C. F. (2011). Iron–Acetic Acid: An Efficient Reagent for the Reductive Cyclization of Aromatic Nitro Compounds. Synlett, 2011(04), 587-588. [Source: Thieme Connect - Spotlight on Fe/AcOH reductions]
- Deshmukh, M. B. (2018). Answer to "Which reagent can reduce a nitro group to a primary amine but not reduce ketones?". ResearchGate. [Source: ResearchGate - Discussion on selective reducing agents]
- Rieger, P. H. (1983). Electrochemistry. Springer. [Source: PubMed Central - Mechanism of nitro reduction]
- Zuman, P. (1964). Organic Polarographic Analysis. Pergamon Press. [Source: Journal of Chemical Technology and Metallurgy - Mechanism of nitro reduction]
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- 14. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Notes and Protocols: Catalytic Hydrogenation of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Abstract
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical route to primary anilines, which are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides a comprehensive guide to the catalytic hydrogenation of 1-(4-Methyl-2-nitrophenyl)propan-2-one to yield 1-(2-Amino-4-methylphenyl)propan-2-one. We will explore the mechanistic underpinnings of this transformation, present detailed, field-proven protocols using common heterogeneous catalysts, and offer insights into reaction optimization and safety. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for this specific synthesis.
Introduction: The Significance of Nitroarene Reduction
The conversion of a nitro group to an amine is a six-electron reduction that is fundamental to modern chemical synthesis.[3] The resulting aromatic amines are versatile building blocks, enabling the construction of complex molecular architectures. The target molecule of this guide, 1-(2-Amino-4-methylphenyl)propan-2-one, is a valuable intermediate, possessing both a primary amine for further functionalization and a ketone moiety that can participate in a variety of subsequent reactions.
Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, clean reaction profiles, and the avoidance of stoichiometric, often harsh, reducing agents.[3][4][5] Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney Nickel, and platinum(IV) oxide (Adams' catalyst).[6][7][8][9] The selection of the appropriate catalyst and reaction conditions is paramount to achieving high yields and chemoselectivity, particularly when other reducible functional groups are present in the molecule.
Mechanistic Overview of Catalytic Hydrogenation
The catalytic hydrogenation of a nitroarene is a heterogeneous process that occurs on the surface of a metal catalyst. While the precise mechanism can be complex and dependent on the specific catalyst and conditions, it is generally understood to proceed through a series of intermediates.[3][10][11]
The most widely accepted pathway involves the following key steps:
-
Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the catalyst.
-
Hydrogen Activation: The catalyst facilitates the dissociation of the H-H bond in molecular hydrogen, forming reactive atomic hydrogen species on the metal surface.
-
Stepwise Reduction: The nitro group is sequentially reduced. The nitroarene is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding aniline.[3][11][12]
-
Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
An alternative "condensation" pathway, which can lead to the formation of azoxy and azo compounds as byproducts, involves the reaction of the nitroso and hydroxylamine intermediates.[11] Careful control of reaction conditions can minimize these side reactions.
Experimental Protocols
This section provides detailed protocols for the catalytic hydrogenation of this compound using two common and effective catalyst systems: Palladium on Carbon (Pd/C) and Raney® Nickel.
Safety Precautions
Extreme Caution is Advised. Catalytic hydrogenation involves the use of flammable solvents, pyrophoric catalysts (especially after use), and flammable hydrogen gas.[13][14]
-
Hydrogen Handling: All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources.[6][15] Ensure all connections in the gas line are secure and leak-tested with an inert gas like nitrogen before introducing hydrogen.[15]
-
Catalyst Handling: Catalysts such as Pd/C and Raney® Nickel are pyrophoric, especially when dry and exposed to air after the reaction.[6][14][16] They should be handled under an inert atmosphere (e.g., nitrogen or argon) and should never be allowed to dry completely in the air.[14] After the reaction, the catalyst should be filtered carefully and kept wet with water or solvent to prevent ignition.[13]
-
Pressure Equipment: Ensure the reaction vessel is rated for the pressure being used.[6] Never exceed the rated pressure or temperature of the reactor.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups.[4][8]
Materials and Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or a similar filter aid
-
Hydrogenation vessel (e.g., Parr shaker or a three-necked flask with a hydrogen balloon)
Procedure:
-
Vessel Preparation: To a clean and dry hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 1-5 mol% Pd relative to the substrate).
-
Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Inerting the System: Seal the reaction vessel. Evacuate the vessel and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[6][13][15]
-
Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi). For a laboratory scale using a balloon, evacuate and backfill with hydrogen (from a balloon) three times.[13]
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.[6] Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS (after carefully venting and re-inerting the system).[13]
-
Reaction Completion and Work-up: Once the reaction is complete, vent the hydrogen and purge the system with nitrogen 3-5 times.[15]
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the filter paper to dry out. [13] Immediately after filtration, quench the catalyst pad with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(2-Amino-4-methylphenyl)propan-2-one, which can be purified by chromatography or crystallization if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is another effective catalyst, particularly when chemoselectivity is a concern, for instance, to avoid dehalogenation in substrates containing aromatic halides.[4][7]
Materials and Reagents:
-
This compound
-
Raney® Nickel (in a water or ethanol slurry)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or a similar filter aid
-
Hydrogenation vessel
Procedure:
-
Vessel Preparation: To a clean and dry hydrogenation vessel, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Carefully wash the Raney® Nickel slurry with the reaction solvent to remove the storage solvent (usually water). Under a nitrogen atmosphere, add the Raney® Nickel slurry to the reaction vessel. The amount of Raney® Nickel can vary but is typically a significant weight percentage relative to the substrate.
-
Inerting and Hydrogenation: Follow the same procedure for inerting the system and introducing hydrogen as described in Protocol 1 (steps 4 and 5).
-
Reaction: Begin vigorous stirring. Raney® Nickel hydrogenations are often run at slightly elevated temperatures (e.g., 40-60 °C) and pressures (e.g., 50-100 psi) to increase the reaction rate. Monitor the reaction as previously described.
-
Work-up and Isolation: Follow the same procedure for reaction completion, catalyst filtration, and product isolation as described in Protocol 1 (steps 7-9). Again, ensure the Raney® Nickel catalyst is not allowed to dry in the air.[16]
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters for the catalytic hydrogenation of this compound. Note that optimal conditions may vary depending on the specific reaction scale and equipment.
| Parameter | Pd/C | Raney® Nickel |
| Catalyst Loading | 1-5 mol% Pd | 5-20 wt% |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol |
| Temperature | 20-40 °C | 25-60 °C |
| Pressure | 1-4 atm (15-60 psi) | 3-7 atm (50-100 psi) |
| Reaction Time | 1-6 hours | 2-12 hours |
| Typical Yield | >95% | >90% |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the catalytic hydrogenation process.
Caption: General workflow for the catalytic hydrogenation of this compound.
Troubleshooting and Field Insights
-
Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or insufficient catalyst loading. Ensure the starting material and solvent are of high purity. If necessary, the reaction mixture can be filtered to remove the "poisoned" catalyst and fresh catalyst can be added.
-
Formation of Byproducts: The formation of azoxy or azo compounds can sometimes be observed, especially if the reaction is not running to completion. Ensuring sufficient hydrogen pressure and adequate stirring can help to minimize these impurities. In some cases, the addition of a small amount of acid (e.g., acetic acid) can improve selectivity for the amine.
-
Catalyst Inactivity: Ensure the catalyst has been stored properly. Wet catalysts are generally preferred as they are less pyrophoric and often more active.
-
Chemoselectivity: In this particular substrate, the ketone functionality is generally stable under these hydrogenation conditions. However, more aggressive conditions (higher temperatures and pressures) or different catalysts (like Rhodium) could potentially lead to the reduction of the ketone.
Conclusion
The catalytic hydrogenation of this compound is a highly effective and scalable method for the synthesis of the corresponding aniline. Both Palladium on Carbon and Raney® Nickel are excellent catalysts for this transformation, with the choice often depending on cost, desired reaction time, and available equipment. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably and safely produce this valuable chemical intermediate.
References
Sources
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Application Notes and Protocols: Synthesis of Novel Dyes from 1-(4-Methyl-2-nitrophenyl)propan-2-one
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide on the application of 1-(4-Methyl-2-nitrophenyl)propan-2-one as a versatile precursor in the synthesis of novel dyes. While not a conventional starting material in historical dye manufacturing, its unique molecular architecture, featuring an active methylene group, a ketone, and a reducible ortho-nitro group, presents significant opportunities for creating diverse chromophoric systems. This guide moves beyond established literature to propose scientifically grounded, plausible synthetic pathways for developing both azo and indole-based dyes. We provide detailed, step-by-step protocols, explain the causality behind experimental choices, and offer insights into the characterization of the resulting products. This document is intended for researchers in synthetic chemistry, materials science, and drug development who are looking to explore new molecular scaffolds for functional dyes.
Introduction to this compound
This compound is an aromatic ketone characterized by a strategic placement of functional groups that enable a rich and varied reactivity profile. The presence of a nitro group ortho to the propanone substituent significantly influences the electronic properties of the benzene ring and the acidity of the adjacent methylene protons.
Key Reactive Centers:
-
Nitro Group (-NO₂): A strong electron-withdrawing group that can be readily reduced to a primary amine (-NH₂), a critical step for initiating diazotization reactions in azo dye synthesis.[1][2]
-
Active Methylene Group (-CH₂-): Positioned between the aromatic ring and the ketone, this group is susceptible to deprotonation, creating a nucleophilic carbon center ideal for condensation and coupling reactions.
-
Ketone Carbonyl Group (C=O): Can participate in condensation reactions or serve as a handle for forming hydrazones, which are key intermediates in the synthesis of heterocyclic systems like indoles.[3]
These features make it a promising, yet underexplored, building block for accessing complex dye structures. This guide will detail two primary synthetic routes leveraging these functionalities.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | N/A |
| Molecular Weight | 193.20 g/mol | N/A |
| Appearance | Pale yellow solid (predicted) | N/A |
| CAS Number | 102434-25-9 | [4] |
graph "molecule_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="1.5,0.5!", fontcolor="#202124"]; O1 [label="O", pos="2.2,0.8!", fontcolor="#202124"]; O2 [label="O", pos="1.5,-0.2!", fontcolor="#202124"]; C1 [label="C", pos="0.5,0.5!", fontcolor="#202124"]; C2 [label="C", pos="0,-1.0!", fontcolor="#202124"]; C3 [label="C", pos="-1.0,-1.0!", fontcolor="#202124"]; C4 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C5 [label="C", pos="-1.0,1.0!", fontcolor="#202124"]; C6 [label="C", pos="0,1.0!", fontcolor="#202124"]; C7 [label="CH₂", pos="-2.5,0!", fontcolor="#202124"]; C8 [label="C", pos="-3.5,0.5!", fontcolor="#202124"]; C9 [label="CH₃", pos="-3.5,1.5!", fontcolor="#202124"]; O3 [label="O", pos="-4.2,0.2!", fontcolor="#202124"]; C10 [label="CH₃", pos="-1.5,-2.0!", fontcolor="#202124"];
// Define edges for bonds C1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C1 -- N1; N1 -- O1 [label="+"]; N1 -- O2 [label="-"]; C6 -- C1 [style=dashed]; C5 -- C4 [style=dashed]; C3 -- C2 [style=dashed]; C4 -- C7; C7 -- C8; C8 -- C9; C8 -- O3 [style=double]; C3 -- C10;
Start [label="1-(4-Methyl-2-nitrophenyl)\npropan-2-one"]; Amine [label="1-(2-Amino-4-methylphenyl)\npropan-2-one"]; Diazonium [label="Diazonium Salt Intermediate\n(Unstable)"]; Coupler [label="Coupling Component\n(e.g., β-Naphthol)", shape=ellipse, fillcolor="#E8F0FE"]; AzoDye [label="Final Azo Dye", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"]; Start -> Amine [label=" Reduction (SnCl₂/HCl) "]; Amine -> Diazonium [label=" Diazotization (NaNO₂/HCl, 0-5°C) "]; Diazonium -> AzoDye [label=" Azo Coupling "]; Coupler -> AzoDye;
Caption: Workflow for the synthesis of azo dyes.
Experimental Protocols
Protocol 2.1: Reduction of this compound
-
Rationale: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups to amines, particularly when other reducible groups like ketones are present.
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.93 g, 10 mmol).
-
Add ethanol (50 mL) to dissolve the starting material.
-
Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) to the solution.
-
With vigorous stirring, slowly add concentrated hydrochloric acid (20 mL) through the condenser. The reaction is exothermic.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a 40% (w/v) aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). Tin hydroxides will precipitate.
-
Extract the product, 1-(2-Amino-4-methylphenyl)propan-2-one, with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Protocol 2.2 & 2.3: Diazotization and Azo Coupling with 2-Naphthol
-
Rationale: 2-Naphthol (β-Naphthol) is a standard coupling component that reliably produces intensely colored reddish-orange dyes, making it an excellent choice for validating the protocol. The diazonium salt is prepared and used immediately without isolation.
-
Diazotization:
-
Dissolve the crude amine (1.63 g, 10 mmol) from Protocol 2.1 in a solution of concentrated hydrochloric acid (5 mL) and water (15 mL) in a 250 mL beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 10.1 mmol) in cold water (10 mL).
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for 15 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Coupling:
-
In a separate 400 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in a 10% (w/v) sodium hydroxide solution (20 mL).
-
Cool this coupling solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the 2-naphthol solution.
-
An intensely colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the dye precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at 60 °C.
-
Expected Results and Characterization
The resulting product is a substituted azo dye. The expected color from coupling with 2-naphthol is in the orange-to-red range. [5]
-
UV-Visible Spectroscopy: The dye, dissolved in a suitable solvent (e.g., DMF or ethanol), should exhibit a strong absorption band (λ_max) in the visible region (typically 450-550 nm), which is characteristic of the azo chromophore.
-
FT-IR Spectroscopy: Look for the characteristic N=N stretching vibration (often weak) around 1400-1450 cm⁻¹ and the disappearance of the -NH₂ stretching bands from the amine intermediate.
-
¹H NMR Spectroscopy: The spectrum will be complex, but the integration should confirm the presence of both aromatic moieties.
Pathway II: Synthesis of Indole-Based Dyes
This pathway utilizes the active methylene and ketone functionalities of the starting material to construct a heterocyclic indole core. Indoles are important chromophores in their own right and are scaffolds for many functional dyes. [6]This synthesis is achieved via the Japp-Klingemann reaction followed by a Fischer indole cyclization.
Principle and Rationale
-
Japp-Klingemann Reaction: This reaction typically involves the coupling of a diazonium salt with a β-keto ester or β-diketone, leading to the formation of a hydrazone with the expulsion of an acyl or carboxyl group. [7][8]In our case, we adapt this principle to react a diazonium salt (e.g., from 4-nitroaniline) at the active methylene position of our ketone. This directly yields a substituted arylhydrazone, the critical precursor for the next step.
-
Fischer Indole Synthesis: The synthesized arylhydrazone, when heated in the presence of a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid), undergoes a-[9][9]sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the stable, aromatic indole ring. [3][10][11]
Caption: Workflow for the synthesis of indole scaffolds.
Experimental Protocols
Protocol 3.1: Japp-Klingemann Reaction to Synthesize the Arylhydrazone
-
Rationale: This protocol uses 4-nitroaniline to form the diazonium salt, which will ultimately introduce a second nitro group into the final molecule, potentially enhancing its chromophoric properties.
-
Prepare Diazonium Salt:
-
In a 250 mL beaker, dissolve 4-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated hydrochloric acid (6 mL) and water (10 mL). Heat gently if necessary to dissolve, then cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (0.7 g, 10.1 mmol) in cold water (8 mL) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes.
-
-
Coupling to form Hydrazone:
-
In a separate 500 mL flask, dissolve this compound (1.93 g, 10 mmol) in ethanol (100 mL).
-
Add a solution of sodium acetate trihydrate (5 g) in water (25 mL) to the ketone solution to act as a buffer. Cool this solution to ~10 °C.
-
Slowly add the cold diazonium salt solution to the ketone solution with vigorous stirring.
-
Allow the mixture to stir and warm to room temperature over 2 hours. A yellow or orange precipitate of the hydrazone should form.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product.
-
Protocol 3.2: Fischer Indole Synthesis
-
Rationale: Polyphosphoric acid (PPA) is an effective catalyst and solvent for the Fischer indole synthesis, promoting the necessary rearrangement and cyclization at elevated temperatures.
-
Place the dried arylhydrazone (3.42 g, 10 mmol) from Protocol 3.1 into a 100 mL round-bottom flask.
-
Add polyphosphoric acid (~30 g) to the flask.
-
Heat the mixture with stirring in an oil bath at 100-120 °C for 1-2 hours. The color of the mixture will darken significantly.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Cool the reaction mixture to about 60 °C and then carefully pour it onto 200 g of crushed ice with stirring.
-
The crude indole product will precipitate. Allow the ice to melt completely.
-
Neutralize the aqueous solution with 50% sodium hydroxide solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Expected Results and Characterization
The final product is a highly substituted indole. The presence of two nitro groups and the extended conjugation of the indole system are expected to result in a colored compound, likely in the yellow to brown range.
-
¹H NMR Spectroscopy: The disappearance of the hydrazone N-H proton and the appearance of the indole N-H proton (typically a broad singlet > 10 ppm) are key indicators of successful cyclization.
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the indole product, which is formed by the loss of ammonia (NH₃) from the hydrazone intermediate.
-
UV-Visible Spectroscopy: The indole product will have a distinct absorption spectrum, different from the hydrazone precursor, reflecting the formation of the new aromatic heterocyclic system.
Safety Precautions
-
Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids (HCl) and strong bases (NaOH) are corrosive. Handle with extreme care.
-
Diazonium Salts: While generally stable in cold aqueous solutions, solid diazonium salts are shock-sensitive and potentially explosive. NEVER isolate the diazonium salt. Use it immediately in solution after its formation.
-
Heating: Use appropriate heating methods (e.g., oil bath with temperature control) for the reflux and Fischer indole synthesis steps.
Conclusion
This compound represents a versatile and promising platform for the synthesis of novel dye structures. The protocols outlined in this guide provide a robust framework for developing both vibrant azo dyes and complex indole-based heterocyclic systems. By leveraging the inherent reactivity of its distinct functional groups, researchers can explore new chromophoric scaffolds for applications ranging from textiles and materials to functional molecules in biomedical research. The causality-driven explanations for each protocol are designed to empower scientists to not only replicate these methods but also to adapt and innovate upon them for their specific research goals.
References
- Otutu, J. O., Osabohien, E., & Ezerie, H. E. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096. [URL not directly available, but accessible through journal archives]
-
Adedokun, A. A., & Oladipo, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 – Amino -3- nitrobenzaldehyde. IOSR Journal of Applied Chemistry, 12(3), 36-46. [Link]
-
El-Sayed, W. A., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5482. [Link]
-
Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
-
Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Kaur, N. (2020). N-Polyheterocycles. In Metals and Non-Metals. Taylor & Francis. [Link]
-
Thermo Fisher Scientific. (2022). Fischer Indole Synthesis - Named Reactions in Organic Chemistry. YouTube. [Link]
-
PubChem. Azo dye. National Center for Biotechnology Information. [Link]
-
NIST. (2021). 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]-. NIST Chemistry WebBook, SRD 69. [Link]
-
Dilman, A. D., & Levin, V. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 726. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Azo Dye | C22H32N4O2 | CID 91719492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]- [webbook.nist.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Welcome to the technical support guide for the synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this specific nitration reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the electrophilic aromatic substitution (EAS) nitration of 1-(4-methylphenyl)propan-2-one (also known as p-tolylacetone). This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile.[1][2]
Q2: Why is the nitro group introduced at the 2-position (ortho to the methyl group)?
This is a classic example of competing directing effects in electrophilic aromatic substitution. The methyl group (-CH₃) is an activating, ortho-, para-director, while the propan-2-one side chain (-CH₂COCH₃) is a deactivating ortho-, para-director. Since the para position is blocked by the methyl group, substitution is directed to the ortho positions. The methyl group's stronger activating effect, combined with potential steric hindrance from the bulkier propan-2-one group, favors nitration at the 2-position, which is ortho to the methyl group.[3][4]
Q3: What are the expected major and minor isomeric byproducts?
The primary byproduct is typically the 3-nitro isomer, 1-(4-methyl-3-nitrophenyl)propan-2-one. The formation of this isomer is influenced by the deactivating, meta-directing character of the acetyl group (-COCH₃) on the side chain.[3] Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired 2-nitro isomer.
Q4: Can dinitration occur, and how can it be prevented?
Yes, dinitration is a significant risk if the reaction conditions are too harsh. To prevent the formation of di-nitro compounds:
-
Control Stoichiometry: Use a precise stoichiometric amount or only a slight excess of the nitrating agent.
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., -10°C to 0°C) to reduce the reaction rate and improve selectivity.[3][4]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and quench the reaction promptly upon completion.[3]
Troubleshooting & Optimization Guide
This section addresses specific experimental issues in a cause-and-solution format.
Problem 1: Low Overall Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient time, low temperature, or inadequate mixing. Validate by analyzing a crude sample via TLC/GC/NMR for the presence of starting material. | Increase the reaction time in monitored increments (e.g., 30 minutes). Ensure vigorous stirring to maintain a homogenous mixture, especially if the starting material is not fully soluble. A slight, controlled increase in temperature may be tested, but this risks byproduct formation. |
| Product Degradation | The nitronium ion is a strong electrophile and can lead to oxidative side reactions, especially at elevated temperatures. The product itself can be susceptible to degradation under harsh acidic conditions. | Maintain strict, low-temperature control throughout the addition of the nitrating agent and the entire reaction period. Pouring the reaction mixture onto ice to quench is a critical step to rapidly dilute the acids and dissipate heat.[5] |
| Poor Work-up/Isolation | The product may be lost during the work-up phase. This can happen if the product has some solubility in the aqueous layer or if an insufficient amount of extraction solvent is used. | After quenching on ice, ensure the aqueous solution is fully neutralized (e.g., with sodium bicarbonate) before extraction.[1] Use an appropriate organic solvent (e.g., dichloromethane or diethyl ether) and perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous phase. |
Problem 2: High Levels of Impurities (Poor Regioselectivity)
| Potential Cause | Explanation & Validation | Recommended Solution |
| Reaction Temperature Too High | Regioselectivity in competing EAS reactions is highly temperature-dependent. Higher temperatures provide more energy for the reaction to overcome the activation barrier for the less-favored 3-nitro isomer, leading to a poorer product ratio.[4] | The single most effective variable for improving 2-nitro selectivity is maintaining a low temperature. Aim for a range of -10°C to 0°C. The nitrating mixture should be added dropwise to the substrate solution, ensuring the internal temperature does not rise significantly.[3] |
| Aggressive Nitrating Agent | The standard HNO₃/H₂SO₄ mixture is highly reactive and can reduce selectivity.[6] | Consider alternative, milder nitrating agents. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, can offer improved regioselectivity in some cases.[7] Another approach is to use a solid acid catalyst, such as a zeolite, which can favor the formation of the para-substituted (or in this case, ortho-substituted) product due to steric constraints within the catalyst pores.[6] |
| Incorrect Order of Addition | Adding the substrate to the nitrating mixture can create localized "hot spots" and high concentrations of the nitrating agent, leading to side reactions. | The standard and recommended procedure is to slowly add the pre-mixed and cooled nitrating agent to a cooled solution of the 1-(4-methylphenyl)propan-2-one.[3][5] This maintains a low concentration of the electrophile relative to the substrate. |
Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inactive Nitrating Agent | The nitronium ion (NO₂⁺) is formed from the reaction between nitric and sulfuric acids.[2] If the acids are old, have absorbed atmospheric moisture, or are of insufficient concentration, the electrophile will not be generated effectively. | Use fresh, concentrated (98% H₂SO₄) and fuming or highly concentrated (≥70%) nitric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent, absorbing the water formed during the generation of the nitronium ion to drive the equilibrium forward.[1] |
| Temperature Too Low | While low temperature is crucial for selectivity, an excessively low temperature (e.g., < -20°C) may slow the reaction rate to an impractical level. | Find the optimal balance. A temperature range of -10°C to 0°C is typically effective. If the reaction is clean but slow, allow it to stir for a longer period before considering a slight temperature increase. |
Experimental Protocols & Visualization
Protocol 1: Standard Nitration with HNO₃/H₂SO₄
This protocol is a baseline procedure for the synthesis of this compound.
Materials:
-
1-(4-methylphenyl)propan-2-one
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-methylphenyl)propan-2-one in a minimal amount of a suitable solvent like DCM.
-
Cool the flask in an ice-salt bath to between -10°C and -5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding nitric acid to an equal volume of sulfuric acid, keeping the mixture cooled in an ice bath.[1]
-
Add the cold nitrating mixture dropwise to the stirred substrate solution over 30-45 minutes, ensuring the internal temperature does not exceed 0°C.[5]
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 30-60 minutes. Monitor progress with TLC.
-
Very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt, then transfer the mixture to a separatory funnel.
-
Extract the product with DCM or diethyl ether (3x).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Visualizing the Workflow & Mechanism
A clear understanding of the process flow and the underlying chemical mechanism is essential for effective troubleshooting.
Caption: Mechanism of electrophilic aromatic nitration.
References
- Benchchem. Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone.
- University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution).
- Fischer, A., Packer, J., Vaughan, J., & Wright, G. (1986). ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Canadian Journal of Chemistry, 64(9), 1764-1769.
- Master Chemistry. (2023). Nitration Of Toluene-Mechanism And Examples.
- Sciencemadness Discussion Board. (2008). Toluene Nitration Results (Help).
-
Scribd. Nitration of Benzene and Toluene Study. Available at: [Link]
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
- Benchchem. Application Note: Nitration of 4-Methoxyacetophenone.
-
PrepChem.com. Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. Available at: [Link]
- Benchchem. An In-depth Technical Guide to the Synthesis and Discovery of 4-Methylphenylacetone.
-
Singh, U. P., & Singh, R. K. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]
-
Chemstuff. Electrophilic substitution-Nitration of aromatic rings. Available at: [Link]
-
ChemSynthesis. 1-(4-nitrophenyl)-3-phenyl-1-propanone. Available at: [Link]
-
Master Organic Chemistry. (2018). Aromatic Sulfonation and Nitration. Available at: [Link]
-
Organic Syntheses. Acetophenone, m-nitro-. Available at: [Link]
-
Malinowska, J., & Witkowski, S. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 152(2-3), 187-201. Available at: [Link]
-
Acmec Biochemical. 1-(4-Nitrophenyl)propan-2-one. Available at: [Link]
-
Matrix Fine Chemicals. 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7. Available at: [Link]
-
Save My Exams. (2024). Nitration of Benzene. Available at: [Link]
-
Klapötke, T. M., Krumm, B., & Reintges, F. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]
-
Phillips, R. S. (2005). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. The Journal of organic chemistry, 70(11), 4554–4557. Available at: [Link]
- Benchchem. Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
-
Gwarda, R., & Czerwonka, G. (2023). Review of the Methods for Selective Nitration of Toluene. ResearchGate. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Welcome to the technical support guide for the purification of crude 1-(4-Methyl-2-nitrophenyl)propan-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience. Our goal is to empower you, our fellow researchers and drug development professionals, to overcome common challenges encountered during the purification of this important synthetic intermediate.
Section 1: Understanding the Challenge - Initial Crude Product Assessment
The purification of this compound is often complicated by the presence of synthesis-related impurities. The primary synthetic route typically involves the nitration of 1-(4-methylphenyl)propan-2-one. Understanding the potential impurities is the first step toward designing an effective purification strategy.
Common Impurities to Expect:
-
Unreacted Starting Material: 1-(4-methylphenyl)propan-2-one.
-
Isomeric Byproducts: Primarily 1-(4-methyl-3-nitrophenyl)propan-2-one, and potentially dinitrated species.
-
Residual Acids: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) from the nitration mixture.
-
Oxidation or Degradation Products: Nitro compounds can be susceptible to degradation, especially under harsh workup conditions.[1]
Q1: My crude product is a dark, oily residue. What is the first and most critical step before attempting recrystallization or chromatography?
A1: The absolute first step is to perform a liquid-liquid extraction and a neutralizing wash. Residual nitrating acids can prevent crystallization and cause significant product degradation on silica gel during chromatography.[2]
Protocol: Neutralizing Wash
-
Dissolve the crude oily residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). Causality: This neutralizes residual strong acids (H₂SO₄, HNO₃). Observe for CO₂ evolution, which indicates acid is present. Continue washing until effervescence ceases.
-
Water (1x). Causality: This removes any remaining bicarbonate solution and water-soluble impurities.
-
Brine (saturated aqueous NaCl) (1x). Causality: This helps to break up any emulsions and begins the drying process by drawing water from the organic layer.
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
The resulting material, now free of strong acids, is ready for further purification.
Section 2: Purification Strategy Decision Workflow
The choice between recrystallization and column chromatography depends on the purity of your acid-free crude product and the nature of the impurities.
Caption: Decision workflow for purifying this compound.
Section 3: Troubleshooting Guide - Recrystallization
Recrystallization is the preferred method for purifying solid compounds when impurities are present in small amounts or have very different solubility profiles.
Q2: I can't find a good single solvent for recrystallization. What should I do?
A2: A two-solvent (or multi-solvent) system is the solution. This involves finding one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
Recommended Solvent Systems:
-
Ethanol / Water
-
Isopropanol / Hexane
-
Ethyl Acetate / Hexane
-
Toluene / Hexane
| Solvent | Boiling Point (°C) | Polarity | Role |
| Ethanol | 78 | Polar | Soluble Solvent |
| Isopropanol | 82 | Polar | Soluble Solvent |
| Ethyl Acetate | 77 | Medium | Soluble Solvent |
| Toluene | 111 | Non-polar | Soluble Solvent |
| Water | 100 | Very Polar | Anti-Solvent |
| Hexane | 69 | Non-polar | Anti-Solvent |
Protocol: Two-Solvent Recrystallization
-
Dissolve your crude solid in the minimum amount of the hot "soluble solvent".
-
While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
Q3: My product "oiled out" instead of crystallizing upon cooling. How do I fix this?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound separates as a liquid instead of forming a crystal lattice.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more of the "soluble solvent" (10-20% more volume) and allow it to cool much more slowly. Slow cooling is critical for forming well-ordered crystals.
-
Lower the Initial Temperature: Use a larger volume of solvent so that the saturation point is reached at a lower temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Section 4: Troubleshooting Guide - Flash Column Chromatography
When recrystallization is ineffective, particularly for removing isomers or purifying oils, flash column chromatography is the method of choice.[3] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluent).[4]
Q4: My spots are overlapping on the TLC plate. How do I improve separation?
A4: Overlapping spots indicate poor resolution, which must be fixed at the TLC stage before attempting a column. Your goal is to achieve a clear separation (ΔRf > 0.2) between the product and impurities.
Troubleshooting Steps:
-
Decrease Eluent Polarity: The target compound, being a ketone with a nitro group, is moderately polar. Impurities like the starting material are less polar, while isomers may have very similar polarity. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity of the mobile phase. A less polar eluent will cause all compounds to move slower and can increase the separation between them.[3]
-
Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can dramatically affect selectivity. For example, if Hexane:Ethyl Acetate fails, try a system with dichloromethane (DCM) or toluene, such as Hexane:DCM or Toluene:Ethyl Acetate.
| Suggested Starting Eluent Systems (Hexane:Ethyl Acetate) |
| 95:5 (For separating very non-polar impurities) |
| 90:10 (A good general starting point) |
| 80:20 (For more polar impurities) |
Q5: My product seems to be degrading on the column, resulting in streaking on the TLC and low yield. What's happening?
A5: This is a classic problem with acid-sensitive compounds. Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the degradation of some molecules, especially nitro compounds.[2]
Solutions:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the eluent and add 1% triethylamine (NEt₃) by volume. The triethylamine acts as a volatile base, neutralizing the acidic sites on the silica and preventing degradation.[5]
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used. However, be aware that the elution order and required solvent polarity may change, so you must re-optimize your conditions using TLC with alumina plates first.[4]
Caption: Troubleshooting degradation during column chromatography.
Section 5: Frequently Asked Questions (FAQs)
Q6: What is the expected appearance of pure this compound? A6: The pure compound is typically a pale yellow solid or oil. A dark brown or red color indicates the presence of impurities or degradation products.
Q7: Can I use distillation for purification? A7: While vacuum distillation can be used to purify some aromatic ketones, it is generally not recommended for this compound.[6] Aromatic nitro compounds can be thermally unstable and may decompose at the high temperatures required for distillation, even under vacuum. This poses both a safety risk and a risk of product loss.
Q8: How do I confirm the purity and identity of my final product? A8: A combination of techniques is essential for validation:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any impurities. The spectrum should match literature values or theoretical predictions.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
-
Melting Point: If the product is a solid, a sharp melting point close to the literature value is a strong indicator of purity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 219367, 1-(4-Nitrophenyl)propan-2-one. Available at: [Link]
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Siev, E., & Sottolano, S. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International. Available at: [Link]
-
dos Santos, J. C. S., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. ResearchGate. Available at: [Link]
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ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]
-
Reddit r/OrganicChemistry. (2022). Struggling with the purification of a nitroaldol product. Available at: [Link]
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Huisman, M. M. H., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Available at: [Link]
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Ibrahim, M. et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences. Available at: [Link]
- Olsen, F. (1959). Method of crystallizing nitro products. U.S. Patent 2,874,196.
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ResearchGate. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Available at: [Link]
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Wobst, I., et al. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed Central. Available at: [Link]
- Parthasaradhi, R. B., et al. (2015). Process for the preparation of apixaban. WIPO Patent WO2015162551A1.
- Stautzenberger, A. L., & Spiller, Jr., C. A. (1974). Distillation of aromatic ketone from aromatic alcohol with acid. U.S. Patent 3,819,492.
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ResearchGate. (2014). X-ray crystal structure of p-nitrophenyl ketone 14. Available at: [Link]
- Bhise, A. D., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. WIPO Patent WO2016198921A1.
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Acmec Biochemical. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Available at: [Link]
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National Institutes of Health. (n.d.). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Available at: [Link]
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ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
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Haigler, B. E., & Spain, J. C. (1998). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PubMed Central. Available at: [Link]
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Sako, M., et al. (2002). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. RSC Publishing. Available at: [Link]
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Physics Forums. (2011). Column Chromatography ketone/silica. Available at: [Link]
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ResearchGate. (2019). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Available at: [Link]
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ResearchGate. (2009). Kinetic study of the reactions of p-nitrophenyl acetate and p-nitrophenyl benzoate with oximate nucleophiles. Available at: [Link]
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ResearchGate. (1998). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Available at: [Link]
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]
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Hutton, M. et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137428, 1-(4-Methylphenyl)propan-2-one. Available at: [Link]
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Identifying impurities in 1-(4-Methyl-2-nitrophenyl)propan-2-one synthesis
Identifying Impurities in 1-(4-Methyl-2-nitrophenyl)propan-2-one Synthesis
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in various research and development applications, particularly in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is paramount, as even minor impurities can have significant downstream consequences, affecting reaction yields, creating toxic byproducts, or compromising the integrity of the final product. Nitroaromatic compounds, in general, are noted for their potential toxicity and mutagenicity, making rigorous quality control essential.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you identify and mitigate common impurities encountered during synthesis.
Troubleshooting Guide: Common Scenarios
This section addresses specific issues you may encounter during your synthesis and analysis, presented in a practical question-and-answer format.
Problem 1: An Unexpected Peak Appears in My HPLC-UV Chromatogram.
Q: I've performed the synthesis of this compound via the nitration of 1-(p-tolyl)propan-2-one. My HPLC-UV analysis shows the main product peak, but there's a significant, unidentified secondary peak. What are the likely culprits and how do I identify it?
A: An unexpected peak in your chromatogram points to the presence of one or more impurities. The identity depends on reaction conditions, but the most common sources are unreacted starting material, isomeric byproducts, or over-nitration. Here is a systematic approach to identification:
-
Isomeric Byproducts: The primary cause is often the formation of a positional isomer. The nitration of 1-(p-tolyl)propan-2-one is directed by both the activating methyl group (ortho-, para-directing) and the deactivating acetylmethyl group (meta-directing). While the desired product is the 2-nitro isomer, the formation of 1-(4-Methyl-3-nitrophenyl)propan-2-one is a common side reaction.[4] These isomers will have identical mass spectra but different retention times in HPLC and distinct patterns in ¹H NMR spectroscopy.
-
Unreacted Starting Material: Incomplete nitration will result in the carryover of the starting material, 1-(p-tolyl)propan-2-one . To check for this, run a standard of your starting material on the same HPLC method. If the retention time matches your unknown peak, you have confirmed its identity.
-
Over-nitration Products: If the reaction conditions (temperature, time, nitrating agent concentration) are too harsh, dinitration can occur, leading to products like 1-(4-Methyl-2,6-dinitrophenyl)propan-2-one . These compounds will have a higher molecular weight and can be identified using mass spectrometry (MS).
-
Oxidation Products: Strong oxidizing conditions from the nitrating mixture can sometimes lead to the oxidation of the benzylic methyl group, forming byproducts such as 4-acetylmethyl-3-nitrobenzoic acid .
The diagram below illustrates the main reaction and the formation pathways of key impurities.
Caption: Synthesis pathway and potential impurity formation.
Problem 2: My Final Product Purity is Low, Even After Column Chromatography.
Q: I've purified my crude product using silica gel column chromatography, but ¹H NMR and HPLC analyses still show significant impurities. What could be the issue?
A: This is a common challenge, often stemming from co-eluting impurities or product degradation during the purification process.
-
Co-elution of Isomers: The primary isomeric impurity, 1-(4-Methyl-3-nitrophenyl)propan-2-one, often has a very similar polarity to the desired 2-nitro product. This makes their separation by standard silica gel chromatography difficult. You may need to optimize your chromatographic conditions. Consider using a less polar solvent system, a different stationary phase (e.g., alumina), or employing preparative HPLC for higher resolution.
-
On-Column Degradation: Nitroaromatic compounds can be sensitive to the acidic nature of silica gel.[1] Prolonged exposure on the column can lead to degradation, creating new impurities. To mitigate this, you can:
-
Neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent).
-
Work quickly and avoid letting the product sit on the column for extended periods.
-
-
Thermally Labile Impurities: If you are using techniques like GC for analysis or distilling solvents at high temperatures, be aware that some impurities, and even the product itself, can be thermally unstable.
Problem 3: The Isolated Product is an Off-Color Oil/Solid and Seems Unstable.
Q: The expected product is a pale yellow solid, but my batch is a darker yellow or brownish color and its purity decreases over time when stored. What is causing this instability?
A: The color and stability issues are typically due to residual acidic reagents or the inherent reactivity of nitro compounds.
-
Residual Acid: Trace amounts of sulfuric or nitric acid from the synthesis can catalyze degradation over time. Ensure your workup procedure includes a thorough neutralization step (e.g., washing with sodium bicarbonate solution) and complete removal of aqueous residues.
-
Light Sensitivity: Many nitroaromatic compounds are light-sensitive. Photodegradation can lead to the formation of colored byproducts. Store your final product in an amber vial or protected from light.
-
Oxidation: The electron-withdrawing nature of the nitro group can make the molecule susceptible to oxidative degradation, especially if impurities that can initiate radical reactions are present.[2] Storing the product under an inert atmosphere (e.g., nitrogen or argon) can improve its shelf life.
Analytical Protocols for Impurity Identification
A multi-technique approach is essential for robust impurity profiling. High-performance liquid chromatography (HPLC) is excellent for quantification and separation, while gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are powerful tools for structural identification.[5][6]
Workflow for Unknown Impurity Identification
Caption: Systematic workflow for identifying unknown impurities.
Table 1: Potential Impurities and Analytical Signatures
| Impurity Name | Likely Origin | Molecular Weight | Expected MS Ion (M+H)+ | Key ¹H NMR Signals |
| 1-(p-tolyl)propan-2-one | Unreacted Starting Material | 148.20 | 149.2 | Aromatic protons as two doublets (~7.2 ppm), singlet for methyl group (~2.3 ppm). |
| 1-(4-Methyl-3-nitrophenyl)propan-2-one | Isomeric byproduct | 193.19 | 194.2 | Three distinct aromatic proton signals, often one singlet and two doublets. |
| 1-(4-Methyl-2,6-dinitrophenyl)propan-2-one | Over-nitration | 238.19 | 239.2 | Two aromatic proton signals (singlets), downfield shifted due to two NO₂ groups. |
| 4-Acetylmethyl-3-nitrobenzoic acid | Oxidation | 223.18 | 224.2 | Presence of a carboxylic acid proton signal (>10 ppm), distinct aromatic pattern. |
Detailed Protocol: HPLC-UV Method for Purity Analysis
This protocol is a standard starting point for resolving the target compound from its main impurities.[5][7]
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-22 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the nitration reaction to minimize impurity formation?
A1: Temperature control is the single most critical parameter. The nitration of aromatic rings is a highly exothermic process. Allowing the temperature to rise uncontrollably will significantly increase the rate of side reactions, leading to the formation of the undesired 3-nitro isomer and promoting over-nitration to dinitro products. It is crucial to maintain the recommended low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.
Q2: How can I confirm the structure of the 2-nitro vs. the 3-nitro isomer?
A2: While mass spectrometry will show identical molecular weights, ¹H NMR spectroscopy is definitive. The substitution pattern on the aromatic ring creates unique splitting patterns for the aromatic protons.
-
Desired 2-nitro isomer: Will show three distinct aromatic protons, typically as a doublet, a doublet of doublets, and another doublet.
-
3-nitro isomer: Will also show three aromatic protons, but with a different coupling pattern, often appearing as a singlet (proton between the nitro and acetylmethyl groups), a doublet, and a doublet of doubleots. A 2D NMR experiment like COSY can further confirm the proton-proton correlations.
Q3: Are there any specific safety precautions I should take when working with this synthesis?
A3: Yes. Working with concentrated nitric and sulfuric acids requires extreme caution. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Nitroaromatic compounds themselves should be handled with care, as many are toxic and can be absorbed through the skin.[1][3]
Q4: My GC-MS analysis shows poor peak shape for the main compound. Why is that?
A4: Nitroaromatic compounds, especially ketones, can be challenging for GC analysis due to their polarity and potential for thermal degradation.[8] Poor peak shape (tailing) can result from interactions with active sites in the GC inlet or on the column. Consider using a derivatization agent to make the molecule more volatile and less polar, or ensure your system is very clean and uses a deactivated inlet liner. For routine purity checks, HPLC is often the more robust technique.[7]
References
-
Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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American Society for Microbiology. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), 15-22. [Link]
-
Spain, J.C., Hughes, J.B., & Knackmuss, H.J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Determining Nitrobenzenes in Environmental and Biological Samples. [Link]
-
Journal of Chemistry and Technologies. (2025). High-performance liquid chromatography with ultraviolet detection (HPLC-UV) for determination of explosives. [Link]
-
U.S. Environmental Protection Agency. (1992). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]
-
National Center for Biotechnology Information. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. [Link]
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Scribd. (n.d.). Identification and Quantification of Polar Nitroaromatic Compounds in Explosive-Contaminated Waters by Means of Hplc-Esi-Ms-Ms and Hplc-Uv. [Link]
-
ResearchGate. (2004). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. [Link]
-
MDPI. (2010). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 15(12), 9226-9232. [Link]
-
Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. [Link]
-
ResearchGate. (2018). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]
-
ChemSynthesis. (n.d.). 1-(4-nitrophenyl)-3-phenyl-1-propanone. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)propan-2-one. PubChem. [Link]
-
VTechWorks. (1981). Nitrophenyl boronic acids as derivatizing agents in chromatography. Virginia Tech. [Link]
-
ResearchGate. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7. [Link]
-
National Center for Biotechnology Information. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed. [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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Technical Support Center: Synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Welcome to the technical support center for the synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges, delve into the underlying chemistry of side reactions, and provide validated troubleshooting strategies to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound and its analogs typically involves the nitration of a substituted toluene derivative followed by reactions to introduce the propan-2-one side chain. One common approach is the nitration of 4-methylphenylacetone. However, direct nitration can lead to a mixture of isomers, making purification challenging.[1][2] A more controlled synthesis often involves building the molecule from a pre-nitrated starting material, such as 4-methyl-2-nitroaniline, which can be converted to the desired product through a series of steps including diazotization and subsequent coupling reactions.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is the likely cause?
A2: The formation of dark, polymeric, or tar-like substances is a frequent issue in reactions involving nitroaromatic compounds, especially under harsh conditions.[3] Several factors can contribute to this:
-
Over-nitration: If using a nitration step, excessive nitrating agent or high temperatures can lead to the formation of dinitro or trinitro derivatives, which are often unstable and prone to decomposition.[3]
-
Oxidative Side Reactions: Nitrating agents are strong oxidants and can oxidize the methyl group or the propanone side chain, leading to a complex mixture of byproducts.[4]
-
Decomposition of Intermediates: Certain intermediates in the synthesis, particularly those formed during diazotization, can be unstable and decompose violently if the temperature is not carefully controlled.[5]
To mitigate this, ensure precise temperature control, use the stoichiometric amount of reagents, and consider using milder reaction conditions where possible.
Q3: My final product is a mixture of isomers. How can I improve the regioselectivity of the nitration step?
A3: Achieving high regioselectivity in the nitration of substituted toluenes can be challenging due to the activating and directing effects of the substituents.[1] The methyl group is an ortho-, para-director, while the acetyl group (if nitrating 4-methylphenylacetone) is a meta-director. To favor the desired 2-nitro isomer:
-
Choice of Nitrating Agent: The choice of nitrating agent and reaction conditions can influence the isomer ratio. A mixture of nitric acid and sulfuric acid is common, but other reagents might offer better selectivity.
-
Temperature Control: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.[1]
-
Protecting Groups: In some cases, employing a protecting group strategy can block certain positions on the aromatic ring, directing the nitration to the desired position.
If you are consistently obtaining a mixture of isomers, chromatographic separation techniques like column chromatography will be necessary for purification.[2]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a deeper dive into specific side reactions that can occur during the synthesis of this compound and offers detailed troubleshooting protocols.
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting material remaining.
-
The isolated yield of the desired product is consistently low.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Insufficient Reagent Activity | The activity of reagents like nitrating agents can diminish over time or due to improper storage. | 1. Use freshly opened or properly stored reagents. 2. Verify the concentration of acids (e.g., nitric acid, sulfuric acid) via titration before use. |
| Inadequate Temperature Control | Many steps in this synthesis are temperature-sensitive. Insufficient cooling can lead to side reactions, while temperatures that are too low can slow down or stall the reaction. | 1. Use a cryostat or a well-maintained ice bath to ensure precise temperature control. 2. Monitor the internal reaction temperature continuously with a calibrated thermometer. |
| Poor Solubility of Reactants | If the reactants are not adequately dissolved, the reaction may be slow or incomplete. | 1. Choose a solvent system in which all reactants are reasonably soluble. 2. Employ vigorous stirring to ensure a homogeneous reaction mixture. |
Issue 2: Formation of Over-Reduced Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of compounds with masses corresponding to the reduction of the nitro group to an amino group or intermediate functionalities.
-
The product appears discolored, suggesting the presence of aniline-type impurities.
Explanation of Causality: While the primary goal is to synthesize the nitro compound, certain conditions or reagents can lead to the partial or full reduction of the nitro group. The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species, before forming the amine.[6][7][8] The presence of reducing agents, even in trace amounts, or certain catalytic surfaces can facilitate these transformations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-reduction side reactions.
Detailed Protocol for Mitigation:
-
Reagent Purity: Ensure that all solvents and reagents are free from reducing contaminants. For instance, some grades of alcohols may contain impurities that can act as reducing agents.
-
Inert Atmosphere: If sensitive to reduction, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted redox reactions.
-
Avoidance of Catalytic Metals: Be mindful of the reaction vessel and any spatulas or stirring equipment used. Scratches in glass or the presence of certain metals can catalyze the reduction of nitro groups.[9][10]
Issue 3: Formation of Azo Compounds
Symptoms:
-
The appearance of a brightly colored (often red or orange) impurity in the reaction mixture or isolated product.
-
Mass spectrometry data may show peaks corresponding to the dimerization of the aromatic rings via an N=N bond.
Mechanism of Formation: Azo compounds can form from the reaction of a nitroso intermediate with a hydroxylamine intermediate, both of which are generated during the partial reduction of the nitro group.[6] This side reaction is particularly prevalent when using certain reducing agents like metal hydrides.[10]
Prevention Strategies:
-
Choice of Reducing Agent (if applicable): If a reduction step is part of a different synthetic sequence, avoid strong reducing agents like lithium aluminum hydride which are known to produce azo compounds from aromatic nitro compounds.[10]
-
pH Control: The stability of the intermediates leading to azo formation can be pH-dependent. Maintaining the appropriate pH throughout the reaction can help to suppress this side reaction.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Exploring the Synthesis Applications of 3-Bromo-2-nitrotoluene. 3-Bromo-2-nitrotoluene. [Link]
-
PrepChem.com. Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. [Link]
-
Chemsrc. (2025, August 25). 2-methyl-1-(4-nitrophenyl)propan-1-one. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
Organic Syntheses. m-NITROTOLUENE. [Link]
-
Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
IndiaMART. 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-3-(4-methylphenyl)propan-2-one. [Link]
-
RSC Publishing. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
YouTube. (2016, August 2). Synthesis of ortho para nitrotulene. [Link]
-
Taylor & Francis. Nitrotoluene – Knowledge and References. [Link]
-
MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]
-
PubChem. 1-(4-Nitrophenyl)propan-2-one. [Link]
-
Acmec Biochemical. 5332-96-7[1-(4-Nitrophenyl)propan-2-one]. [Link]
-
PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]
-
Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]
- Google Patents.
-
ResearchGate. (2016, April 18). How to isolate/ separate the 1-(3-hydroxy-4-nitrophenyl)propan-1-one, from 1-(5-hydroxy-2-nitrophenyl)propan-1-one ?. [Link]
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- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Improving regioselectivity in the nitration step for 1-(4-Methyl-2-nitrophenyl)propan-2-one
Topic: Improving Regioselectivity in the Nitration of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective nitration of polysubstituted aromatic compounds. Here, we address specific issues related to the dinitration of this compound, providing in-depth scientific explanations, troubleshooting strategies, and validated protocols to enhance control over isomeric product distribution.
Frequently Asked Questions (FAQs)
FAQ 1: I performed a standard nitration on this compound and obtained a mixture of dinitrated isomers. Why is the regioselectivity poor?
Answer: Obtaining a mixture of isomers is common when nitrating a polysubstituted benzene ring with conflicting directing groups. The regiochemical outcome is a delicate balance between the electronic effects (both inductive and resonance) and steric hindrance of the substituents already present on the ring.[1]
Let's analyze the directing effects of the three substituents on your starting material:
-
-CH₃ (Methyl group at C4): This is an activating group that donates electron density to the ring through inductive effects and hyperconjugation.[2] It directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions.[3] Relative to the methyl group, the available ortho positions are C3 and C5. The para position (C1) is already substituted.
-
-NO₂ (Nitro group at C2): This is a strongly deactivating group that withdraws electron density from the ring through both inductive and resonance effects.[4] It is a powerful meta-director.[5] The available meta position relative to the nitro group is C6.
-
-CH₂C(=O)CH₃ (Propan-2-one group at C1): This group is deactivating due to the electron-withdrawing nature of the carbonyl. It acts as a meta-director. The available meta positions relative to this group are C3 and C5.
The conflicting instructions from these groups lead to electrophilic attack at multiple sites, resulting in a mixture of products. The activating methyl group directs to C3 and C5, while the deactivating groups direct to C3, C5, and C6.
FAQ 2: How does steric hindrance impact the product distribution in this specific nitration?
Answer: Steric hindrance refers to the spatial arrangement of atoms and groups, which can prevent or slow down a chemical reaction.[6] In your molecule, the positions adjacent to the existing substituents are sterically hindered, particularly next to the bulky propan-2-one group.
-
Position 3: This position is ortho to both the C1 propan-2-one group and the C2 nitro group. It is highly sterically hindered, and attack at this site is generally disfavored.
-
Position 5: This position is ortho to the relatively smaller C4 methyl group. While there is some steric hindrance, it is significantly less than at position 3.
-
Position 6: This position is ortho to the C1 propan-2-one group but is generally considered the most sterically accessible of the open positions.
Therefore, even if electronic effects favor positions 3 and 5, the steric bulk of the substituents will likely reduce the yield of the C3 isomer and may favor the formation of the C5 and C6 isomers. The balance between electronic activation (favoring C5) and steric accessibility (favoring C6) is a key challenge to overcome.[7]
FAQ 3: How can I improve the regioselectivity of my nitration reaction? Are there methods to favor a specific isomer?
Answer: Yes, several strategies can be employed to manipulate the regiochemical outcome. The choice of method depends on the desired isomer.
1. Lowering Reaction Temperature: At lower temperatures, reactions become more sensitive to differences in activation energy.[8] The transition state leading to the electronically favored product (likely the C5 isomer, activated by the methyl group) may have a lower activation energy than the one leading to the C6 isomer. Running the reaction at 0 °C or even -20 °C can significantly increase the proportion of the thermodynamically preferred product.
2. Modifying the Nitrating Agent: The standard mixed acid system (HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺), which can be unselective.[9] Using alternative, often milder or bulkier, nitrating agents can improve selectivity.
-
Dinitrogen Pentoxide (N₂O₅): This reagent can be used in an inert solvent like dichloromethane and often provides higher selectivity, particularly when paired with certain catalysts.[10]
-
Acetyl Nitrate (CH₃COONO₂): Formed in situ from nitric acid and acetic anhydride, this is a milder nitrating agent that can exhibit different selectivity profiles compared to mixed acid.
-
Ionic Liquid Systems: Using ionic liquids as both the solvent and catalyst can influence regioselectivity due to unique solvation effects around the aromatic ring.[11]
3. Employing Shape-Selective Catalysts: Solid acid catalysts, particularly zeolites like H-ZSM-5, possess a defined pore structure.[12] These pores can create a "shape-selective" environment where the aromatic substrate can only orient itself in a specific way for nitration to occur. This often favors the formation of the sterically least hindered isomer (para-like products). For your substrate, a zeolite catalyst could potentially favor nitration at the C6 position, which is para to the C1 substituent and sterically accessible.[10]
FAQ 4: My reaction is producing significant amounts of oxidized byproducts. How can I achieve clean, selective mono-nitration?
Answer: Oxidation is a common side reaction in nitrations, especially with activated rings containing benzylic protons or alkyl groups. The strong oxidizing nature of nitric acid can lead to the formation of benzaldehydes, benzoic acids, or other degradation products.
To minimize these side reactions:
-
Control Stoichiometry: Use a precise, often slightly substoichiometric or equimolar, amount of the nitrating agent. This prevents excess nitric acid from acting as an oxidant after the desired nitration is complete.
-
Maintain Low Temperatures: As with improving selectivity, keeping the reaction cold (e.g., 0 °C) significantly reduces the rate of side reactions.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the product from undergoing further reactions.
-
Use Milder Reagents: As mentioned in FAQ 3, reagents like N₂O₅ or acetyl nitrate are less oxidizing than the conventional mixed acid system.[10][13]
Troubleshooting Workflows and Protocols
Experimental Workflow for Optimizing Regioselectivity
This workflow provides a logical progression for troubleshooting and optimizing your nitration reaction.
Protocol 1: Baseline Nitration with Mixed Acid at Low Temperature
This protocol establishes a baseline for product distribution under controlled, conventional conditions.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 eq of this compound in 10 volumes of concentrated sulfuric acid (H₂SO₄).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 1.05 eq of concentrated nitric acid (HNO₃) to 2 volumes of cold (0 °C) concentrated H₂SO₄.
-
Addition: Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product ratio using ¹H NMR spectroscopy or GC-MS.
Protocol 2: Shape-Selective Nitration Using a Zeolite Catalyst
This method aims to enhance selectivity towards the sterically most accessible C6 position.[10][12]
-
Catalyst Activation: Activate H-ZSM-5 zeolite catalyst by heating it under vacuum at 400 °C for 4 hours. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a round-bottom flask, suspend the activated H-ZSM-5 catalyst (50% by weight of the substrate) in an inert solvent such as dichloromethane.
-
Substrate Addition: Add 1.0 eq of this compound to the suspension and stir for 15 minutes.
-
Nitrating Agent: Cool the mixture to 0 °C and add a solution of 1.1 eq of dinitrogen pentoxide (N₂O₅) in dichloromethane dropwise.
-
Reaction: Stir the reaction at 0 °C, monitoring by TLC. The reaction is typically faster than with mixed acid.
-
Work-up: Upon completion, filter the reaction mixture to remove the zeolite catalyst. Wash the filtrate with a cold, dilute sodium bicarbonate solution and then with brine.
-
Analysis: Dry the organic phase over anhydrous sodium sulfate, concentrate, and analyze the product distribution.
Comparative Data Summary
The following table provides a hypothetical comparison of expected outcomes from the different protocols. Actual results may vary and require experimental validation.
| Protocol / Method | Key Parameter | Target Isomer (Hypothesized) | Expected Purity | Potential Side Reactions |
| Mixed Acid @ RT | High Reactivity | Mixture of C5 and C6 | Low | High (Oxidation, Polynitration) |
| Protocol 1 (Mixed Acid @ 0°C) | Low Temperature | C5 (Electronic Control) | Moderate | Moderate (Reduced Oxidation) |
| Protocol 2 (Zeolite H-ZSM-5) | Shape Selectivity | C6 (Steric Control) | High | Low |
| Mild Nitration (N₂O₅) | Mild Conditions | C5 (Electronic Control) | Moderate-High | Low (Minimal Oxidation) |
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
JoVE. (n.d.). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]
-
ACS Publications. (2022). Biocatalytic Strategies for Nitration Reactions. JACS Au. Retrieved from [Link]
- Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
SpringerLink. (2014). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
-
National Institutes of Health. (2022). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of nitrating reagents. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
ResearchGate. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
- Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
ScienceDirect. (2015). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
ACS Publications. (2022). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Retrieved from [Link]
-
Biblioteka Nauki. (2023). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]
-
JETIR. (2023). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]
-
YouTube. (2013). Synthesis of poly-substituted benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). An Explanation of Substituent Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part IV: tertiary alkyl- and cycloalkylbenzenes. Retrieved from [Link]
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- 10. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
Troubleshooting low yields in 1-(4-Methyl-2-nitrophenyl)propan-2-one preparation
Introduction
Welcome to the technical support guide for the synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one. This molecule is a valuable intermediate, but its preparation via electrophilic nitration of 1-(4-methylphenyl)propan-2-one presents significant challenges, primarily concerning regioselectivity and yield. Low yields are a common issue stemming from the complex interplay of activating and deactivating groups on the aromatic ring, the exothermic nature of nitration, and the potential for numerous side reactions.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you diagnose and resolve common experimental issues, thereby improving the yield and purity of your target compound.
Section 1: The Core Scientific Challenge: Regioselectivity
The primary obstacle in this synthesis is controlling where the nitro group (–NO₂) adds to the aromatic ring of 1-(4-methylphenyl)propan-2-one. The ring has two substituents whose electronic effects are in opposition:
-
Methyl Group (-CH₃): An activating, ortho-, para- director. It increases the electron density of the ring, particularly at the positions ortho and para to it, making them more susceptible to electrophilic attack.
-
Propan-2-one Group (-CH₂COCH₃): This group is more complex. While the alkyl spacer (-CH₂) is weakly activating, the strong electron-withdrawing effect of the adjacent carbonyl group (-COCH₃) deactivates the ring, making it less reactive towards electrophiles. This deactivating influence directs incoming electrophiles to the meta position relative to the acetyl group's point of influence.
This electronic conflict leads to the formation of a mixture of isomers, primarily the desired 2-nitro product and the undesired 3-nitro product. Achieving a high yield of the single, desired 2-nitro isomer requires precise control over reaction conditions.[1]
Section 2: Troubleshooting Guide for Low Yields
This section addresses the most common problems encountered during the synthesis.
Q1: My reaction produced a low yield of a dark, tarry, or resinous material instead of a clean product. What went wrong?
A1: This is a classic sign of an uncontrolled nitration reaction, where the conditions were too harsh.
-
Primary Cause: Poor Temperature Control. Nitration is a highly exothermic process.[1] If the heat generated is not effectively dissipated, the reaction temperature will rise uncontrollably. Elevated temperatures dramatically increase the rates of side reactions, including oxidation of the starting material and polymerization, leading to the formation of intractable tars.[2]
-
Secondary Cause: Overly Aggressive Nitrating Agent. Using an excessively concentrated or large excess of the nitrating mixture (typically nitric acid and sulfuric acid) can effectively "burn" the starting material, causing degradation instead of selective nitration.
Solution Pathway:
-
Ensure Strict Temperature Control: The reaction must be maintained at a low temperature, typically between -5°C and 0°C, throughout the addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal reaction temperature continuously with a thermometer.[1][3]
-
Slow, Controlled Addition: Add the pre-cooled nitrating mixture dropwise or in very small portions to the solution of the substrate. This allows the heat generated to dissipate before it can accumulate.
-
Optimize Reagent Stoichiometry: Use only a slight excess (typically 1.05 to 1.1 equivalents) of nitric acid. A large excess promotes side reactions and over-nitration.
Q2: My yield is low, and analysis (GC-MS, ¹H NMR) shows a significant amount of the 3-nitro isomer alongside my desired 2-nitro product. How can I improve selectivity?
A2: This is the central regioselectivity problem. While eliminating the 3-nitro isomer completely is difficult, you can shift the product ratio in favor of the desired 2-nitro isomer.
-
Cause: The formation of multiple isomers is an inherent consequence of the competing directing effects of the methyl and propan-2-one groups.[1] The 3-nitro position is electronically favored by the activating methyl group, while the 2-nitro position is ortho to both groups, making it sterically hindered.
-
Solution Pathway:
-
Lower the Reaction Temperature: Running the reaction at the lower end of the recommended range (e.g., -10°C to -5°C) can enhance selectivity. Lower temperatures give the electrophile more time to discriminate between the electronically different positions on the ring, often favoring the sterically hindered but electronically viable position.
-
Choice of Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the isomer distribution. While strong acid is the solvent in a typical mixed-acid nitration, exploring alternative systems with co-solvents (if compatible with the strong acid) could be a research avenue.
-
Purification is Key: Accept that a mixture will likely form and focus on efficient separation. Flash column chromatography on silica gel is the most effective method for separating the 2-nitro and 3-nitro isomers. Develop a robust chromatography method using a suitable solvent system (e.g., hexanes/ethyl acetate gradient).
-
Q3: I'm observing di-nitrated products in my final mixture, further reducing the yield of my target mono-nitro compound. How do I prevent this?
A3: The formation of di-nitro compounds indicates the reaction conditions are too forceful, causing a second nitration event on the already nitrated product.[1]
-
Cause: The product, this compound, is deactivated towards further nitration, but not completely inert. Under harsh conditions (excess nitrating agent, high temperature, or prolonged reaction time), a second nitration can occur.
-
Solution Pathway:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[1]
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to an acceptable level.
-
Maintain Low Temperature: As with other side reactions, low temperatures disfavor the higher activation energy required for a second nitration.[1]
-
Q4: My reaction is very clean, but it's incomplete. There is a large amount of unreacted starting material left. What should I do?
A4: This suggests your reaction conditions are too mild to drive the reaction to completion.[1]
-
Cause: The deactivating influence of the propan-2-one substituent makes the aromatic ring less nucleophilic than simple toluene. Insufficiently strong nitrating conditions, too low a temperature, or too short a reaction time will result in an incomplete reaction.
-
Solution Pathway:
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal low temperature. Monitor by TLC to determine the point of maximum conversion.
-
Cautiously Increase Temperature: If extending the time is ineffective, you may need to let the reaction slowly warm to a slightly higher temperature (e.g., 5-10°C) after the addition of the nitrating agent is complete. This should be done cautiously as it may also increase side product formation.
-
Adjust Nitrating Agent Strength: Ensure your sulfuric acid is concentrated (98%) and serves as a powerful catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[4][5]
-
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield of the 2-nitro isomer and minimize side products. It is designed to be a self-validating system where careful execution leads to predictable outcomes.
Materials:
-
1-(4-methylphenyl)propan-2-one (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-(4-methylphenyl)propan-2-one (1.0 eq) in a minimal amount of dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) while maintaining the internal temperature below 0°C.
-
Prepare Nitrating Mixture: In a separate flask, cool a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume) in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture to the dropping funnel and add it dropwise to the reaction flask over 30-60 minutes. It is critical to maintain the internal reaction temperature at or below 0°C during the entire addition.[1]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully over a large amount of crushed ice in a beaker with vigorous stirring.
-
Extraction: Allow the ice to melt completely. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired this compound from isomeric byproducts.
Section 4: Visual Guides & Data
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing and addressing common issues during the synthesis.
Caption: Troubleshooting logic for low yields.
Optimized Synthesis Workflow
Caption: Optimized experimental workflow diagram.
Table 1: Summary of Key Parameters and Their Impact
| Parameter | Sub-Optimal Condition | Consequence | Recommended Optimization |
| Temperature | > 5°C during addition | Low yield, tar formation, poor selectivity[1] | Maintain internal temperature at -5°C to 0°C. |
| Nitrating Agent | > 1.2 equivalents HNO₃ | Increased di-nitration and degradation[1] | Use 1.05 - 1.1 equivalents of HNO₃. |
| Reagent Addition | Added too quickly | Uncontrolled exotherm, tar formation | Slow, dropwise addition over 30-60 minutes. |
| Reaction Time | Too short | Incomplete reaction, high starting material | Monitor by TLC until starting material is consumed. |
| Purification | None or simple crystallization | Product contaminated with isomers | Flash column chromatography is essential. |
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: What is the best analytical method to differentiate the 2-nitro and 3-nitro isomers?
-
¹H NMR Spectroscopy is the most definitive method. The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns due to the different electronic environment and proximity to the nitro and propan-2-one groups.
-
GC-MS is excellent for determining the ratio of isomers in a mixture, as they will likely have slightly different retention times and potentially unique fragmentation patterns.
FAQ 2: Are there any alternative, milder nitrating agents that could improve selectivity? While the standard HNO₃/H₂SO₄ mixture is most common, other reagents could be explored for specific applications. For instance, cerium(IV) ammonium nitrate (CAN) can be used for nitration under different conditions, sometimes offering improved regioselectivity for certain substrates.[6] However, for this specific transformation, mixed acid remains the industry and academic standard due to cost and reactivity.
FAQ 3: What are the most critical safety precautions for this reaction?
-
Exothermic Hazard: Always assume the reaction can run away. Use a proper cooling bath and never add the nitrating agent all at once.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Quenching: The quenching step (pouring acid into ice/water) is also highly exothermic and must be done slowly and with caution to avoid splashing.
References
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Methyl-2-nitrophenol for Researchers and Drug Development Professionals.
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
-
PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]
Sources
Technisches Support-Center: Rekristallisationstechniken für 1-(4-Methyl-2-nitrophenyl)propan-2-on
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Rekristallisation von 1-(4-Methyl-2-nitrophenyl)propan-2-on zugeschnitten ist und sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung richtet.
Willkommen im technischen Support-Center. Dieser Leitfaden wurde von unserem Team von Anwendungswissenschaftlern entwickelt, um Sie bei der Optimierung Ihrer Rekristallisationsprotokolle für 1-(4-Methyl-2-nitrophenyl)propan-2-on zu unterstützen. Wir behandeln häufig auftretende Probleme, beantworten häufig gestellte Fragen und bieten detaillierte experimentelle Verfahren, um die Reinheit und Ausbeute Ihres Produkts zu maximieren.
Häufig gestellte Fragen (FAQs)
Hier beantworten wir einige grundlegende Fragen zur Rekristallisation dieser spezifischen Verbindung.
F1: Was sind die wichtigsten physikalisch-chemischen Eigenschaften von 1-(4-Methyl-2-nitrophenyl)propan-2-on, die bei der Rekristallisation zu beachten sind? Obwohl spezifische experimentelle Daten für diese genaue Verbindung begrenzt sind, können wir ihre Eigenschaften basierend auf ihrer Struktur – einem Nitroaromatenketon – ableiten. Die Verbindung hat eine Summenformel von C₁₀H₁₁NO₃ und ein Molekulargewicht von etwa 193,20 g/mol . Aufgrund der Nitrogruppe erscheint der rohe Feststoff typischerweise als cremefarbener bis gelblicher Feststoff. Die Polarität wird sowohl von der stark polaren Nitrogruppe als auch von der Keton-Carbonylgruppe beeinflusst, was bei der Auswahl des Lösungsmittels entscheidend ist.
F2: Wie wähle ich das beste Lösungsmittel für die Rekristallisation aus? Die Auswahl des Lösungsmittels ist der kritischste Schritt für eine erfolgreiche Rekristallisation.[1] Das ideale Lösungsmittel sollte die folgenden Kriterien erfüllen:
-
Hohe Löslichkeit bei erhöhter Temperatur: Die Verbindung sollte sich in der Nähe des Siedepunkts des Lösungsmittels leicht lösen.[2]
-
Geringe Löslichkeit bei niedriger Temperatur: Die Verbindung sollte bei Raumtemperatur oder im Eisbad nur sehr begrenzt löslich sein, um eine maximale Rückgewinnung zu gewährleisten.[1]
-
Günstiges Löslichkeitsprofil für Verunreinigungen: Verunreinigungen sollten entweder bei allen Temperaturen sehr gut löslich bleiben oder bei der heißen Temperatur unlöslich sein (was eine Entfernung durch Heißfiltration ermöglicht).[2]
-
Chemische Inertheit: Das Lösungsmittel darf nicht mit der Verbindung reagieren.
-
Angemessener Siedepunkt: Ein zu niedriger Siedepunkt kann zu einer schnellen Verdunstung und vorzeitiger Kristallisation führen. Ein zu hoher Siedepunkt kann das Entfernen des Lösungsmittels aus den Kristallen erschweren und zum „Ausscheiden“ führen, wenn der Siedepunkt des Lösungsmittels über dem Schmelzpunkt der Verbindung liegt.[3]
Für 1-(4-Methyl-2-nitrophenyl)propan-2-on sind Alkohole wie Ethanol oder Isopropanol gute Ausgangspunkte. Auch Mischlösungsmittelsysteme, wie Ethanol/Wasser oder Hexan/Ethylacetat, können zur Feinabstimmung der Löslichkeit wirksam sein.[4]
F3: Welche Sicherheitsvorkehrungen sind bei der Arbeit mit dieser Verbindung zu beachten? Wie bei allen Nitroaromaten ist Vorsicht geboten. Obwohl diese spezielle Verbindung nicht als explosiv bekannt ist, sollten Nitroaromaten im Allgemeinen mit Sorgfalt behandelt werden, wobei Reibung und Stöße zu vermeiden sind.[5] Standardmäßige persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe, ist obligatorisch. Alle Erhitzungsvorgänge sollten mit einem Heizpilz oder einem Wasser-/Ölbad in einem gut belüfteten Abzug durchgeführt werden.
Anleitung zur Fehlerbehebung
Begegnen Sie einem Problem während Ihres Experiments? Diese Anleitung beschreibt häufige Probleme, ihre wahrscheinlichen Ursachen und bewährte Lösungen.
| Problem | Wahrscheinliche Ursache(n) | Lösung(en) |
| "Ausscheiden" der Verbindung (Bildung eines Öls anstelle von Kristallen) | 1. Der Schmelzpunkt der Verbindung liegt unter dem Siedepunkt des Lösungsmittels.[5] 2. Hohe Konzentration an Verunreinigungen, die den Schmelzpunkt der Mischung senken.[6] 3. Zu schnelles Abkühlen der Lösung. | 1. Erhitzen Sie die Lösung erneut, um das Öl aufzulösen. Fügen Sie eine kleine Menge zusätzliches Lösungsmittel hinzu, um die Sättigungskonzentration zu verringern.[3] 2. Lassen Sie die Lösung sehr langsam abkühlen. Sie können den Kolben auf einem vorgewärmten Heizrührer (ausgeschaltet) stehen lassen, um eine allmähliche Abkühlung zu fördern.[6] 3. Wenn das Problem weiterhin besteht, wechseln Sie zu einem Lösungsmittel mit einem niedrigeren Siedepunkt oder verwenden Sie ein Mischlösungsmittelsystem. |
| Keine Kristallbildung nach dem Abkühlen | 1. Zu viel Lösungsmittel verwendet: Die Lösung ist nicht übersättigt.[6][7] 2. Übersättigung: Die Kristallisation benötigt einen Keimbildungsort, um zu beginnen. | 1. Kochen Sie einen Teil des Lösungsmittels unter einem leichten Stickstoffstrom ab, um die Konzentration zu erhöhen, und lassen Sie es erneut abkühlen.[8] 2. Kristallisation induzieren: a) Kratzen Sie mit einem Glasstab an der Innenwand des Kolbens direkt unter der Flüssigkeitsoberfläche. Die winzigen Glassplitter dienen als Keimbildungszentren.[6][7] b) Fügen Sie einen „Impfkristall“ der reinen Verbindung hinzu, falls vorhanden.[7] c) Kühlen Sie die Lösung in einem Eis-Salz-Bad weiter ab.[5] |
| Sehr geringe Ausbeute an Kristallen | 1. Übermäßiger Lösungsmittelverbrauch: Eine erhebliche Menge des Produkts verbleibt auch bei niedrigen Temperaturen im Filtrat (Mutterlauge) gelöst.[8] 2. Vorzeitige Kristallisation: Das Produkt kristallisiert während einer Heißfiltrationsstufe im Trichter aus. 3. Waschen der Kristalle: Verwendung von zu viel Lösungsmittel oder nicht eiskaltem Lösungsmittel zum Waschen, wodurch ein Teil des Produkts wieder aufgelöst wird.[5] | 1. Verwenden Sie die minimale Menge an siedendem Lösungsmittel, die zum Auflösen des Rohmaterials erforderlich ist.[7] 2. Heizen Sie vor der Heißfiltration den Trichter und den Erlenmeyerkolben vor, indem Sie etwas heißes Lösungsmittel hindurchlaufen lassen.[5] 3. Waschen Sie die gesammelten Kristalle mit einer minimalen Menge an eiskaltem Lösungsmittel.[5] |
| Kristalle sind verfärbt oder scheinen unrein | 1. Farbige Verunreinigungen: Bestimmte Verunreinigungen sind von Natur aus gefärbt und werden mit dem Produkt co-kristallisiert. 2. Zu schnelles Kristallwachstum: Schnelle Kristallisation neigt dazu, Verunreinigungen im Kristallgitter einzuschließen.[8] | 1. Fügen Sie der heißen Lösung eine kleine Menge Aktivkohle hinzu, um farbige Verunreinigungen zu adsorbieren. Kochen Sie kurz auf und führen Sie dann eine Heißfiltration durch, um die Kohle zu entfernen.[9][10] Vorsicht: Fügen Sie Aktivkohle niemals zu einer siedenden Lösung hinzu, da dies zu einem Siedeverzug führen kann.[10] 2. Stellen Sie eine langsame Abkühlung sicher, um die Bildung großer, reiner Kristalle zu fördern.[3] |
Logik der Fehlerbehebung bei der Rekristallisation
Abbildung 1: Ein schematischer Arbeitsablauf zur Diagnose und Behebung häufiger Probleme bei der Rekristallisation.
Experimentelle Protokolle
Das folgende Protokoll beschreibt eine bewährte Methode zur Rekristallisation von 1-(4-Methyl-2-nitrophenyl)propan-2-on unter Verwendung eines Einzellösungsmittelsystems (Ethanol).
Protokoll A: Einzellösungsmittel-Rekristallisation mit Ethanol
Materialien:
-
Rohes 1-(4-Methyl-2-nitrophenyl)propan-2-on
-
95% Ethanol
-
Aktivkohle (optional)
-
Erlenmeyerkolben (zwei Größen)
-
Heizplatte mit Rührfunktion
-
Glas- oder Pulvertrichter
-
Geriffeltes Filterpapier
-
Büchnertrichter und Saugflasche
-
Vakuumquelle
Verfahren:
-
Auflösung: Geben Sie 10,0 g des rohen Materials in einen 250-mL-Erlenmeyerkolben mit einem Rührfisch. Fügen Sie eine anfängliche Menge von ca. 40 mL 95%igem Ethanol hinzu.[4]
-
Erhitzen: Erhitzen Sie die Mischung unter leichtem Rühren auf einer Heizplatte bis zum Sieden. Fügen Sie weiterhin Ethanol in kleinen Portionen (1-2 mL) hinzu, bis sich der Feststoff vollständig aufgelöst hat. Es ist entscheidend, die minimale Menge an heißem Lösungsmittel zu verwenden, um die Ausbeute zu maximieren.[4][7]
-
Entfärbung (Optional): Wenn die Lösung stark gefärbt ist, nehmen Sie den Kolben von der Heizplatte und lassen Sie das Sieden kurz aufhören. Geben Sie eine kleine Spatelspitze Aktivkohle hinzu.[9] Erhitzen Sie die Mischung für 2-3 Minuten erneut zum Sieden.
-
Heißfiltration (Optional, aber empfohlen): Wenn Aktivkohle verwendet wurde oder unlösliche Verunreinigungen vorhanden sind, führen Sie eine Heißfiltration durch.
-
Stellen Sie einen zweiten Erlenmeyerkolben mit einer kleinen Menge siedendem Ethanol auf die Heizplatte, um ihn mit Lösungsmitteldampf zu füllen.
-
Setzen Sie einen vorgewärmten Glastrichter mit geriffeltem Filterpapier auf diesen Kolben.
-
Gießen Sie die heiße Lösung schnell durch das Filterpapier.[9] Dieser Schritt entfernt die Aktivkohle und alle unlöslichen Verunreinigungen.
-
-
Kristallisation: Nehmen Sie den Kolben mit dem heißen Filtrat von der Heizplatte, decken Sie ihn mit einem Uhrglas ab und lassen Sie ihn langsam und ungestört auf Raumtemperatur abkühlen.[3] Eine langsame Abkühlung ist entscheidend für die Bildung großer, reiner Kristalle.[8]
-
Abkühlung: Sobald der Kolben Raumtemperatur erreicht hat und Kristalle sichtbar sind, stellen Sie ihn für mindestens 30 Minuten in ein Eisbad, um die Kristallisation zu vervollständigen und die Ausbeute zu maximieren.[10]
-
Isolierung der Kristalle: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter.[11]
-
Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem 95%igem Ethanol, um anhaftende Verunreinigungen in der Mutterlauge zu entfernen.[5]
-
Trocknen: Lassen Sie die Kristalle im Trichter unter Vakuum trocknen, um so viel Lösungsmittel wie möglich zu entfernen. Übertragen Sie die gereinigten Kristalle auf ein Uhrglas und trocknen Sie sie vollständig an der Luft oder in einem Vakuumexsikkator.
Referenzen
-
National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)propan-2-one. PubChem. Abgerufen von [Link]
-
University of California, Davis. (n.d.). Recrystallization. Abgerufen von [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Abgerufen von [Link]
-
Wired Chemist. (n.d.). Recrystallization. Wired Chemist. Abgerufen von [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Abgerufen von [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Abgerufen von [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Abgerufen von [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)propan-2-one. PubChem. Abgerufen von [Link]
-
CUNY. (n.d.). Purification by Recrystallization. CUNY. Abgerufen von [Link]
-
LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Abgerufen von [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester. Abgerufen von [Link]
-
Acmec Biochemical. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Acmec Biochemical. Abgerufen von [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE. Matrix Fine Chemicals. Abgerufen von [Link]
-
Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. Abgerufen von [Link]
-
MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. Abgerufen von [Link]
-
Chèze, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 150(1), 1-13. Abgerufen von [Link]
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Column chromatography methods for purifying 1-(4-Methyl-2-nitrophenyl)propan-2-one
Welcome to the technical support guide for the chromatographic purification of 1-(4-Methyl-2-nitrophenyl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we address common challenges and provide field-proven insights to streamline your purification workflow, troubleshoot issues, and ensure the integrity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for setting up a successful purification experiment.
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications involving moderately polar organic molecules like this compound, silica gel (230-400 mesh) is the industry-standard stationary phase.[1] Its high surface area and polar nature provide excellent resolving power for separating the target compound from less polar starting materials or more polar byproducts.
-
Causality: The separation on silica gel is governed by adsorption chromatography. The polar silanol groups (Si-OH) on the silica surface interact with polar functional groups in the analyte mixture.[2] The nitro group (-NO₂) and ketone carbonyl group (C=O) of your target compound will have moderate affinity for the silica. Impurities with different polarities will interact more or less strongly, allowing for separation as the mobile phase flows through the column.
-
Expert Insight: Be aware that silica gel is acidic and can sometimes cause degradation of sensitive compounds.[3] If you observe new, unexpected spots on your TLC plates after chromatography, consider testing your compound's stability by spotting it on a TLC plate and letting it sit for an hour before developing.[3] If degradation is confirmed, alternatives like neutral alumina or deactivating the silica gel with a small amount of triethylamine in your eluent can be explored.
Q2: How do I select the optimal mobile phase (eluent) for my separation?
A2: The key is to find a solvent system that provides a target Retention Factor (Rf) of ~0.3-0.4 for this compound on a silica gel TLC plate.[1] This Rf range typically translates to good separation on a column.
-
Methodology:
-
Start with a non-polar solvent like Hexane and a moderately polar solvent like Ethyl Acetate .
-
Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and spot your crude material on a TLC plate.
-
Gradually increase the polarity (e.g., 90:10, 85:15) in subsequent TLC trials until the desired Rf is achieved.
-
-
Causality: The mobile phase competes with the analytes for binding sites on the stationary phase.[4] A more polar mobile phase will more effectively displace the analytes, causing them to move faster up the TLC plate (higher Rf) and elute more quickly from the column. The goal is to find a balance where the target compound moves off the baseline but is well-separated from its impurities. For aromatic nitro compounds, the choice of organic solvent can also influence π-π interactions, which may aid in separation.[5]
Q3: Should I use the "wet loading" or "dry loading" method to apply my sample to the column?
A3: The choice depends on the solubility of your crude product.
-
Wet Loading: This is the preferred method if your compound is readily soluble in the initial mobile phase.[6] Dissolve the crude sample in the absolute minimum amount of eluent and carefully pipette it onto the top of the column.[6] This technique is fast and straightforward.
-
Dry Loading (Recommended for Poor Solubility): If your crude product has poor solubility in the starting eluent, or if you need to use a stronger solvent like dichloromethane to dissolve it, dry loading is essential.[6]
-
Causality: Dissolving the sample in a solvent significantly more polar than the mobile phase will disrupt the initial equilibrium at the top of the column, leading to band broadening and poor separation. Dry loading bypasses this by pre-adsorbing the compound onto a small amount of silica.
-
Protocol: Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[6] This powder is then carefully added to the top of the packed column.
-
Part 2: Standard Purification Protocol & Workflow
This section provides a detailed, step-by-step methodology for a standard flash column chromatography purification.
Experimental Workflow Diagram
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology
-
Column Preparation (Wet Slurry Method):
-
Secure a glass column of appropriate size vertically. A general rule is to use 40-100g of silica gel for every 1g of crude material.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[1]
-
In a separate beaker, make a slurry of the required amount of silica gel in your starting, non-polar mobile phase (e.g., 100% Hexane).
-
Pour the slurry into the column. Use gentle pressure from an air or nitrogen line to pack the bed firmly, ensuring a flat, stable surface. The solvent level must never drop below the top of the silica bed.[1]
-
-
Sample Loading:
-
Follow the Dry Loading protocol described in FAQ Q3 for best results.
-
Once the solvent from packing is just level with the silica surface, carefully add your dry-loaded sample as an even layer.
-
Gently add a protective layer of sand (~1 cm) on top of your sample layer. This prevents disturbance of the sample band when adding more solvent.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle, consistent pressure to achieve a steady flow rate.
-
Begin collecting the eluent in numbered test tubes or flasks. The fraction size will depend on the column size (e.g., 10-20 mL fractions for a medium-sized column).[1]
-
If a gradient elution is needed (i.e., increasing solvent polarity over time), prepare discrete batches of eluent with increasing percentages of the polar solvent (e.g., 5%, 10%, 15% Ethyl Acetate in Hexane).
-
-
Monitoring and Isolation:
-
Systematically spot every few fractions on a TLC plate to monitor the elution of compounds.[1]
-
Visualize the TLC plates under a UV lamp.
-
Once the fractions containing the pure product are identified (single spot at the correct Rf), combine them in a larger flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide
Even with a solid protocol, issues can arise. This guide provides solutions to common problems encountered during chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Q&A Troubleshooting
Q: My compound is not eluting from the column, even after I've passed a large volume of solvent through it. What's wrong?
A: This is a common and frustrating issue with several potential causes.
-
Potential Cause 1: Insufficient Mobile Phase Polarity. The selected eluent may be too non-polar to displace your compound from the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, move to 20%, then 30%, and so on. This is known as a "step gradient." A flush with 100% ethyl acetate or even a small percentage of methanol can be used to elute highly polar compounds.
-
-
Potential Cause 2: On-Column Decomposition. Your compound might be unstable on the acidic silica gel and has decomposed into highly polar baseline material that is now irreversibly adsorbed.[3]
-
Solution: First, confirm this hypothesis by running a stability test on a TLC plate as described in FAQ Q1. If decomposition is the issue, the purification must be repeated using a more inert stationary phase like neutral alumina or deactivated silica gel.[3]
-
-
Potential Cause 3: In-situ Crystallization. If your crude sample is highly concentrated and has low solubility in the mobile phase, it may have precipitated or crystallized at the top of the column, preventing it from moving.
-
Solution: This scenario is often avoided by using the dry loading technique.[6] If it occurs, you may need to empty the column and recover the material from the top layer of silica.
-
Q: I'm getting poor separation. My TLC showed two distinct spots, but on the column, all my fractions are mixed. Why?
A: This issue usually points to a problem with technique rather than solvent choice.
-
Potential Cause 1: Column Overloading. You may have loaded too much crude material relative to the amount of silica gel.
-
Solution: Maintain a crude product-to-silica ratio of at least 1:40. For difficult separations, a ratio of 1:100 or higher may be necessary. Overloading prevents the formation of distinct bands, causing them to overlap and co-elute.[7]
-
-
Potential Cause 2: Poor Sample Loading. If the initial sample band is too wide, separation will be compromised from the start. This happens if you dissolve the sample in too much solvent or in a solvent that is much more polar than the eluent.
-
Solution: Always use the minimum volume of solvent for wet loading. For best results, use the dry loading method to ensure the tightest possible starting band.[6]
-
-
Potential Cause 3: Column Packing Issues. Cracks, channels, or air bubbles in the silica bed will lead to an uneven solvent front, causing bands to become distorted and merge.
-
Solution: Ensure the column is packed carefully and uniformly using the wet slurry method. Never let the solvent level drop below the top of the silica, as this will cause the bed to dry out and crack.
-
Q: My product is "tailing" or "smearing," eluting slowly over a very large number of fractions. How can I get a sharper peak?
A: Tailing is often seen with compounds that have an acidic proton or can engage in strong, specific interactions with the silica.
-
Potential Cause 1: Strong Adsorption. The interaction between your compound and the silica is too strong, causing a slow, staggered release of molecules during elution.
-
Solution: Once your compound begins to elute, you can try increasing the polarity of the eluent more significantly.[3] This will help to wash the compound off the column more quickly and consolidate it into fewer fractions.
-
-
Potential Cause 2: Acidity Issues. The ketone in your compound can be enolized, and the resulting enol may be acidic enough to interact very strongly with the silanol groups.
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, adding a few drops of acetic acid can help. However, for a molecule like this, a more likely solution is to add a competing base like 0.5-1% triethylamine to the eluent. This will occupy the most acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Part 4: Data Summary Table
| Parameter | Recommended Value/Description | Rationale & Expert Insight |
| Stationary Phase | Silica Gel (230-400 mesh)[1] | Standard choice for moderately polar compounds. Provides high resolution. Monitor for potential degradation. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient[1] | Offers a good polarity range. Start with a low percentage of ethyl acetate and increase as needed based on TLC. |
| TLC Target Rf | ~0.3 - 0.4 | This Rf value provides the optimal balance between retention and elution time, maximizing separation. |
| Sample Loading | Dry Loading | Recommended to ensure a tight application band and prevent solubility issues, leading to better separation.[6] |
| Sample:Silica Ratio | 1:40 to 1:100 (by weight) | Prevents column overloading, which is a primary cause of poor separation. Use a higher ratio for difficult separations. |
| Detection Method | UV light (254 nm) | The aromatic nitro-ketone structure contains a strong chromophore, making it easily visible on TLC plates under UV light. |
References
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
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Mitigating byproduct formation in 1-(4-Methyl-2-nitrophenyl)propan-2-one synthesis
Technical Support Center: Synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, with a focus on mitigating byproduct formation to improve yield and purity. This document provides FAQs, troubleshooting guides, and validated protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most straightforward approach is the direct electrophilic nitration of the commercially available precursor, 1-(4-methylphenyl)propan-2-one.[1] This reaction involves introducing a nitro group (-NO₂) onto the aromatic ring. The primary challenge of this route is controlling the position of nitration (regioselectivity) and preventing multiple nitrations.
Q2: What are the primary byproducts I should expect during this synthesis?
Byproduct formation is the principal challenge. You should anticipate three main types:
-
Isomeric Byproducts: The primary byproduct is the constitutional isomer, 1-(4-Methyl-3-nitrophenyl)propan-2-one . The methyl group on the starting material is an ortho-, para-directing activator. Since the para position is blocked, it directs nitration to the two ortho positions (C2 and C6) and the meta position (C3 and C5). The electronic activation from the methyl group and the steric hindrance it creates will influence the ratio of 2-nitro to 3-nitro isomers.[2]
-
Over-Nitration Products: Under forcing conditions (high temperature, excess nitrating agent), dinitration can occur, leading to compounds like 1-(4-Methyl-2,6-dinitrophenyl)propan-2-one .[3][4]
-
Oxidation Products: Strong, hot nitric acid can oxidize the benzylic methylene group or the methyl group on the ring, leading to the formation of colored impurities and potentially compounds like 4-methyl-2-nitrobenzoic acid.[5]
Q3: Why is temperature control so critical in this nitration reaction?
Temperature is arguably the most critical parameter for selectivity.
-
Causality: Nitration reactions are highly exothermic. Higher temperatures increase the reaction rate but decrease selectivity.[6] Elevated temperatures provide the activation energy for less favorable pathways, such as the formation of the meta-isomer and dinitrated products. They also significantly increase the rate of oxidative degradation.
-
Practical Implication: Maintaining a low temperature (typically 0 to 5 °C) is essential for maximizing the yield of the desired 2-nitro isomer and minimizing the formation of all major byproduct classes.[6]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) to achieve good separation. You should see the starting material spot disappear as a new, more polar product spot appears. The byproducts will likely have slightly different Rf values, allowing you to qualitatively assess the purity of the reaction mixture in real-time.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My final product yield is significantly lower than expected.
Low yield can stem from several factors. A systematic approach is needed to diagnose the issue.
-
Possible Cause 1: Incomplete Reaction.
-
How to Verify: Check a TLC of your crude product. If a significant spot corresponding to the starting material (1-(4-methylphenyl)propan-2-one) is present, the reaction did not go to completion.
-
Solution: Ensure your nitrating agent is active. Use freshly opened nitric and sulfuric acids. Ensure the reaction time was sufficient; while many nitrations are rapid, allowing the mixture to stir for the full recommended duration at low temperature is crucial.
-
-
Possible Cause 2: Product Degradation.
-
How to Verify: A dark, tarry, or oily crude product is a strong indicator of oxidation or other degradation pathways.
-
Solution: The most likely culprit is poor temperature control. Ensure your ice bath is well-maintained throughout the addition of the substrate. Add the substrate to the mixed acid slowly and dropwise to allow for effective heat dissipation. The internal temperature should never exceed 5-10 °C.
-
-
Possible Cause 3: Mechanical Losses during Workup.
-
How to Verify: This is difficult to verify post-facto but is a common issue.
-
Solution: During the aqueous workup (quenching on ice), the product may precipitate as a fine solid or an oil. Ensure you perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to fully recover the product from the large volume of water. Check the pH of the aqueous layer to ensure it is neutral or slightly basic before extraction to maximize the recovery of any acidic byproducts and the desired product.
-
Problem: My spectroscopic data (¹H NMR, GC-MS) shows a mixture of isomers.
This is the most common byproduct issue, resulting from a lack of regioselectivity.
-
Cause: The electronic and steric effects were not sufficiently controlled to favor nitration at the C2 position over the C3 position.
-
Solution 1: Re-evaluate Reaction Temperature. This is the first and most important parameter to check. Even a small increase in temperature can lead to a less selective reaction. Ensure your cooling bath is robust and the internal reaction temperature is monitored closely.
-
Solution 2: Consider an Alternative Nitrating Agent. While mixed acid (HNO₃/H₂SO₄) is potent, other reagents can offer better regioselectivity.[7] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a milder electrophile and can provide a different isomeric ratio, often favoring the ortho product due to a different transition state geometry.
Problem: I have a significant amount of dinitrated byproduct.
This indicates the reaction conditions were too harsh.
-
Cause: The initially formed mono-nitro product is deactivated towards further nitration, but under sufficiently strong conditions, a second nitration can occur. This is exacerbated by high temperatures and an excess of the nitrating agent.
-
Solution: Use a strict 1.0 to 1.05 molar equivalent of nitric acid relative to your starting material. Ensure the substrate is added slowly to the acid mixture, not the other way around. This maintains a low concentration of the substrate in a large excess of acid, but ensures the overall stoichiometry does not favor dinitration. Again, rigorous temperature control below 5 °C is critical.[3]
Problem: My purification by recrystallization is not working; the isomers co-crystallize.
-
Cause: The desired 2-nitro and byproduct 3-nitro isomers have very similar polarities and molecular shapes, making separation by simple crystallization difficult.
-
Solution: Flash Column Chromatography. This is the most reliable method for separating stubborn isomers.
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase: A low-polarity solvent system is required. Start with a gradient elution from pure hexane to 5-10% ethyl acetate in hexane. The less polar 3-nitro isomer will typically elute before the more polar 2-nitro isomer. Monitor fractions carefully by TLC.
-
Experimental Protocols & Data
Protocol 1: Synthesis via Mixed Acid Nitration
This protocol details the controlled nitration of 1-(4-methylphenyl)propan-2-one.
Materials:
-
1-(4-methylphenyl)propan-2-one
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare Acid Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 30 mL of concentrated H₂SO₄. Cool the acid to 0 °C.
-
Slowly, add 5.5 mL (1.05 eq) of concentrated HNO₃ dropwise to the sulfuric acid. Maintain the temperature below 10 °C during this addition. The resulting solution is your nitrating mixture. Cool the mixture to 0 °C.
-
Substrate Addition: Dissolve 10.0 g (1.0 eq) of 1-(4-methylphenyl)propan-2-one in 20 mL of DCM. Draw this solution into a dropping funnel.
-
Add the substrate solution dropwise to the vigorously stirred nitrating mixture over 30-45 minutes. Critically, ensure the internal reaction temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer two more times with 50 mL portions of DCM.
-
Combine all organic layers and wash them sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization from isopropanol.
Data Presentation: Nitrating Agent Comparison
The choice of nitrating agent significantly impacts the outcome. The following table provides a comparative summary based on typical results for nitration of activated toluene derivatives.
| Nitrating Agent System | Typical Temperature | Regioselectivity (ortho:meta) | Risk of Over-Nitration | Key Advantage/Disadvantage |
| HNO₃ / H₂SO₄ | 0 - 5 °C | Moderate to Good | High | Adv: Inexpensive, fast. Disadv: High risk of byproducts if not controlled.[7] |
| Acetyl Nitrate | 0 - 10 °C | Good to Excellent | Moderate | Adv: Milder, often higher ortho-selectivity. Disadv: Reagent must be prepared in situ. |
| Ce(NH₄)₂(NO₃)₆ (CAN) | Room Temp | Excellent | Low | Adv: High selectivity, mild conditions. Disadv: Reagent is expensive.[8] |
Visualization of Reaction Pathways
References
-
Japp–Klingemann reaction - Wikipedia. Wikipedia. [Link]
-
A review of the newly identified impurity profiles in methamphetamine seizures - PMC. National Center for Biotechnology Information. [Link]
-
Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. The HRB National Drugs Library. [Link]
-
The Japp-Klingemann Reaction - Organic Reactions. Organic Reactions. [Link]
-
Japp-Klingemann Reaction - SynArchive. SynArchive. [Link]
-
Japp-Klingemann reaction - chemeurope.com. chemeurope.com. [Link]
-
The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. Flinders University. [Link]
-
The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone | Request PDF. ResearchGate. [Link]
-
Forensic analysis of P2P derived amphetamine synthesis impurities: Identification and characterization of indene by-products | Request PDF. ResearchGate. [Link]
-
Optimization of dinitration of toluene (1; Scheme 2) using HNO 3 and acetic anhydride over zeolite Hβ a. ResearchGate. [Link]
-
Mono- and dinitration of toluene (4) with DNP in liq. TFE. ResearchGate. [Link]
-
In nitration of toluene, we get two products like 2, 4 dinitrotoluene and 2, 6 dinitrotoluene, and its ratio of production in nitration is 80:20. Why is this the case? Quora. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
(PDF) Eco Friendly Nitration of Toluene using Modified Zirconia. ResearchGate. [Link]
-
Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. National Institute of Standards and Technology. [Link]
-
Nitration of p-Anisaldehyde: The Effect of Temperature on Product Distribution. The Chemical Educator. [Link]
-
Scheme of aldehyde group assistance in the nitration of benzaldehyde. ResearchGate. [Link]
-
1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428. PubChem. [Link]
Sources
- 1. 1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Nitration of p-Anisaldehyde: The Effect of Temperature on Product Distribution [chemeducator.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Troubleshooting Guide for 1-(4-Methyl-2-nitrophenyl)propan-2-one in Reaction Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Methyl-2-nitrophenyl)propan-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions, particularly in the context of reductive amination. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity of your research and the successful synthesis of your target molecules.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate characterized by two key reactive functionalities: a ketone and an ortho-positioned nitro group on an activated aromatic ring. This unique arrangement, while synthetically useful, also predisposes the molecule to several stability issues under common reaction conditions. The electron-withdrawing nature of the nitro group can influence the reactivity of the ketone and the benzylic protons, while the ortho-positioning of the nitro group can lead to unique intramolecular side reactions. This guide will walk you through the most common stability-related questions and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing low yields in my reductive amination reaction. What are the potential stability issues with this compound that could be causing this?
Low yields are often a primary indicator of substrate degradation. For this compound, several factors related to its stability can contribute to this problem.
Answer:
The stability of this compound in a reductive amination protocol is highly dependent on the reaction conditions, particularly pH, temperature, and the choice of reducing agent. Reductive amination is typically performed in weakly acidic media (pH 4-6) to facilitate the formation of the iminium ion intermediate.[1] However, these conditions can also promote side reactions.
Potential Causes of Instability and Low Yields:
-
Acid or Base-Catalyzed Self-Condensation: The ketone functionality can undergo aldol-type self-condensation reactions under both acidic and basic conditions, leading to the formation of undesired oligomeric byproducts.
-
Competing Reduction of the Nitro Group: Depending on the reducing agent and catalyst used, the nitro group can be partially or fully reduced, consuming the reducing agent and generating a mixture of products. While sodium borohydride (NaBH₄) alone is generally selective for imines over nitro groups, the presence of transition metal catalysts can facilitate nitro group reduction.[2]
-
Intramolecular Cyclization/Rearrangement: The ortho-position of the nitro group relative to the propanone side chain creates the possibility for intramolecular reactions. Under certain conditions, such as exposure to light, ortho-nitrobenzyl compounds are known to undergo rearrangement to form cyclic hydroxamates.
-
Hydrolysis of the Imine Intermediate: The imine formed from the ketone and the amine is in equilibrium with the starting materials. If the reduction of the imine is slow, it may hydrolyze back to the starting ketone, leading to incomplete conversion.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
FAQ 2: I am seeing multiple unexpected peaks in my HPLC/GC-MS analysis. What are the likely side products from the decomposition of this compound?
The formation of multiple byproducts is a clear sign of competing reaction pathways. Identifying these impurities is key to diagnosing the stability issue.
Answer:
The side products in your reaction mixture can originate from the degradation of the starting material or from undesired reactions of the nitro group. Below is a table summarizing the most common impurities, their likely causes, and suggested analytical methods for their identification.
Table 1: Common Impurities and Their Origins
| Impurity | Potential Structure | Likely Cause of Formation | Suggested Analytical Method |
| Nitro Group Reduction Intermediates | |||
| Nitroso-derivative | 1-(4-Methyl-2-nitrosophenyl)propan-2-one | Incomplete reduction of the nitro group. | LC-MS, GC-MS |
| Hydroxylamino-derivative | 1-(2-Hydroxylamino-4-methylphenyl)propan-2-one | Incomplete reduction of the nitro group. | LC-MS |
| Azo/Azoxy-derivatives | Dimeric structures | Over-reduction or condensation of nitroso/hydroxylamino intermediates. | LC-MS, NMR |
| Intramolecular Rearrangement | |||
| Cyclic Hydroxamate | N-hydroxy-3-methyl-5-nitro-indole-2-one | Photo-induced rearrangement of the ortho-nitrobenzyl moiety. | LC-MS, NMR |
| Self-Condensation Products | |||
| Aldol Adduct | Dimeric or oligomeric species | Acid or base-catalyzed self-condensation of the ketone. | LC-MS, GPC |
| Solvent Adducts | |||
| Varies | Adducts with solvent molecules (e.g., methanol) | Reaction with nucleophilic solvents under acidic conditions. | LC-MS, NMR |
Proposed Decomposition Pathway:
Caption: Potential reaction pathways for this compound.
FAQ 3: How does the choice of reducing agent affect the stability of the nitro group in this compound during reductive amination?
The choice of reducing agent is critical for achieving chemoselectivity in molecules with multiple reducible functional groups.
Answer:
The compatibility of the reducing agent with the nitro group is a crucial consideration. Here is a comparison of common reducing agents used in reductive amination and their potential impact on the nitro group of your substrate.
Table 2: Comparison of Reducing Agents
| Reducing Agent | Selectivity for Imine vs. Nitro Group | Typical Reaction Conditions | Comments |
| Sodium Borohydride (NaBH₄) | Generally selective for imines. However, in the presence of transition metal catalysts (e.g., NiCl₂, CoCl₂), it can reduce nitro groups.[2][4] | Methanol or ethanol, 0-25 °C | A cost-effective option, but requires careful control of catalysts to avoid nitro group reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines, even in the presence of ketones and aldehydes. Less likely to reduce nitro groups under standard conditions.[1] | Methanol or acetonitrile, pH 4-6 | A good choice for chemoselectivity, but generates cyanide waste. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines. Generally does not reduce nitro groups.[3] | Dichloromethane or dichloroethane, often with acetic acid | A milder and often more effective reagent than NaBH₃CN, with less toxic byproducts. |
| Catalytic Hydrogenation (H₂/Pd-C, PtO₂, Raney Ni) | Not selective. Will reduce both the imine and the nitro group, often simultaneously.[5] | Varies (pressure, temperature, solvent) | Can be used if the desired product is the corresponding amino-phenylpropanamine. Selectivity is difficult to control. |
Recommendation: For the selective reductive amination of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high chemoselectivity for the imine in the presence of both the ketone and the nitro group, and its generation of non-toxic byproducts.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed to minimize the degradation of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in DCM or DCE (0.1-0.2 M) at room temperature, add acetic acid (1.1 eq, optional).
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ChemRxiv. (2023). Transition-metal free boron triiodide-mediated reduction of nitroarenes from simple borohydride reagents. [Link]
-
MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]
-
Oriental Journal of Chemistry. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. [Link]
-
ResearchGate. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. [Link]
-
Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
PubMed. (2009). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. [Link]
-
MDPI. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. [Link]
-
ACS Publications. (2000). Rearrangements of 2-Nitrobenzyl Compounds. 1. Potential Energy Surface of 2-Nitrotoluene and Its Isomers Explored with ab Initio and Density Functional Theory Methods. [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. [Link]
-
National Center for Biotechnology Information. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]
-
Canadian Journal of Chemistry. (n.d.). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. [Link]
-
ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7. [Link]
-
Acmec Biochemical. (n.d.). 5332-96-7[1-(4-Nitrophenyl)propan-2-one]. [Link]
-
Chemsrc. (2025). 2-methyl-1-(4-nitrophenyl)propan-1-one | CAS#:10326-99-5. [Link]
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- 4. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of novel organic molecules with precision and efficiency is paramount. 1-(4-Methyl-2-nitrophenyl)propan-2-one, a substituted phenylpropanone, represents a key structural motif with potential applications in the development of new chemical entities. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, offering detailed experimental insights, quantitative data, and a logical framework to assist researchers in selecting the most suitable pathway for their specific needs.
Introduction
This compound is a molecule of interest due to its combination of a reactive ketone functionality and a substituted aromatic ring bearing both an activating methyl group and a deactivating, yet synthetically versatile, nitro group. The strategic placement of these substituents presents unique challenges and opportunities in its synthesis. This guide will dissect two distinct and logical synthetic strategies:
-
Route 1: The Convergent Nitroaldehyde Approach: This pathway commences with a pre-functionalized aromatic ring, 4-methyl-2-nitrobenzaldehyde, and constructs the propanone sidechain via a Henry reaction followed by conversion of the resulting nitroalkane.
-
Route 2: The Late-Stage Nitration Strategy: This approach begins with the readily available 1-(4-methylphenyl)propan-2-one and introduces the nitro group in a final electrophilic aromatic substitution step.
Each route will be evaluated based on its chemical logic, potential yield, scalability, and the inherent challenges associated with each transformation.
Route 1: The Convergent Nitroaldehyde Approach
This synthetic pathway is characterized by the early introduction of the nitro and methyl groups on the aromatic ring, followed by the systematic construction of the propanone side chain. This approach offers excellent control over the regiochemistry of the final product.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of 4-Methyl-2-nitrobenzaldehyde
The synthesis of the key starting material, 4-methyl-2-nitrobenzaldehyde, can be achieved through the oxidation of 2-methyl-4-nitrotoluene. Various methods exist for this transformation, including the use of chromium trioxide in acetic anhydride or catalytic oxidation processes. A notable one-pot synthesis involves the reaction of 2-nitrotoluene with diethyl oxalate in the presence of sodium methoxide, followed by in-situ oxidation.
Experimental Protocol (Conceptual): To a solution of sodium methoxide in ethanol, 2-nitrotoluene and diethyl oxalate are added. The mixture is heated under reflux. After cooling, the reaction is worked up to yield 2-nitrophenylpyruvic acid ethyl ester, which can then be oxidatively cleaved to the desired aldehyde.
Step 2: Henry Reaction with Nitroethane
The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[1][2][3] In this step, 4-methyl-2-nitrobenzaldehyde is reacted with nitroethane in the presence of a base to form 1-(4-methyl-2-nitrophenyl)-2-nitropropan-1-ol.
Experimental Protocol: To a stirred solution of 4-methyl-2-nitrobenzaldehyde (1.0 eq.) and nitroethane (1.2 eq.) in a suitable solvent such as methanol or isopropanol, a catalytic amount of a base like triethylamine or DBU is added at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is quenched with a weak acid and the product is extracted with an organic solvent.
Step 3: Conversion of the Nitro Alcohol to the Ketone
The final step involves the conversion of the β-nitro alcohol intermediate to the target ketone. This can be accomplished through two primary methods: the Nef reaction or direct oxidation.
-
Nef Reaction: This classic method involves the acid-catalyzed hydrolysis of the corresponding nitronate salt.[4][5] The nitro alcohol is first treated with a base (e.g., sodium hydroxide) to form the nitronate, which is then slowly added to a cold, strong acid (e.g., sulfuric acid) to yield the ketone. While effective, the often harsh conditions of the Nef reaction can sometimes lead to side products.
-
Oxidation of the Nitro Alcohol: A milder alternative is the direct oxidation of the secondary alcohol to a ketone, followed by a separate step to handle the nitro group, or a method that achieves both transformations. Oxidation of β-nitro alcohols to β-nitro ketones can be achieved using oxidizing agents like potassium dichromate.[6] The resulting α-nitroketone can then be subjected to reductive denitration to afford the final product.
Experimental Protocol (Oxidation): The 1-(4-methyl-2-nitrophenyl)-2-nitropropan-1-ol (1.0 eq.) is dissolved in a suitable solvent like acetone. A solution of potassium dichromate (or another suitable oxidant) in dilute sulfuric acid is added dropwise at a controlled temperature. After the reaction is complete, the product is isolated by extraction.
Route 2: The Late-Stage Nitration Strategy
This approach involves the synthesis of the phenylpropanone backbone first, followed by the introduction of the nitro group onto the aromatic ring. This route benefits from the commercial availability of some of the early intermediates.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Step 1: Synthesis of 1-(4-Methylphenyl)propan-2-one
The synthesis of the ketone precursor is typically achieved via a Friedel-Crafts acylation of toluene with a propionylating agent. Using propionic anhydride and a Lewis acid catalyst like aluminum chloride is a common approach.
Experimental Protocol: To a cooled suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable solvent (e.g., dichloromethane), propionic anhydride (1.0 eq.) is added dropwise. Toluene (1.5 eq.) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation.
Step 2: Nitration of 1-(4-Methylphenyl)propan-2-one
The final and most critical step in this route is the regioselective nitration of the substituted phenylpropanone. The directing effects of the substituents on the aromatic ring will determine the isomeric distribution of the product. The methyl group is an ortho,para-director, while the acetyl group (part of the propanone side chain) is a meta-director and a deactivating group.[7] This leads to a competition between the directing effects of the two groups.
Experimental Protocol: 1-(4-Methylphenyl)propan-2-one (1.0 eq.) is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction is stirred for a short period and then quenched by pouring it onto ice. The precipitated product is filtered, washed with water, and dried.
Regioselectivity Challenge: The major challenge in this step is controlling the position of nitration. The powerful meta-directing effect of the deactivating acyl group often leads to a significant amount of the undesired 3-nitro isomer. The ortho-position to the methyl group (and meta to the acyl group) is sterically hindered, which might favor nitration at the 2-position (ortho to the methyl and ortho to the acyl group). However, separation of the resulting isomers can be challenging.
Comparative Analysis
| Feature | Route 1: Convergent Nitroaldehyde Approach | Route 2: Late-Stage Nitration Strategy |
| Regiocontrol | Excellent. The substitution pattern is set from the beginning. | Potentially poor. Nitration yields a mixture of isomers requiring separation.[7] |
| Key Reactions | Henry Reaction, Nef Reaction/Oxidation.[1][4] | Friedel-Crafts Acylation, Electrophilic Aromatic Substitution (Nitration). |
| Starting Materials | o-Nitrotoluene (requires oxidation). | Toluene, Propionic anhydride (commercially available). |
| Potential Yield | Generally moderate to good, but dependent on the efficiency of the Nef/oxidation step. | Can be high for the acylation step, but the overall yield is reduced by the need to separate isomers after nitration. |
| Scalability | Feasible, but the Nef reaction can be challenging to scale up safely. | The Friedel-Crafts acylation is a well-established industrial process. The nitration and subsequent purification may pose scalability challenges. |
| Key Advantages | Unambiguous synthesis of the desired isomer. | Fewer steps if the starting ketone is readily available. |
| Key Disadvantages | Potentially longer sequence, harsh conditions for the Nef reaction. | Lack of regioselectivity in the nitration step, leading to purification difficulties. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 is the preferred method for ensuring the unambiguous synthesis of the target molecule with high regiochemical purity. While it may involve more steps and potentially challenging reactions like the Nef reaction, the control it offers over the final product's structure is a significant advantage for research and development where purity is critical.
Route 2 offers a more direct approach, especially if the starting ketone is commercially available. However, the critical challenge of controlling the regioselectivity of the nitration step and the subsequent need for potentially difficult isomer separation makes it a less desirable option for obtaining a pure sample of the target compound.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including the desired purity of the final product, available starting materials, and the scale of the synthesis. For applications demanding high isomeric purity, the convergent approach of Route 1 is the more logical and reliable choice.
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A Comparative Guide to 1-(4-Methyl-2-nitrophenyl)propan-2-one and 1-(2-Methyl-4-nitrophenyl)propan-2-one for Drug Development Professionals
This guide provides an in-depth comparative analysis of two constitutional isomers, 1-(4-Methyl-2-nitrophenyl)propan-2-one and 1-(2-Methyl-4-nitrophenyl)propan-2-one. These compounds, as substituted nitrophenylpropanones, are of significant interest to researchers and professionals in drug discovery and development. The strategic placement of the methyl and nitro groups on the phenyl ring imparts distinct electronic and steric characteristics to each isomer, profoundly influencing their synthesis, spectroscopic properties, and chemical reactivity. Understanding these nuances is critical for their effective utilization as intermediates in the synthesis of complex molecular scaffolds and active pharmaceutical ingredients (APIs).
This document moves beyond a simple recitation of data, offering a causal explanation for the observed and predicted properties of these isomers. All discussions are grounded in established principles of physical organic chemistry and supported by data from analogous compounds where direct experimental values for the target molecules are not available.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two isomers lies in the substitution pattern on the aromatic ring, which dictates their overall electronic and steric profiles.
-
This compound (Isomer A): The nitro group is positioned ortho to the propanone-bearing side chain, while the methyl group is in the para position. The proximity of the bulky nitro group to the side chain is expected to introduce significant steric hindrance.
-
1-(2-Methyl-4-nitrophenyl)propan-2-one (Isomer B): The methyl group is ortho to the side chain, and the nitro group is para. Here, the steric hindrance from the smaller methyl group is less pronounced compared to the nitro group in Isomer A.
Caption: Chemical structures of the two isomers.
The interplay of the electron-donating methyl group (+I, +R effects) and the strongly electron-withdrawing nitro group (-I, -R effects) modulates the electron density of the aromatic ring and the reactivity of the benzylic position and the ketone.[1][2]
| Property | This compound (Isomer A) (Predicted) | 1-(2-Methyl-4-nitrophenyl)propan-2-one (Isomer B) (Predicted) |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol | 193.20 g/mol |
| Appearance | Likely a pale yellow solid or oil | Likely a pale yellow solid or oil |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) |
Proposed Synthetic Pathways
A common approach for the synthesis of phenylacetones is the Darzens condensation followed by hydrolysis and decarboxylation, or via methods starting from the corresponding benzyl halide. A direct approach such as Friedel-Crafts acylation on the respective nitrotoluenes is challenging due to the deactivating nature of the nitro group. A more viable strategy involves the nitration of a pre-formed phenylpropanone.
Proposed Synthesis of Isomer A: this compound
This synthesis would likely start from 4-methylphenylacetone, which is commercially available. The challenge lies in the regioselective nitration. The methyl group is an ortho, para-director, and the acetyl group is a meta-director. Nitration of 4-methylacetophenone would likely yield a mixture of isomers. A more controlled synthesis might involve starting with 4-methyl-2-nitroaniline.
Proposed Synthesis of Isomer B: 1-(2-Methyl-4-nitrophenyl)propan-2-one
Similarly, this isomer could be synthesized starting from 2-methyl-4-nitrotoluene. Conversion of the methyl group to a benzyl bromide followed by reaction with a suitable acetone equivalent would be a plausible route.
Caption: Plausible synthetic pathways for the two isomers.
Comparative Spectroscopic Analysis (Predicted)
The spectroscopic signatures of the two isomers are expected to be distinct, primarily due to the different electronic environments of the protons and carbons in the aromatic ring and the effect of the ortho-substituent on the side chain. The predictions below are based on the analysis of substituent effects and data from analogous compounds.[3][4][5][6]
| Spectroscopic Data | This compound (Isomer A) | 1-(2-Methyl-4-nitrophenyl)propan-2-one (Isomer B) |
| ¹H NMR (ppm) | Aromatic Protons: Three distinct signals in the 7.2-8.0 ppm range. The proton ortho to the nitro group will be the most deshielded. Benzylic Protons (-CH₂-): A singlet around 3.8-4.0 ppm. Methyl Protons (-COCH₃): A singlet around 2.2 ppm. Aromatic Methyl Protons (-CH₃): A singlet around 2.4 ppm. | Aromatic Protons: Three distinct signals in the 7.3-8.2 ppm range. The protons ortho to the nitro group will be the most deshielded. Benzylic Protons (-CH₂-): A singlet around 3.7-3.9 ppm. Methyl Protons (-COCH₃): A singlet around 2.1 ppm. Aromatic Methyl Protons (-CH₃): A singlet around 2.5 ppm. |
| ¹³C NMR (ppm) | Carbonyl Carbon (C=O): ~205 ppm. Aromatic Carbons: Six signals in the 120-150 ppm range. The carbon bearing the nitro group will be significantly downfield. Benzylic Carbon (-CH₂-): ~45-50 ppm. Methyl Carbon (-COCH₃): ~29 ppm. Aromatic Methyl Carbon (-CH₃): ~21 ppm. | Carbonyl Carbon (C=O): ~206 ppm. Aromatic Carbons: Six signals in the 120-150 ppm range. The carbon bearing the nitro group will be significantly downfield. Benzylic Carbon (-CH₂-): ~43-48 ppm. Methyl Carbon (-COCH₃): ~29 ppm. Aromatic Methyl Carbon (-CH₃): ~19 ppm. |
| IR (cm⁻¹) | C=O stretch: ~1715-1725 cm⁻¹. NO₂ asymmetric stretch: ~1520-1540 cm⁻¹. NO₂ symmetric stretch: ~1340-1360 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2960 cm⁻¹. | C=O stretch: ~1710-1720 cm⁻¹. NO₂ asymmetric stretch: ~1515-1535 cm⁻¹. NO₂ symmetric stretch: ~1345-1365 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2960 cm⁻¹. |
| Mass Spec (m/z) | Molecular Ion (M⁺): 193. Key Fragments: Loss of NO₂ (147), loss of CH₃CO (150), formation of the nitrotropylium ion. | Molecular Ion (M⁺): 193. Key Fragments: Loss of NO₂ (147), loss of CH₃CO (150), formation of the nitrotropylium ion. |
Reactivity Comparison: Electronic and Steric Effects
The reactivity of these isomers in common synthetic transformations will be governed by the interplay of electronic and steric effects.
4.1. Reactions at the Carbonyl Group and α-Carbon
The acidity of the α-protons (on the benzylic carbon) is enhanced by the electron-withdrawing nitro group, making these compounds suitable substrates for base-catalyzed reactions like the Henry (nitroaldol) reaction.[7][8]
-
Isomer A (ortho-nitro): The strong inductive and resonance electron-withdrawing effect of the ortho-nitro group will significantly increase the acidity of the benzylic protons. However, the steric bulk of the ortho-nitro group may hinder the approach of a base and subsequent reaction with an electrophile.[9]
-
Isomer B (para-nitro): The para-nitro group also strongly withdraws electron density through resonance and induction, increasing the acidity of the benzylic protons. With the smaller methyl group at the ortho position, steric hindrance is reduced compared to Isomer A, potentially leading to faster reaction rates in base-catalyzed additions.
4.2. Nucleophilic Aromatic Substitution
The presence of a strongly deactivating nitro group makes these compounds potential candidates for nucleophilic aromatic substitution (SNAAr), although the conditions required would be harsh. The positions activated towards nucleophilic attack are ortho and para to the nitro group.
-
Isomer A: The positions activated for SNAAr are the carbon bearing the methyl group and the carbon bearing the propanone side chain. Substitution at the methyl-bearing carbon is more likely.
-
Isomer B: The positions activated for SNAAr are the carbons flanking the nitro group.
4.3. Reduction of the Nitro Group
Reduction of the nitro group to an amine is a common transformation in drug synthesis. This can be achieved using various reducing agents, such as H₂/Pd-C, SnCl₂, or Fe/HCl.
-
For both isomers, the reduction of the nitro group is expected to proceed readily. The resulting aminophenylpropanones are versatile intermediates for the synthesis of heterocycles and other complex structures. The ortho-amino group in the reduced form of Isomer A can participate in intramolecular cyclization reactions.
Key Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions that these isomers are likely to undergo in a drug development context.
5.1. Protocol: Henry (Nitroaldol) Reaction
This reaction is a C-C bond-forming reaction between a nitroalkane (in its nitronate form) and a carbonyl compound. For our isomers, the propanone acts as the electrophile.
Caption: General workflow for the Henry reaction.
Step-by-Step Methodology:
-
To a solution of the nitrophenylpropanone isomer (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar), add the nitroalkane (e.g., nitromethane, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of a non-nucleophilic base like DBU is crucial to promote the deprotonation of the nitroalkane to form the nucleophilic nitronate without competing in addition to the ketone. The reaction is typically slow with ketones, especially sterically hindered ones, hence the longer reaction time.[10][11]
5.2. Protocol: Reductive Amination
This is a versatile method to form C-N bonds by converting the ketone into an amine.
Caption: Workflow for one-pot reductive amination.
Step-by-Step Methodology:
-
To a solution of the nitrophenylpropanone isomer (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the primary or secondary amine (1.1 eq) and glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography or crystallization.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the ketone starting material.[2] This selectivity is particularly important for less reactive, sterically hindered ketones where imine formation may be slow and reversible.[12][13] The use of an acid catalyst accelerates the dehydration step to form the iminium ion.
Conclusion for the Drug Development Professional
The choice between this compound and 1-(2-Methyl-4-nitrophenyl)propan-2-one as a synthetic intermediate will depend on the desired final molecular architecture and the intended synthetic transformations.
-
Isomer A (ortho-nitro) offers the potential for intramolecular cyclization reactions after reduction of the nitro group, which can be a powerful strategy for the rapid construction of heterocyclic scaffolds. However, the steric hindrance of the ortho-nitro group may lead to lower yields or require more forcing conditions in reactions involving the propanone side chain.
-
Isomer B (para-nitro) is sterically less encumbered at the benzylic position, which may lead to higher reactivity and yields in reactions such as aldol or Henry condensations. The para-nitro group provides a handle for electronic modulation of the phenyl ring and can be readily converted to an amine for further functionalization.
References
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- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
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ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]
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Kajay Remedies. (2024, January 27). Exploring the Factors Behind the Varied Points of 2-Nitrophenol & 4-nitrophenol. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methyl-2-nitrophenyl)propan-2-one
Abstract
This guide provides a comprehensive framework for the development, validation, and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 1-(4-Methyl-2-nitrophenyl)propan-2-one (MAPP). As a critical intermediate or potential impurity in various chemical and pharmaceutical syntheses, the accurate and precise quantification of MAPP is paramount. This document details the causality behind experimental choices, presents robust validation protocols grounded in regulatory standards, and offers a direct comparison of method performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate analytical methods that ensure data integrity and regulatory compliance.
Introduction: The Analytical Imperative for MAPP
This compound (MAPP), a substituted nitrophenyl propanone, serves as a pertinent case study for the rigorous analytical scrutiny required in modern chemical development. Its structural complexity, featuring a nitro group and a methyl substituent on the aromatic ring, necessitates highly specific and reliable analytical methods to distinguish it from potential isomers and related impurities. In a regulated environment, an analytical method is not merely a procedure; it is a system that must be proven "fit for purpose." This is achieved through a systematic process known as method validation.
Method validation provides documented evidence that a method is suitable for its intended use, a cornerstone of Good Manufacturing Practices (GMP).[1][2][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[4][5][6] These characteristics include specificity, linearity, accuracy, precision, and robustness.
Furthermore, when multiple analytical techniques are employed within an organization or during method transfer between laboratories, a cross-validation study becomes essential.[7][8] Cross-validation formally compares the results from two or more validated methods to ensure they produce equivalent and reliable data, thereby guaranteeing consistency across different analytical platforms.[1][7][9] This guide will first detail the validation of an HPLC-UV and a GC-MS method for MAPP analysis and then describe the process of their cross-validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale: Reverse-phase HPLC is the workhorse of pharmaceutical analysis for its versatility and robustness in separating a wide range of non-volatile and thermally labile compounds. MAPP, possessing a strong UV chromophore due to its nitrophenyl moiety, is an ideal candidate for UV detection. A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for aromatic compounds like MAPP, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention and separation from potential impurities.
Detailed Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MAPP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare the test sample to a target concentration of 50 µg/mL with the diluent.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.[10]
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Run Time: 10 minutes.
-
Validation Parameters and Illustrative Data
The validation of the HPLC method must be performed in accordance with ICH Q2(R1) guidelines.[4][11]
-
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][12] This was demonstrated by injecting the diluent (blank), a placebo sample, and a MAPP standard. The absence of interfering peaks at the retention time of MAPP in the blank and placebo chromatograms confirms specificity. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to ensure the peak is free from co-eluting degradation products, thus proving the method is stability-indicating.[13]
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) and y-intercept are determined from the linear regression analysis.
-
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). This is typically done by spiking a placebo with known amounts of MAPP.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing six replicate injections of the sample solution at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. Parameters to vary include flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Table 1: Summary of HPLC-UV Method Validation Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at MAPP RT | Pass |
| Linearity | ||
| Range | - | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Report | 1520 |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| 80% Concentration | 99.5% | |
| 100% Concentration | 100.2% | |
| 120% Concentration | 99.8% | |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision (n=6) | ≤ 2.0% | 1.2% |
| LOD | Report | 0.3 µg/mL |
| LOQ | Report | 1.0 µg/mL |
| Robustness | System suitability passes | Pass |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry.[14][15] It is ideal for the analysis of volatile and semi-volatile compounds like MAPP. The key advantage of GC-MS is its specificity; the mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for unambiguous identification and quantification, even in complex matrices.[16] Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level analysis.
Detailed Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MAPP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standards: Prepare a series of working standards (e.g., 0.5, 2, 10, 25, 50 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Prepare the test sample to a target concentration of 25 µg/mL with ethyl acetate.
-
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230 °C.
-
Acquisition Mode: Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for MAPP (C₁₀H₁₁NO₂) would be predicted based on its structure (e.g., m/z 177 [M+], 134, 104).
-
Validation Parameters and Illustrative Data
The validation approach for GC-MS mirrors that of HPLC, focusing on the same ICH parameters.
-
Specificity: In GC-MS, specificity is exceptionally high. It is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard. The absence of the target ions in blank injections confirms no interference from the solvent or system.
-
Linearity, Accuracy, Precision, LOD/LOQ, Robustness: These parameters are assessed using the same principles as described for the HPLC method, with acceptance criteria adjusted for the specific performance of the GC-MS technique, which often offers lower detection limits.
Table 2: Summary of GC-MS Method Validation Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Correct RT and mass spectrum | Pass |
| Linearity | ||
| Range | - | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Report | 850 |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| 80% Concentration | 100.5% | |
| 100% Concentration | 101.1% | |
| 120% Concentration | 99.9% | |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 0.6% |
| Intermediate Precision (n=6) | ≤ 2.0% | 1.0% |
| LOD | Report | 0.1 µg/mL |
| LOQ | Report | 0.5 µg/mL |
| Robustness | System suitability passes | Pass |
Cross-Validation: Bridging the Methodological Gap
Objective and Rationale: The purpose of this cross-validation study is to demonstrate the equivalency of the validated HPLC-UV and GC-MS methods.[7] This is a critical step to ensure that data generated by either method is comparable and interchangeable. This is particularly important if, for example, HPLC is used for routine in-process controls, while GC-MS is reserved for final product release or impurity identification. The process involves analyzing the same batch of MAPP using both procedures and statistically comparing the results.[8]
Cross-Validation Experimental Protocol
-
Sample Selection: Use a single, homogeneous batch of a MAPP sample.
-
Sample Preparation: Prepare three sets of samples at different concentrations (e.g., Low QC at 25 µg/mL, Mid QC at 50 µg/mL, High QC at 100 µg/mL for HPLC; and corresponding concentrations for GC-MS). Prepare six individual replicates (n=6) at the Mid QC level.
-
Analysis: Analyze the samples using both the fully validated HPLC-UV and GC-MS methods as described above.
-
Data Evaluation: Calculate the mean assay value, standard deviation, and %RSD for the n=6 replicates from each method. Compare the mean values obtained from the two methods.
Diagram 1: General Analytical Method Validation Workflow
Caption: Workflow for development, validation, and cross-validation.
Acceptance Criteria and Data Comparison
The primary acceptance criterion is that the mean assay results from the two methods should be statistically equivalent. A common approach is to calculate the percentage difference between the mean values.
Formula: % Difference = [ | (Mean_HPLC - Mean_GCMS) | / Mean_HPLC ] * 100
The acceptance limit for this difference is typically set at ≤ 2.0% .
Table 3: Cross-Validation Results Comparison (Illustrative)
| Parameter | HPLC-UV Result | GC-MS Result | % Difference |
| Sample ID | MAPP Batch XYZ | MAPP Batch XYZ | |
| Replicates (n) | 6 | 6 | |
| Mean Assay (µg/mL) | 50.12 | 49.88 | 0.48% |
| % RSD | 0.9% | 0.7% | - |
| Conclusion | - | - | Pass (≤ 2.0%) |
Diagram 2: Cross-Validation Logic Flow
Caption: Decision workflow for comparing results in a cross-validation study.
Conclusion and Recommendations
This guide has detailed the validation of two distinct, high-performance analytical methods for this compound and outlined a robust protocol for their cross-validation.
-
The HPLC-UV method is demonstrated to be a reliable, precise, and accurate technique suitable for routine quality control, offering simplicity and high throughput.
-
The GC-MS method provides superior specificity and lower detection limits, making it an excellent choice for confirmatory analysis, stability studies, and the identification of unknown impurities.
The successful cross-validation, showing a mean result difference of less than 2.0%, confirms that both methods are equivalent and can be used interchangeably without compromising data integrity. This dual-method approach, anchored by rigorous validation and cross-validation, represents best practice in analytical science, ensuring that all data generated is reliable, reproducible, and defensible to regulatory agencies. For any laboratory analyzing MAPP or similar compounds, adopting this comprehensive validation strategy is essential for maintaining the highest standards of quality and compliance.
References
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Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]
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Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL: [Link]
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Title: A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography Source: ACS Publications URL: [Link]
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Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL: [Link]
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Title: Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]
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Title: Analysis of Drugs of Abuse by Gas Chromatography-Mass Spectrometry (GC-MS) Source: PubMed URL: [Link]
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Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nitroaromatic compounds is a cornerstone of modern medicinal and materials chemistry. The target molecule, 1-(4-Methyl-2-nitrophenyl)propan-2-one, serves as a valuable intermediate, embodying a structural motif pivotal for the elaboration into more complex molecular architectures. The primary challenge in its synthesis lies in the regioselective formation of a carbon-carbon bond on a sterically hindered and electronically deactivated aromatic ring.
This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of this key intermediate, moving beyond simple procedural descriptions to explain the fundamental principles behind catalyst selection. We will explore various catalytic methodologies, supported by experimental data from analogous systems, to provide a robust framework for reaction optimization and catalyst selection.
Synthetic Strategies and the Role of Catalysis
The most direct and convergent approach to synthesizing this compound involves the nucleophilic substitution reaction between a suitably activated 4-methyl-2-nitrobenzene derivative and an acetone enolate or its synthetic equivalent. The primary substrates for this transformation are 1-halo-4-methyl-2-nitrobenzenes (e.g., 1-chloro- or 1-fluoro-4-methyl-2-nitrobenzene).
The core challenge is facilitating the reaction between the water-soluble base required to generate the acetone enolate and the organic-soluble nitroaromatic substrate. This is where catalysis becomes indispensable. We will compare three primary catalytic strategies:
-
Phase-Transfer Catalysis (PTC): Utilizes catalysts to shuttle reactants across the interface of immiscible liquid-liquid or solid-liquid phases.[1][2]
-
Palladium-Catalyzed Cross-Coupling: Employs palladium complexes to facilitate the coupling of an aryl halide with an enolate.[3][4]
-
Copper-Catalyzed Alkylation: Uses simpler, more economical copper salts to promote the C-alkylation of nitro-activated systems.[5][6]
Comparative Performance of Catalytic Systems
The selection of a catalyst is a critical decision that profoundly impacts reaction efficiency, yield, cost, and environmental footprint. The following sections provide a comparative overview of different catalytic systems, with performance data drawn from closely related transformations of nitroaromatic compounds.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an exceptionally powerful technique for reactions involving reactants in separate, immiscible phases.[7] The catalyst, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the nucleophile (e.g., acetone enolate generated by a base like NaOH), transporting it into the organic phase where it can react with the electrophilic aryl halide.[1][7]
Mechanism Insight: The efficacy of a PTC is governed by its ability to extract the anion from the aqueous/solid phase and the reactivity of the resulting ion pair in the organic phase.[8] The lipophilicity of the cation (e.g., tetra-n-butylammonium) is crucial for its solubility in the organic medium.
Table 1: Performance Metrics of Representative Phase-Transfer Catalysts in Nucleophilic Aromatic Substitution
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Tetrabutylammonium Iodide (TBAI) [9] | Dimethyl malonate & 1-halo-2-nitrobenzenes | K₂CO₃ | Toluene | Reflux | ~12-16 | 90-95 | Inexpensive, robust, simple procedure.[7] | Moderate catalyst loading may be required. |
| Benzyltriethylammonium Chloride (TEBAC) | Carbanion reactions | NaOH | Biphasic | 25-80 | 2-8 | 85-98 | High reaction rates, mild conditions.[8] | Can be difficult to separate from the product.[8] |
| 18-Crown-6 | Silyl ketene acetals | KF | Dichloromethane | 25 | < 1 | >90 | Very high catalytic activity, can use milder bases.[1] | High cost, potential toxicity. |
| Polyethylene Glycol (PEG-400) [1] | Aryloxyacetic acid hydrazides | N/A | CHCl₃/DMF | MW | < 0.2 | 88-98 | Green, inexpensive, acts as both solvent and catalyst.[1] | Lower thermal stability. |
Transition Metal Catalysis: Palladium and Copper
Palladium and copper complexes are staples of modern organic synthesis for their ability to forge C-C bonds with high efficiency.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be adapted to form the target molecule by coupling an aryl boronic acid with a bromo-propanone derivative, or more relevantly, a variant of the Buchwald-Hartwig amination for C-C bond formation. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (or enolate coordination) and reductive elimination to yield the product and regenerate the catalyst.[4]
Copper-Catalyzed Alkylation: Copper-based systems offer a more economical alternative to palladium.[5] These reactions are particularly effective for the alkylation of soft nucleophiles like nitroalkanes.[6] The mechanism is believed to proceed through a single-electron transfer (SET) pathway or via the formation of a copper enolate intermediate.
Table 2: Performance Metrics of Transition Metal Catalysts in C-C Bond Forming Reactions
| Catalyst System | Substrate Type | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Pd(OAc)₂ / Buchwald Ligands | Aryl Halide & Ketone | SPhos, XPhos | Toluene, Dioxane | 80-110 | 12-24 | 70-95 | High functional group tolerance, well-studied. | High cost of palladium and ligands, air-sensitive. |
| PdI₂ / KI [10] | Propargyl dicarbonyls | None | MeCN | 80-100 | 15 | ~90 | Simple, ligandless system for specific substrates.[10] | Limited substrate scope, requires CO atmosphere. |
| CuI / L-proline | Aryl Halide & Nucleophile | L-proline | DMSO | 60-90 | 24 | 65-85 | Inexpensive, low toxicity, readily available. | Often requires longer reaction times, higher temperatures. |
| CuBr / Bipyridine [5] | Nitroalkane & Propargyl Bromide | Bipyridine | DCE | 25 | 2-12 | 80-99 | Very mild conditions, high functional group tolerance.[5] | Substrate scope may not directly translate. |
Recommended Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Based on the comparative analysis, Phase-Transfer Catalysis offers the most balanced approach in terms of cost, simplicity, and efficiency for the target synthesis. The following protocol is a representative procedure adapted from established methods for similar nucleophilic aromatic substitutions.[9]
Materials and Reagents
-
1-Chloro-4-methyl-2-nitrobenzene
-
Acetone (reagent grade)
-
Sodium Hydroxide (NaOH) pellets
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 1-chloro-4-methyl-2-nitrobenzene (10.0 g, 58.3 mmol), toluene (100 mL), and tetrabutylammonium bromide (1.88 g, 5.83 mmol, 0.1 eq).
-
Base and Nucleophile Preparation: In a separate beaker, prepare a solution of sodium hydroxide (7.0 g, 175 mmol, 3.0 eq) in water (20 mL). Carefully add acetone (8.5 mL, 116.6 mmol, 2.0 eq) to this solution while cooling in an ice bath.
-
Reaction Execution: Begin vigorous stirring of the toluene solution in the flask. Slowly add the aqueous NaOH/acetone solution to the flask over 15 minutes.
-
Heating and Monitoring: Heat the biphasic mixture to 60 °C and maintain this temperature with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the organic layer. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) to afford pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the catalytic cycle and the laboratory workflow.
Caption: Step-by-step laboratory workflow for the synthesis.
Conclusion and Future Outlook
While several catalytic methods can be envisioned for the synthesis of this compound, Phase-Transfer Catalysis presents a highly practical, scalable, and cost-effective solution. [2]It avoids the use of expensive and sensitive transition metal catalysts and operates under relatively mild conditions. For industrial applications, the reusability of the PTC and the avoidance of heavy metal contaminants are significant advantages.
Future research may focus on developing heterogeneous or polymer-supported PTCs to simplify catalyst removal and recycling, further enhancing the green credentials of this synthetic route. Additionally, exploring asymmetric PTC variants could open pathways to chiral derivatives of the target molecule, which are of high interest in pharmaceutical development.
References
- Benchchem. A Comparative Analysis of Catalysts for the Selective Hydrogenation of 1-Fluoro-4-Nitrobenzene.
- ResearchGate. Comparative catalytic studies for the reduction of nitroaromatics using previously reported heterogeneous catalysts.
- Benchchem. A Comparative Guide to Catalytic Systems for the Hydrogenation of Nitro Compounds.
- Benchchem. A Comparative Analysis of the Reactivity of 2-Nitrotoluene and Other Nitroaromatic Compounds.
- ResearchGate. Comparative catalytic reduction of nitro compounds by various catalysts.
- Benchchem. A Comparative Guide to Catalysts in the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone.
- IAJPR. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Macmillan Group. Phase-Transfer Catalysis (PTC).
- MDPI. Special Issue : Phase-Transfer Catalysts.
- Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends.
- ResearchGate. Phase-transfer catalysis in analytical chemistry | Request PDF.
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- PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.
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- ResearchGate. 4-Nitrophenyl 2-bromo-2-methylpropanoate.
- PubChem. 1-(4-Nitrophenyl)propan-2-one.
- SciSpace. Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol.
- NIH. Copper-Catalyzed Propargylation of Nitroalkanes.
- YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
- PubMed. Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes.
- Matrix Fine Chemicals. 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7.
- Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline.
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- Acmec Biochemical. 5332-96-7[1-(4-Nitrophenyl)propan-2-one].
- MDPI. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions.
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This guide provides an in-depth comparative analysis of the spectroscopic data (NMR, IR, and MS) of nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights to aid in the accurate identification and characterization of these crucial chemical entities.
The principles of scientific integrity are paramount. Every piece of data and every protocol described herein is presented within a self-validating framework, grounded in authoritative references to ensure trustworthiness and reproducibility.
The Spectroscopic Significance of the Nitro Group in Aromatic Systems
Nitroaromatic compounds are a cornerstone in various fields, from pharmaceuticals and agrochemicals to materials science and explosives. Their chemical behavior and biological activity are profoundly influenced by the strong electron-withdrawing nature of the nitro (-NO₂) group. This electronic effect creates distinct and predictable signatures in various spectroscopic analyses, making techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) indispensable for their characterization.
Understanding the nuances of how the number and position of nitro groups, as well as the presence of other substituents, affect the spectral data is critical for unambiguous structure elucidation and purity assessment. This guide will use nitrobenzene as a foundational example and compare its spectroscopic data with related compounds such as 4-nitrotoluene, 1,3-dinitrobenzene, and 2,4-dinitrotoluene to illustrate these key principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. In nitroaromatics, the potent electron-withdrawing and anisotropic effects of the nitro group lead to significant and predictable changes in the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR).
Causality in ¹H NMR: The Deshielding Effect
The nitro group dramatically influences the electron density of the aromatic ring. Through a combination of inductive and resonance effects, it withdraws electron density, particularly from the ortho and para positions. This deshielding of the aromatic protons results in a downfield shift (higher ppm values) in the ¹H NMR spectrum.[1][2]
-
Experimental Insight: The protons ortho to the nitro group experience the strongest deshielding effect due to their proximity and are typically found at the highest chemical shifts in the aromatic region. The para proton is also significantly deshielded, while the meta protons are least affected. This predictable pattern is a key diagnostic tool for determining the substitution pattern on the benzene ring.[3][4][5]
Comparative ¹H NMR Data
| Compound | Aromatic Proton Chemical Shifts (ppm) | Other Proton Chemical Shifts (ppm) |
| Nitrobenzene | ~8.25 (d, 2H, ortho), ~7.71 (t, 1H, para), ~7.56 (t, 2H, meta)[2][6][7] | - |
| 4-Nitrotoluene | ~8.10 (d, 2H), ~7.31 (d, 2H)[8][9][10][11] | ~2.46 (s, 3H, -CH₃)[8][9] |
| 1,3-Dinitrobenzene | ~9.08 (t, 1H), ~8.62 (dd, 2H), ~7.87 (t, 1H)[12] | - |
| 2,4-Dinitrotoluene | ~8.75 (d, 1H), ~8.45 (dd, 1H), ~7.65 (d, 1H) | ~2.65 (s, 3H, -CH₃) |
Data is compiled from various sources and presented as approximate values. Actual shifts can vary with solvent and concentration.
¹³C NMR: Quantifying Electron Withdrawal
The electron-withdrawing nature of the nitro group is also evident in the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group (the ipso-carbon) is significantly deshielded. The ortho and para carbons are also deshielded, while the meta carbons show a much smaller effect.[2]
Comparative ¹³C NMR Data
| Compound | Aromatic Carbon Chemical Shifts (ppm) | Other Carbon Chemical Shifts (ppm) |
| Nitrobenzene | ~148.3 (ipso), ~134.7 (para), ~129.4 (meta), ~123.5 (ortho)[2][13] | - |
| 4-Nitrotoluene | ~147.0, ~138.0, ~129.5, ~123.5 | ~21.0 (-CH₃) |
| 1,3-Dinitrobenzene | ~148.5, ~136.0, ~129.0, ~120.0 | - |
| 2,4-Dinitrotoluene | ~149.1, ~146.5, ~140.9, ~134.2, ~127.1, ~120.2[14][15][16] | ~20.6 (-CH₃)[15] |
Data is compiled from various sources and presented as approximate values. Actual shifts can vary with solvent and concentration.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the nitroaromatic compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, often requiring a longer acquisition time due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy: Identifying the Nitro Functional Group
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The nitro group has very strong and characteristic absorption bands due to the stretching vibrations of the N-O bonds.[17][18][19]
The Telltale Doublet: Asymmetric and Symmetric Stretches
Nitroaromatic compounds exhibit two distinct and intense absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[17][18][19][20]
-
Asymmetric Stretch (νas): Typically appears in the range of 1550-1475 cm⁻¹.[17][18]
-
Symmetric Stretch (νs): Typically appears in the range of 1360-1290 cm⁻¹.[17][18]
The positions of these bands can be influenced by conjugation with the aromatic ring and the presence of other substituents.[19]
Comparative IR Data
| Compound | Asymmetric N-O Stretch (cm⁻¹) | Symmetric N-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Nitrobenzene | ~1525 | ~1348 | ~3100-3000 (Ar C-H), ~1600, 1475 (C=C) |
| 4-Nitrotoluene | ~1518 | ~1345 | ~2920 (Alkyl C-H), ~1605, 1490 (C=C) |
| 1,3-Dinitrobenzene | ~1530 | ~1350 | ~3100-3000 (Ar C-H), ~1615, 1470 (C=C)[21][22] |
| 2,4-Dinitrotoluene | ~1535 | ~1345 | ~2930 (Alkyl C-H), ~1610, 1460 (C=C)[23] |
Data is compiled from various sources and represents typical values.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation (Solid):
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
-
Sample Preparation (Liquid):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Acquire a background spectrum (of air or the pure solvent/KBr).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation patterns upon ionization. For nitroaromatic compounds, the fragmentation is often directed by the nitro group.
Key Fragmentation Pathways
Under electron ionization (EI), a common technique, nitroaromatic compounds typically show a prominent molecular ion peak (M⁺). Characteristic fragmentation pathways include:
-
Loss of NO₂: A fragment corresponding to [M - 46]⁺ is very common.
-
Loss of NO: A fragment corresponding to [M - 30]⁺ is also frequently observed.[24]
-
Loss of O: A fragment corresponding to [M - 16]⁺ can occur.
-
"Ortho Effect": In cases where a substituent with an abstractable hydrogen is in the ortho position to the nitro group (e.g., a methyl group in 2-nitrotoluene), a characteristic loss of a hydroxyl radical (•OH) can be observed, leading to an [M - 17]⁺ peak.[25]
Comparative MS Data (Major Fragments, m/z)
| Compound | Molecular Ion (M⁺) | [M - NO₂]⁺ | [M - NO]⁺ | Other Key Fragments |
| Nitrobenzene | 123[26] | 77 | 93 | 65, 51 |
| 4-Nitrotoluene | 137[10] | 91 | 107 | 65 |
| 1,3-Dinitrobenzene | 168[22] | 122 | 138 | 76, 50 |
| 2,4-Dinitrotoluene | 182[15][27] | 136 | 152 | 165 ([M-OH]⁺), 89, 63[15] |
Data is compiled from various sources and represents typical EI-MS fragmentation.
Experimental Protocol: MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile compounds like many nitroaromatics.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.
-
-
MS Analysis:
-
As each component elutes from the GC column, it enters the mass spectrometer's ion source (typically using electron ionization).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
A mass spectrum is generated for each component.
-
Visualizing the Workflow and Relationships
To better understand the logical flow of analysis and the relationship between the chemical structures and their spectroscopic data, the following diagrams are provided.
General Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Analysis of Nitroaromatics.
Structure-Spectra Relationship for Nitrobenzene
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A Senior Application Scientist's Guide to Benchmarking Nitrating Agents for Synthesis Precursors
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic introduction of a nitro group into a molecule is a pivotal step in the synthesis of a vast array of pharmaceutical precursors. The efficiency, selectivity, and safety of this transformation, known as nitration, are paramount. The choice of nitrating agent can profoundly influence reaction outcomes, from yield and purity to the overall viability of a synthetic route. This guide provides an in-depth, objective comparison of the performance of various nitrating agents, supported by experimental data and field-proven insights, to empower you in making informed decisions for your synthetic challenges.
The Cornerstone of Synthesis: Understanding Nitration and the Nitronium Ion
Nitration is a fundamental electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto an organic compound.[1] The central reactive species in most nitration reactions is the highly electrophilic nitronium ion (NO₂⁺). The efficacy of any nitrating agent is largely determined by its ability to generate this key intermediate under conditions compatible with the substrate.[2] The choice of nitrating agent dictates the reaction's aggressiveness, its ability to overcome the deactivating effects of certain substituents, and the regiochemical outcome of the nitration.
The Workhorses: A Comparative Analysis of Primary Nitrating Agents
The selection of a nitrating agent is a critical decision driven by the substrate's reactivity, desired selectivity, and scalability of the process. Here, we compare the three most prevalent classes of nitrating agents used in the synthesis of pharmaceutical precursors.
The Classic Approach: Mixed Nitric and Sulfuric Acid
The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), commonly known as "mixed acid," is the most traditional and widely used nitrating agent in both laboratory and industrial settings.[3][4]
Mechanism of Nitronium Ion Generation: Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
Figure 1: Generation of the nitronium ion from mixed nitric and sulfuric acid.
Performance and Operational Considerations:
| Feature | Assessment |
| Efficiency (Yield) | Generally high for activated and moderately deactivated aromatic rings.[5] |
| Selectivity | Often leads to mixtures of ortho, meta, and para isomers, with the ratio influenced by the directing effects of substituents and steric hindrance.[3] For example, nitration of toluene yields a mixture of ortho- and para-nitrotoluene with a minor amount of the meta isomer.[5] |
| Advantages | - Cost-effective and readily available: Both nitric and sulfuric acids are bulk industrial chemicals.[6] - High reactivity: Capable of nitrating a wide range of aromatic compounds. |
| Disadvantages | - Harsh and corrosive conditions: The strong acidic environment can lead to substrate degradation, especially for sensitive functional groups.[2] - Poor regioselectivity: Often results in the formation of undesired isomers, requiring challenging purification steps.[5] - Safety hazards: Highly exothermic reactions with the potential for thermal runaway. Generates large volumes of hazardous acidic waste.[2] |
The Milder Alternative: Dinitrogen Pentoxide (N₂O₅)
Dinitrogen pentoxide (N₂O₅) is a powerful yet often milder nitrating agent, particularly when used in organic solvents.[7] It exists as an ionic salt, nitronium nitrate ([NO₂]⁺[NO₃]⁻), in the solid state.
Mechanism of Nitronium Ion Generation: In solution, N₂O₅ can act as a direct source of the nitronium ion. Its reactivity can be tuned by the choice of solvent. In aprotic solvents like dichloromethane, it behaves as a milder nitrating agent, while in strong acids like nitric acid, its reactivity is significantly enhanced.[7]
Performance and Operational Considerations:
| Feature | Assessment |
| Efficiency (Yield) | Generally provides good to excellent yields, especially for acid-sensitive substrates.[8] |
| Selectivity | Often exhibits higher regioselectivity compared to mixed acid, particularly in providing a higher para- to ortho-isomer ratio for substituted benzenes.[8] |
| Advantages | - Milder reaction conditions: Can be used in organic solvents at low temperatures, preserving sensitive functional groups.[7] - Improved selectivity: The choice of solvent can influence the regiochemical outcome.[8] - Reduced acidic waste: The reaction produces nitric acid as a byproduct, which is less corrosive than the mixed acid waste stream. |
| Disadvantages | - Instability: N₂O₅ is thermally unstable and can decompose, sometimes explosively. It must be prepared fresh or stored at low temperatures.[9] - Cost and availability: Less readily available and more expensive than mixed acid. |
The Potent Reagent: Nitronium Tetrafluoroborate (NO₂BF₄)
Nitronium tetrafluoroborate is a stable, crystalline salt that serves as a direct and powerful source of the nitronium ion.[10]
Mechanism of Nitronium Ion Generation: As an ionic solid, it readily dissociates in suitable solvents to provide the nitronium ion without the need for a strong acid catalyst.
Performance and Operational Considerations:
| Feature | Assessment |
| Efficiency (Yield) | Typically provides high yields, even for deactivated aromatic compounds.[11] |
| Selectivity | The regioselectivity can be influenced by the solvent and reaction conditions.[12] |
| Advantages | - High reactivity: A potent nitrating agent for a wide range of substrates, including those resistant to mixed acid nitration.[10] - Anhydrous conditions: Allows for nitration in the absence of water, which can be beneficial for certain substrates. - Commercially available: Can be purchased and stored, though with precautions. |
| Disadvantages | - Cost: Significantly more expensive than mixed acid and N₂O₅. - Hygroscopic: Reacts with moisture and requires handling under anhydrous conditions.[10] - Safety: Highly corrosive and toxic.[10] |
Comparative Performance Data
The following table summarizes the performance of these three primary nitrating agents on a common substrate, toluene, to illustrate their relative efficiencies and selectivities.
| Nitrating Agent | Conditions | Yield (%) | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃ / H₂SO₄ | 25 °C | ~95 | 58 | 4 | 38 | [3] |
| N₂O₅ in CCl₄ | 0 °C | >95 | 65 | 3 | 32 | [13] |
| NO₂BF₄ in Sulfolane | 25 °C | 95 | 67.5 | 2.5 | 30 | [11] |
Table 1: Comparison of nitrating agents for the mononitration of toluene.
The Rise of Greener Alternatives
In response to the growing emphasis on sustainable chemistry, a new generation of "green" nitrating agents and methodologies has emerged. These approaches aim to reduce hazardous waste, improve safety, and enhance efficiency.[14][15]
Solid Acid Catalysts
Solid acid catalysts, such as zeolites and sulfated zirconia, offer a heterogeneous alternative to sulfuric acid in promoting nitration with nitric acid.[12]
Advantages:
-
Reusability: The catalyst can be recovered and reused, reducing waste.
-
Improved Selectivity: The defined pore structure of zeolites can lead to enhanced regioselectivity, favoring the formation of specific isomers.[12]
-
Reduced Corrosion: Eliminates the need for large quantities of corrosive sulfuric acid.
A study on the nitration of fluorotoluene using a Fe/Mo/SiO₂ solid acid catalyst with 70% nitric acid demonstrated 55% conversion with 90% selectivity for the desired 2-fluoro-5-nitrotoluene isomer.
Novel Organic Nitrating Reagents
Recent research has focused on the development of bench-stable, organic nitrating reagents that offer mild and selective nitration. An example is N-nitrosaccharin, which has been shown to be an effective nitrating agent for a variety of arenes and heteroarenes under mild, acid-free conditions.[16] This reagent is easily accessible, inexpensive, and the saccharin byproduct can be recycled.[16]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed, self-validating protocols for the nitration of a representative aromatic substrate, acetanilide, using the three primary nitrating agents. Acetanilide is chosen for its moderate reactivity and the clear directing effect of the acetamido group, which primarily yields the para-nitro product.
Protocol 1: Nitration of Acetanilide using Mixed Acid
Figure 2: Experimental workflow for mixed acid nitration.
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, cautiously add 5 mL of concentrated sulfuric acid. Slowly add 2 mL of concentrated nitric acid with constant swirling. Keep this mixture cold.
-
Dissolution of the Substrate: In a separate flask, dissolve 2.0 g of acetanilide in 5 mL of glacial acetic acid. Cool this solution in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Work-up and Isolation: Pour the reaction mixture slowly onto 50 g of crushed ice with stirring. A white precipitate of p-nitroacetanilide should form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the product from ethanol.
-
Characterization: Dry the purified product and determine its melting point and yield. The expected melting point of p-nitroacetanilide is around 214-216 °C.
Self-Validation: The formation of a white precipitate upon pouring the reaction mixture into ice-water is a key indicator of product formation. The melting point of the recrystallized product should be sharp and close to the literature value, confirming its purity.
Protocol 2: Nitration of Acetanilide using Dinitrogen Pentoxide
Materials:
-
Acetanilide
-
Dinitrogen Pentoxide (N₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Dry Ice/Acetone Bath
-
Sodium Bicarbonate Solution (saturated)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2.0 g of acetanilide in 50 mL of dry dichloromethane. Cool the solution to -10 °C using a dry ice/acetone bath.
-
Preparation of N₂O₅ Solution: Prepare a solution of N₂O₅ in dichloromethane (concentration to be determined based on the desired stoichiometry, typically a slight excess).
-
Nitration Reaction: Slowly add the N₂O₅ solution dropwise to the acetanilide solution while maintaining the temperature at -10 °C. Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a cold, saturated sodium bicarbonate solution to quench the reaction and neutralize the acid. Separate the organic layer.
-
Purification: Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product. Recrystallize from ethanol.
-
Characterization: Determine the melting point and yield of the purified product.
Self-Validation: TLC analysis should show the consumption of the starting material and the formation of a new, less polar spot corresponding to the product. The final product's melting point should align with the expected value.
Protocol 3: Nitration of Acetanilide using Nitronium Tetrafluoroborate
Materials:
-
Acetanilide
-
Nitronium Tetrafluoroborate (NO₂BF₄)
-
Sulfolane (or another suitable aprotic solvent)
-
Dry Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 2.0 g of acetanilide in 20 mL of sulfolane.
-
Addition of Nitrating Agent: Add 1.1 equivalents of nitronium tetrafluoroborate portion-wise to the stirred solution at room temperature. The reaction is often rapid.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with dichloromethane and wash with water to remove the sulfolane and salts.
-
Purification: Dry the organic layer and evaporate the solvent. Recrystallize the crude product from ethanol.
-
Characterization: Determine the melting point and yield of the purified product.
Self-Validation: The disappearance of the acetanilide spot and the appearance of the product spot on the TLC plate indicate a successful reaction. The melting point of the purified product will confirm its identity and purity.
Safety and Handling: A Comparative Overview
The choice of nitrating agent has significant implications for laboratory safety. A thorough understanding of the hazards associated with each reagent is crucial.
| Nitrating Agent | Primary Hazards | Handling Precautions | Waste Disposal |
| Mixed Acid | Highly corrosive, strong oxidizer, highly exothermic reactions.[17] | Work in a fume hood, wear acid-resistant gloves, safety goggles, and a lab coat. Use an ice bath for temperature control.[17] | Neutralize with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. |
| Dinitrogen Pentoxide | Unstable, potent oxidizer, can be explosive. Decomposes to toxic NO₂ gas.[9] | Prepare and use at low temperatures (typically below 0 °C). Handle in a well-ventilated fume hood. Avoid contact with organic materials.[9] | Quench with a reducing agent (e.g., sodium bisulfite) or a weak base at low temperatures before neutralization and disposal. |
| Nitronium Tetrafluoroborate | Corrosive, toxic, hygroscopic.[10] | Handle in a glovebox or under an inert atmosphere. Wear appropriate PPE. Avoid contact with water. | Slowly hydrolyze by adding to a large volume of water, then neutralize and dispose. |
It is imperative to consult the Safety Data Sheet (SDS) for each specific reagent before use and to follow all institutional safety protocols. [9][17]
Conclusion and Future Outlook
The selection of a nitrating agent is a critical parameter in the synthesis of pharmaceutical precursors, with a direct impact on yield, purity, and safety. While the classic mixed acid method remains a cost-effective option for robust substrates, the demand for milder and more selective transformations has led to the increased use of agents like dinitrogen pentoxide and nitronium tetrafluoroborate.
The future of nitration chemistry will undoubtedly be shaped by the principles of green chemistry. The development of highly selective, recyclable solid acid catalysts and novel, stable organic nitrating reagents holds immense promise for creating more sustainable and efficient synthetic routes. As our understanding of reaction mechanisms deepens, we can expect the rational design of even more sophisticated nitrating systems that offer unparalleled control over this fundamental and vital chemical transformation.
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A Comparative Guide to the Isomeric Purity Analysis of 1-(4-Methyl-2-nitrophenyl)propan-2-one
Abstract
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 1-(4-Methyl-2-nitrophenyl)propan-2-one, a key intermediate in various synthetic pathways. In drug development and fine chemical synthesis, the presence of positional isomers can significantly impact the efficacy, safety, and regulatory approval of the final product. Positional isomers, such as the ortho-, meta-, and para-variants, often exhibit distinct biological and toxicological profiles.[1] This document offers an in-depth evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present optimized, step-by-step protocols, supporting experimental data, and a comparative analysis of their performance, enabling researchers, scientists, and drug development professionals to select the most appropriate technique for their specific analytical challenges.
Introduction: The Challenge of Isomeric Purity
The synthesis of substituted aromatic compounds frequently yields a mixture of regioisomers due to the directing effects of substituents on the aromatic ring.[2] In the case of this compound (Target Isomer, 1 ), a common synthetic route may involve the nitration of p-methylacetophenone or related precursors. Such reactions can lead to the formation of various positional isomers, with the most probable and challenging-to-separate impurity being 1-(2-Methyl-4-nitrophenyl)propan-2-one (Isomeric Impurity, 2 ).
Caption: Structures of the target compound and its primary regioisomer.
The subtle difference in the positions of the methyl and nitro groups leads to very similar physicochemical properties, making their separation and quantification a significant analytical task. This guide will compare three orthogonal analytical techniques to address this challenge.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for quality control and purity assessment in the pharmaceutical industry due to its robustness, precision, and high-throughput capabilities. For non-volatile aromatic compounds like nitrophenyl ketones, reversed-phase HPLC is the method of choice.[3]
Principle of Separation
The separation mechanism relies on the differential partitioning of the isomers between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Although both isomers have the same molecular weight and similar functional groups, the different positions of the nitro and methyl groups result in a slight difference in dipole moment and overall polarity. This subtle difference is sufficient to alter their retention times on the chromatographic column, allowing for their separation.[2]
Experimental Protocol: HPLC-UV Method
-
Materials and Reagents:
-
This compound reference standard.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Ultrapure water (18.2 MΩ·cm).
-
HPLC-grade phosphoric acid (H₃PO₄).
-
-
Instrumentation:
-
An HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds. The standard geometry offers a good balance between resolution and analysis time.
-
-
Mobile Phase: Acetonitrile and Water (acidified with 0.1% H₃PO₄).
-
Rationale: Phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic silanol groups on the stationary phase.
-
-
Elution: Isocratic at 55:45 (v/v) ACN:Water.
-
Rationale: An isocratic elution is simpler, more robust, and often sufficient for separating closely related isomers.[4] If co-elution occurs, a shallow gradient can be developed.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection: DAD at 254 nm.
-
Rationale: The nitroaromatic structure provides strong UV absorbance at this wavelength. DAD allows for peak purity analysis.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at 1 mg/mL.
-
Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Workflow Diagram
Caption: Workflow for isomeric purity analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering higher separation efficiency due to the use of long capillary columns and providing structural confirmation through mass spectrometric detection. It is particularly useful for identifying and quantifying trace-level impurities.[5]
Principle of Separation and Detection
In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the capillary column. The isomers, having slightly different volatilities and polarities, will elute at different times. The eluting compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting fragmentation pattern (mass spectrum) is a unique fingerprint that confirms the identity of each isomer.[6][7]
Experimental Protocol: GC-MS Method
-
Materials and Reagents:
-
Sample of this compound.
-
GC-grade acetone or ethyl acetate.
-
-
Instrumentation:
-
A GC system equipped with an autosampler and a capillary column, coupled to a Mass Spectrometer.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Rationale: A 5% phenyl-methylpolysiloxane phase is a general-purpose, low-polarity phase suitable for a wide range of semi-volatile organic compounds.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Rationale: A split injection prevents column overloading and ensures sharp peaks for quantitative analysis.
-
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
Rationale: The temperature program is designed to ensure the isomers are well-separated from each other and from any other potential impurities.[6]
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400).
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetone at 1 mg/mL.
-
Dilute to a final concentration of approximately 20 µg/mL.
-
Workflow Diagram
Caption: Workflow for isomeric purity analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used to determine the isomeric ratio of a mixture without chromatographic separation.[1] It relies on the principle that atomic nuclei in different chemical environments resonate at different frequencies in a magnetic field.
Principle of Differentiation
For positional isomers of substituted aromatic compounds, ¹H NMR is particularly informative.[8] The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the protons on the aromatic ring are highly sensitive to the positions of the substituents.[9]
-
Target Isomer (1): 1-(4-Methyl , 2-nitro phenyl)propan-2-one. The aromatic region will show three distinct protons. The proton at C3 (ortho to the nitro group) will be significantly deshielded. The protons at C5 and C6 will also have unique shifts and coupling patterns.
-
Isomeric Impurity (2): 1-(2-Methyl , 4-nitro phenyl)propan-2-one. This isomer will also have three aromatic protons, but their chemical environments are different, leading to a completely different set of signals and splitting patterns compared to the target isomer.
By integrating the unique, well-resolved signals corresponding to each isomer, a direct molar ratio can be calculated with high accuracy.
Experimental Protocol: ¹H NMR Method
-
Materials and Reagents:
-
Sample mixture (approx. 5-10 mg).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
-
Instrumentation:
-
An NMR spectrometer operating at a field strength of 400 MHz or higher.
-
Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Relaxation Delay (d1): 5 seconds.
-
Rationale: A longer delay ensures complete relaxation of all protons, which is essential for accurate quantification through integration.
-
-
Number of Scans: 16-64 (or more, to improve signal-to-noise for minor components).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Identify non-overlapping signals unique to each isomer in the aromatic region (typically δ 7.0-8.5 ppm).
-
Integrate the selected signals.
-
Calculate the molar ratio by normalizing the integral values to the number of protons they represent (e.g., divide the integral of a signal for one proton by 1).
-
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine QC, trace-level impurity identification, or definitive structural confirmation.
| Parameter | HPLC-UV | GC-MS | ¹H NMR Spectroscopy |
| Primary Use | Routine QC, Purity Assay | Impurity Identification & Quantification | Structural Elucidation, Molar Ratio |
| Resolution | Good to Excellent | Excellent | N/A (non-separative) |
| Sensitivity (LOQ) | ~0.05% | ~0.01% | ~0.5-1% |
| Accuracy | High | High | Very High (for molar ratio) |
| Analysis Time/Sample | 10-20 minutes | 20-30 minutes | 5-15 minutes |
| Confirmation Power | Moderate (based on RT and UV) | High (based on Mass Spectrum) | Definitive (based on structure) |
| Strengths | Robust, high-throughput, precise | High sensitivity, high specificity | No separation needed, absolute molar ratio |
| Limitations | Reference standards needed | Sample must be volatile/thermally stable | Lower sensitivity, expensive equipment |
Discussion and Recommendations
-
For Routine Quality Control: HPLC-UV is the recommended method. It is robust, precise, and well-suited for high-throughput environments where the identities of the main components are already known. Its ability to provide accurate area percent purity values makes it ideal for batch release testing.
-
For Impurity Profiling and Trace Analysis: GC-MS is the superior choice. Its high separation efficiency can resolve minor, closely-eluting impurities that might be missed by HPLC. The mass spectrometric detector provides unambiguous identification of unknown by-products, which is critical during process development and for regulatory submissions.[5][10]
-
For Definitive Structural Confirmation and Reference Standard Characterization: NMR Spectroscopy is indispensable. It provides a direct and absolute measure of the molar ratio of isomers in a mixture without the need for individual reference standards for each impurity. It is the ultimate tool for confirming the structure of the primary component and major impurities.[1]
In a comprehensive analytical strategy, these techniques are often used in a complementary fashion. HPLC and GC-MS are employed for routine separation and quantification, while NMR is used to definitively characterize the reference standards and investigate any structurally ambiguous impurities discovered by the chromatographic methods.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methyl-2-nitrophenyl)propan-2-one
As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest commitment to safety and environmental stewardship. The handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, procedural framework for the proper disposal of 1-(4-Methyl-2-nitrophenyl)propan-2-one, a nitroaromatic ketone. The protocols outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact, reflecting field-proven best practices in chemical waste management.
Core Hazard Profile & Regulatory Imperative
Nitroaromatic compounds are significant industrial pollutants, and many possess toxic or mutagenic properties.[1][2] Their improper disposal can lead to the contamination of soil and groundwater.[3] Therefore, from the moment it is deemed a waste product, this compound must be managed as a regulated hazardous material.
Table 1: Chemical & Hazard Identification (Based on structural analog 1-(4-Nitrophenyl)propan-2-one)
| Property | Identifier | Source |
| Chemical Name | This compound | - |
| Analog CAS No. | 5332-96-7 (for 1-(4-nitrophenyl)propan-2-one) | [4] |
| Molecular Formula | C₁₀H₁₁NO₃ | - |
| Primary Hazard Class | Nitroaromatic Compound | [1] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids, reducing agents.[5][6] | - |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA).[7][8] | - |
Under the EPA's RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[7][9] While this specific compound is not explicitly listed, its chemical nature necessitates that it be treated as a characteristic hazardous waste, most likely for Toxicity. If dissolved in a solvent like acetone, it would also be classified as an Ignitable (D001) hazardous waste.
Immediate Safety & Spill Management
Safe disposal begins with safe handling during use. Adherence to proper engineering controls and personal protective equipment (PPE) is non-negotiable.
Engineering Controls : All work involving this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
Personal Protective Equipment (PPE) : The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[10] |
| Eye Protection | Safety goggles or a face shield.[10] | To protect against splashes and aerosol exposure, preventing serious eye irritation. |
| Body Protection | Lab coat and closed-toe shoes. | To protect skin and clothing from contamination.[10] |
Emergency Spill Protocol
Even with meticulous care, spills can occur. An immediate and correct response is critical to containing the hazard.
-
Evacuate & Alert : Notify all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate : Secure the area to prevent unauthorized entry.
-
Contain : Use an inert, non-combustible absorbent material like sand, silica gel, or a universal binder to contain the spill.[9][10] Crucially, do not use combustible materials like paper towels to absorb the bulk of the spill. [10]
-
Collect : Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The proper disposal of this compound is a systematic process that ensures safety and compliance at every stage.
Step 1: Waste Segregation
This is the most critical step in preventing dangerous chemical reactions. Never mix incompatible waste streams.[11][12] Organic nitro compounds must be kept separate from acids, bases, and oxidizing agents.[5] Combining these can result in violent reactions, heat generation, or fire. The logical flow for segregating this waste is outlined in the diagram below.
Caption: Waste segregation decision workflow for this compound.
Step 2: Containerization
Proper containment is essential to prevent leaks and ensure safe handling.
-
Container Selection : Use only approved, leak-proof containers. High-density polyethylene (HDPE) or glass bottles are generally suitable.[10] Ensure the container is in good condition with a secure, tight-fitting lid.[10]
-
Volume : Do not overfill containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and is crucial for the safety of EHS personnel who will handle the waste downstream.[7][13] Every waste container must be labeled at the moment the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste".[11]
-
The full, unabbreviated chemical name: "this compound".
-
The names of any solvents and their approximate percentages.
-
Relevant hazard pictograms (e.g., irritant, health hazard).[11]
-
The date the container was started.
-
The name and contact information of the generating researcher or lab.
Step 4: Accumulation and Storage
Designated storage areas ensure that hazardous waste is kept safely and securely prior to collection.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[7][13] Do not move waste from the lab where it was generated to another room for storage.[7][13]
-
Secondary Containment : Store the waste container within a secondary containment tray or bin to contain any potential leaks.
-
Segregation in Storage : Even within the SAA, ensure the container is segregated from incompatible chemicals.[9]
-
Container Integrity : Keep the waste container closed at all times, except when adding waste.[7][13]
Step 5: Arranging Final Disposal
The final step is to transfer the waste to trained professionals for disposal.
-
Contact EHS : Once the container is full or has been in accumulation for a designated period (often up to 12 months, provided accumulation limits are not exceeded), contact your institution's EHS office to schedule a pickup.[13]
-
Manifest System : For off-site disposal, the waste will be tracked using the EPA's Hazardous Waste Manifest System, which creates a "cradle-to-grave" record of the waste's journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][15]
Unacceptable Disposal Practices
To ensure safety and compliance, it is equally important to understand what not to do.
-
Drain Disposal : Absolutely no amount of this compound or its solutions should be poured down the drain. This is illegal and environmentally irresponsible, as it introduces a toxic compound into the water system.[16]
-
Trash Disposal : This compound cannot be disposed of in the regular solid waste trash.[16] Even "empty" containers that held it must be managed as hazardous waste unless they are triple-rinsed (with the rinsate collected as hazardous waste).[7]
-
Evaporation : Intentionally allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[9]
By adhering to this comprehensive protocol, you contribute to a culture of safety, ensure your laboratory remains in compliance with federal and local regulations, and uphold your professional responsibility to protect our shared environment.
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A Strategic Guide to Personal Protective Equipment for 1-(4-Methyl-2-nitrophenyl)propan-2-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When handling novel or less-documented compounds such as 1-(4-Methyl-2-nitrophenyl)propan-2-one, a robust and informed approach to personal protective equipment (PPE) is not just a procedural formality—it is the bedrock of responsible science.
This guide provides a comprehensive framework for selecting and using PPE when handling this compound, ensuring a multi-layered defense against potential chemical exposure.
Hazard Assessment: A Proactive Stance
Given the chemical's structure, we must anticipate the following potential hazards:
-
Dermal Absorption and Toxicity: Aromatic nitro compounds are known for their ability to be absorbed through the skin, potentially leading to systemic effects.
-
Skin and Eye Irritation: The presence of a ketone functional group and the overall chemical structure suggest a high likelihood of irritation upon contact with skin and eyes. A structurally similar compound, 1-(4-Nitrophenyl)propan-2-one, is classified as a skin and eye irritant.[2]
-
Respiratory Irritation: Inhalation of aerosols or dusts could lead to respiratory tract irritation.[2]
-
Flammability: While not confirmed, the presence of organic functional groups suggests that the compound may be flammable.[1][3]
Core Personal Protective Equipment (PPE) Directives
A tiered approach to PPE is essential, with the level of protection escalating based on the scale of the experiment and the potential for exposure.
-
Standard Laboratory Operations: At a minimum, safety glasses with side shields are mandatory for all work with this compound.
-
Risk of Splash or Aerosol Generation: When there is a heightened risk of splashing or aerosolization (e.g., during heating, vortexing, or transferring large volumes), a full-face shield worn over safety goggles is required.
-
Gloves: The selection of appropriate gloves is critical. Due to the presence of both an aromatic nitro group and a ketone, a multi-layered or specialized glove is recommended.
-
Primary Recommendation: A Polyvinyl Alcohol (PVA) coated glove offers excellent resistance to ketones and aromatic compounds.[4][5][6] These should be worn over a standard nitrile glove to provide a dual barrier.
-
Alternative: If PVA gloves are not available, double-gloving with nitrile gloves is a minimum requirement. However, it is crucial to frequently change the outer glove, especially if any contact with the chemical is suspected.
-
Glove Compatibility: Always check the manufacturer's glove compatibility charts for the specific solvents being used in conjunction with this compound.
-
-
Lab Coat: A flame-resistant lab coat is the standard for all laboratory work. Ensure it is fully buttoned with the sleeves rolled down.
-
Additional Protection: For larger scale operations or situations with a high risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Well-Ventilated Areas: All handling of this compound should be conducted in a certified chemical fume hood.
-
Inadequate Ventilation or Spills: In the event of a spill or if work must be conducted outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with organic vapor cartridges is necessary.[7] Proper fit-testing and training are prerequisites for respirator use.
| PPE Component | Minimum Requirement (Small Scale, <1g) | Elevated Risk (Large Scale, >1g, or High Splash/Aerosol Potential) |
| Eye/Face Protection | Safety glasses with side shields | Safety goggles and a full-face shield |
| Hand Protection | Double-gloved nitrile gloves | PVA-coated gloves over nitrile gloves |
| Body Protection | Flame-resistant lab coat | Flame-resistant lab coat and a chemically resistant apron |
| Respiratory Protection | Work in a certified chemical fume hood | NIOSH-approved respirator with organic vapor cartridges (if fume hood is not available or in case of a spill) |
Operational and Disposal Plans
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Nitrile Gloves
-
PVA Gloves (or outer nitrile gloves)
-
Safety Glasses/Goggles
-
Face Shield (if required)
Doffing Sequence:
-
Remove outer gloves (PVA or nitrile)
-
Remove face shield
-
Remove lab coat
-
Remove safety glasses/goggles
-
Remove inner nitrile gloves
-
Wash hands thoroughly
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused chemical and solvent waste should be collected in a clearly labeled, appropriate hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and decisive action is required.
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the immediate area and alert others.
-
If the material is flammable, eliminate all ignition sources.[3]
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
PPE Decision Workflow for Handling this compound
References
-
Ketochem® 33cm Lightweight Ketone Resistant Glove | Polyco Healthine. (n.d.). Retrieved January 17, 2026, from [Link]
-
Personal Protective Equipment -- Kentucky Pesticide Safety Education. (2018, November 30). University of Kentucky. Retrieved January 17, 2026, from [Link]
-
PVA Ketochem Acetone, Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff. Retrieved January 17, 2026, from [Link]
-
Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002, June 5). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
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Ketochem® 33cm Lightweight Ketone Resistant Glove. (n.d.). Magus International. Retrieved January 17, 2026, from [Link]
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Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville Environmental Health & Safety. Retrieved January 17, 2026, from [Link]
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Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 17, 2026, from [Link]
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Chemical Emergency Procedures: General Response and Clean-Up. (2018, August 21). CUNY Queens College. Retrieved January 17, 2026, from [Link]
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nitro razredčilo Safety Data Sheet. (n.d.). Chemius. Retrieved January 17, 2026, from [Link]
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1-(4-Nitrophenyl)propan-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety. Retrieved January 17, 2026, from [Link]
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Emergency Chemical Spill Response. (2016, October 19). ChemCERT. Retrieved January 17, 2026, from [Link]
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Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved January 17, 2026, from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved January 17, 2026, from [Link]
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Siema Lösungsmittel 2002 Safety Data Sheet. (2022, April 4). Uniprox. Retrieved January 17, 2026, from [Link]
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Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024, November 11). YouTube. Retrieved January 17, 2026, from [Link]
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Nitrobenzene - Incident management. (n.d.). GOV.UK. Retrieved January 17, 2026, from [Link]
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Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
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Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006, January 3). ResearchGate. Retrieved January 17, 2026, from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
